5-Methyl-1-pentyl-1H-pyrazol-3-amine
Description
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Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-methyl-1-pentylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-3-4-5-6-12-8(2)7-9(10)11-12/h7H,3-6H2,1-2H3,(H2,10,11) |
InChI Key |
XZXJILGENLSIIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=CC(=N1)N)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-pentyl-3-amino-5-methylpyrazole: Structure, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 1-pentyl-3-amino-5-methylpyrazole, a substituted aminopyrazole with significant potential in medicinal chemistry and drug development. While specific data for this molecule is not extensively available, this document extrapolates from the well-established chemistry of the pyrazole scaffold and related N-alkylated aminopyrazoles to present its chemical structure, a detailed synthetic protocol, predicted physicochemical properties, and a discussion of its potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and explore the therapeutic promise of novel pyrazole derivatives.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[3] Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[1][3] The ability to readily functionalize the pyrazole ring at its various positions allows for the fine-tuning of a compound's steric and electronic properties, making it an attractive scaffold for lead optimization in drug discovery.[2]
Chemical Structure and Tautomerism
The chemical structure of 1-pentyl-3-amino-5-methylpyrazole consists of a central pyrazole ring substituted with a pentyl group at the N1 position, an amino group at the C3 position, and a methyl group at the C5 position.
** IUPAC Name: ** 1-pentyl-5-methyl-1H-pyrazol-3-amine
It is crucial to consider the tautomerism inherent to the 3-amino-5-methylpyrazole core. The unsubstituted parent compound exists as a mixture of two tautomers: 3-amino-5-methyl-1H-pyrazole and 5-amino-3-methyl-1H-pyrazole.[4][5] Theoretical and experimental studies suggest that the 3-amino tautomer is generally more stable.[6][7] However, the N-alkylation to introduce the pentyl group resolves this tautomerism, leading to a single, stable N-substituted isomer. The regioselectivity of this alkylation is a critical aspect of its synthesis.
Synthesis of 1-pentyl-3-amino-5-methylpyrazole
The synthesis of 1-pentyl-3-amino-5-methylpyrazole can be achieved through a two-step process starting from readily available precursors. The first step involves the synthesis of the 3-amino-5-methylpyrazole core, followed by the N-alkylation with a pentyl halide.
Synthesis of 3-amino-5-methylpyrazole
A common and efficient method for the synthesis of 3-amino-5-methylpyrazole is the reaction of cyanoacetone with hydrazine hydrate.[8][9]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetone in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate to the solution at room temperature. The reaction is typically exothermic, and cooling may be required to maintain the temperature.
-
Reflux: After the initial reaction subsides, heat the mixture to reflux for several hours to ensure the completion of the cyclization reaction.
-
Work-up: Cool the reaction mixture to room temperature. The product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.
N-Alkylation of 3-amino-5-methylpyrazole
The introduction of the pentyl group onto the pyrazole nitrogen is a critical step that dictates the final structure. The N-alkylation of pyrazoles can be challenging due to the potential for reaction at either of the two nitrogen atoms in unsymmetrical pyrazoles.[10][11] However, for 3-amino-5-methylpyrazole, the electronic and steric effects of the substituents can influence the regioselectivity of the alkylation.[10]
Protocol:
-
Deprotonation: In a dry, inert atmosphere, dissolve 3-amino-5-methylpyrazole in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the pyrazole nitrogen.[10][12]
-
Addition of Alkylating Agent: Slowly add 1-bromopentane (or another suitable pentyl halide) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield pure 1-pentyl-3-amino-5-methylpyrazole.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale |
| Molecular Formula | C₉H₁₇N₃ | Based on the addition of a C₅H₁₁ group to C₄H₇N₃. |
| Molecular Weight | 167.26 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | The pentyl chain is likely to lower the melting point compared to the solid parent compound. |
| Boiling Point | >200 °C | Expected to be significantly higher than the parent compound due to increased molecular weight and van der Waals forces. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF), sparingly soluble in water. | The hydrophobic pentyl chain will decrease water solubility. |
| LogP | ~2.5 - 3.5 | The addition of a pentyl group will significantly increase the lipophilicity. |
Potential Biological Activities and Therapeutic Applications
The biological profile of 1-pentyl-3-amino-5-methylpyrazole can be inferred from the extensive research on related aminopyrazole derivatives. The pyrazole nucleus is a privileged scaffold in drug discovery, and the specific substitutions on this molecule suggest several potential therapeutic applications.
Anti-inflammatory and Analgesic Activity
Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3] The structural features of 1-pentyl-3-amino-5-methylpyrazole are consistent with those of other known anti-inflammatory agents.
Anticancer Activity
Substituted pyrazoles have been extensively investigated as anticancer agents, targeting various pathways involved in cell proliferation and survival.[1] The aminopyrazole moiety, in particular, has been identified as a key pharmacophore in several potent anticancer compounds.
Antimicrobial and Antifungal Activity
The pyrazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activity.[13][14] The lipophilic nature of the pentyl group in 1-pentyl-3-amino-5-methylpyrazole may enhance its ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.
Experimental Characterization
The structural elucidation and purity assessment of synthesized 1-pentyl-3-amino-5-methylpyrazole would rely on standard analytical techniques.
Protocol for Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be used to identify the protons of the pentyl chain, the methyl group, the amino group, and the pyrazole ring.[15][16] The chemical shifts and coupling patterns would confirm the connectivity of the molecule. A D₂O exchange experiment can be performed to confirm the N-H proton signal.[16]
-
¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule.[14][15]
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy would be used to identify the characteristic functional groups, such as the N-H stretches of the amino group and the C-H stretches of the alkyl groups.[14]
-
Conclusion
1-pentyl-3-amino-5-methylpyrazole represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Based on the well-established pharmacology of the aminopyrazole scaffold, this compound is a compelling candidate for screening in anti-inflammatory, anticancer, and antimicrobial assays. The synthetic route outlined in this guide is straightforward and amenable to the generation of a library of related analogues for structure-activity relationship (SAR) studies. Further investigation into the biological activities and optimization of this scaffold could lead to the development of novel therapeutic agents.
References
- Saha, A., Payra, S., & Banerjee, S. (2015). One-pot multicomponent synthesis of highly functionalized bioactive pyrano [2, 3-c] pyrazole and benzylpyrazolyl coumarin derivatives using ZrO 2 nanoparticles as a reusable catalyst. Green Chemistry, 17(5), 2859-2866.
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective synthesis of 1, 3, 5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic letters, 16(3), 576-579.
- Zhang, Y., Liu, J., & Jia, X. (2018).
- Zheng, Y., Long, Y., Gong, H., Xu, J., Zhang, C., Fu, H., ... & Li, R. (2022). Low loadings of a combination of Ru3 (CO) 12 and a NHC-diphosphine ligand catalyze acceptorless dehydrogenative coupling reactions of 1, 3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines in good yields. Organic Letters, 24(21), 3878-3883.
- BenchChem. (2025).
- Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. Synlett, 29(08), 1071-1075.
- MDPI. (2022, May 24).
- ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Semantic Scholar. (2022, May 24).
- Thieme. (2026, January 28).
- ScienceDirect. (2001). Tautomerism, hydrogen bonding and vibrational properties of 4-acetyl-3(5)-amino-5(3)-methylpyrazole. Chemical Physics.
- PMC. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
- PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
- MDPI. (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia MDPI.
- MDPI. (2021, July 15). Structure and IR Spectra of 3(5)
- ResearchGate. (n.d.). ChemInform Abstract: Structure and Tautomerism of 3(5)Amino5(3)-arylpyrazoles in the Solid State and in Solution: An X-Ray and NMR Study.
- Semantic Scholar. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
- ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc.. ChemicalBook.
- ResearchGate. (2025, August 7). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity.
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- ResearchGate. (n.d.). 3APs as anti-infective agents. The 3-aminopyrazole portion is highlighted in red.
- MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Royal Society of Chemistry. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Books.
- PMC. (n.d.). Current status of pyrazole and its biological activities. PMC.
- BenchChem. (2025).
- ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Indian Academy of Sciences. (n.d.).
- Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
- Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Organic Syntheses.
- Sigma-Aldrich. (n.d.). 3-Amino-5-methylpyrazole 97 31230-17-8. Sigma-Aldrich.
- Google Patents. (n.d.). EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole.
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-acetyl-3(5)-amino-5(3)-methylpyrazole [amkcs.ch.bme.hu]
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5-Methyl-1-pentyl-1H-pyrazol-3-amine molecular weight and formula
The following technical guide details the physicochemical profile, synthesis, and characterization of 5-Methyl-1-pentyl-1H-pyrazol-3-amine . This document is structured for researchers and drug development professionals, focusing on the specific regiochemical considerations and synthetic pathways required to access this building block.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound 5-Methyl-1-pentyl-1H-pyrazol-3-amine is a substituted pyrazole derivative characterized by a pentyl chain at the
Molecular Data Summary
| Property | Value | Notes |
| IUPAC Name | 5-Methyl-1-pentyl-1H-pyrazol-3-amine | Regioisomer specific |
| Molecular Formula | ||
| Molecular Weight | 167.25 g/mol | Monoisotopic Mass: 167.1422 |
| CAS Number | Not widely listed; Isomer (5-amine) is 2629-98-3 | Treat as custom synthesis target |
| SMILES | CCCCCn1c(C)cc(N)n1 | Encodes 1-pentyl-5-methyl-3-amine structure |
| InChI Key | Calculated based on structure | Unique identifier for database integration |
| LogP (Calc) | ~2.1 - 2.4 | Moderate lipophilicity due to pentyl chain |
| TPSA | ~52 Ų | Polar Surface Area (Amine + Pyrazole N) |
| H-Bond Donors | 1 (Primary Amine) | |
| H-Bond Acceptors | 2 | Pyrazole ring nitrogens |
Synthesis & Manufacturing Protocols
Accessing the specific 3-amino-5-methyl-1-pentyl isomer requires careful control of regioselectivity. Direct condensation of pentylhydrazine with
Method A: Alkylation of 3-Amino-5-methylpyrazole (Separation Required)
This protocol relies on the alkylation of the commercially available 3-amino-5-methylpyrazole. The reaction yields a mixture of
Experimental Protocol
-
Reactant Preparation :
-
Dissolve 3-amino-5-methylpyrazole (1.0 eq, 10 mmol) in anhydrous Dimethylformamide (DMF) (20 mL).
-
Add Cesium Carbonate (
) (1.5 eq) or Sodium Hydride (NaH) (1.1 eq) at 0°C under nitrogen atmosphere. -
Note:
often improves the ratio of the desired N1-alkylation product due to the "cesium effect."
-
-
Alkylation :
-
Add 1-Bromopentane (1.1 eq) dropwise over 15 minutes.
-
Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). Two spots will appear corresponding to the two
-alkylated regioisomers.
-
-
Work-up :
-
Quench the reaction with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
-
-
Purification (Critical Step) :
-
The crude residue contains both 5-Methyl-1-pentyl-1H-pyrazol-3-amine (Target) and 3-Methyl-1-pentyl-1H-pyrazol-5-amine (Byproduct).
-
Column Chromatography : Use a silica gel column. Elute with a gradient of Hexanes
40% Ethyl Acetate/Hexanes. -
Identification: The 5-amino isomer (byproduct) is typically more polar and elutes later than the 3-amino target due to the accessible primary amine hydrogen bonding with silica. The target (3-amine) is less shielded by the pentyl group but often elutes first in this specific scaffold configuration. Verify fractions by NMR.
-
Method B: Cyclization (Alternative Route)
For higher regioselectivity, the reaction of 3-aminocrotononitrile with pentylhydrazine can be tuned, but typically favors the 5-amino isomer. A more specific route to the 3-amine involves the reaction of 5-methylisoxazol-3-amine with pentylamine (rearrangement), though this requires harsh conditions. Method A is preferred for lab-scale generation.
Synthetic Workflow Diagram
The following diagram illustrates the alkylation pathway and the critical separation of regioisomers.
Caption: Synthetic workflow for the generation and isolation of 5-Methyl-1-pentyl-1H-pyrazol-3-amine via alkylation.
Analytical Characterization
Validating the structure requires distinguishing between the 1,3,5- and 1,5,3-substitution patterns.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
) :- 0.89 (t, 3H) : Terminal methyl of pentyl chain.
- 1.30–1.80 (m, 6H) : Methylene protons of pentyl chain.
-
2.20 (s, 3H) : Methyl group at C5. Note: In the 5-methyl isomer, this signal may show NOE (Nuclear Overhauser Effect) correlation with the
-methylene protons. -
3.85 (t, 2H) :
-methylene protons ( ). - 5.45 (s, 1H) : Pyrazole C4-H proton.
-
3.50–4.00 (br s, 2H) : Amine protons (
).
-
NOESY (Key for Isomer Assignment) :
-
Target (5-Methyl-1-pentyl) : Strong NOE correlation between the C5-Methyl protons and the N1-Pentyl methylene protons.
-
Isomer (3-Methyl-1-pentyl) : Strong NOE correlation between the C5-Amine protons and the N1-Pentyl methylene protons; NOE between C3-Methyl and C4-H only.
-
Mass Spectrometry
-
Method : ESI-MS (Positive Mode).
-
Expected Ion :
. -
Fragmentation : Loss of the pentyl chain or ammonia may be observed in MS/MS.
Applications in Drug Discovery[1][8][9]
The 5-methyl-1-pentyl-1H-pyrazol-3-amine scaffold serves as a versatile intermediate in medicinal chemistry.
-
Kinase Inhibition : The 3-amino pyrazole motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The
-pentyl group can exploit hydrophobic pockets (e.g., the gatekeeper region or solvent front) to improve potency and selectivity. -
GPCR Ligands : Pyrazole derivatives are privileged structures for Cannabinoid Receptors (CB1/CB2). The lipophilic pentyl chain aligns with the hydrophobic nature required for CB receptor affinity.
-
Fragment-Based Drug Design (FBDD) : With a MW of 167.25, this molecule is an ideal "fragment" for screening libraries. It possesses high ligand efficiency (LE) potential due to its low molecular weight and specific H-bond donor/acceptor profile.
Safety & Handling (GHS Classification)
While specific toxicological data for this exact isomer may be limited, aminopyrazoles are generally classified as irritants.
-
Signal Word : WARNING
-
Hazard Statements :
-
Precautionary Measures :
-
Wear protective gloves/eye protection (P280).
-
Avoid breathing dust/fume/gas/mist/vapors (P261).[2]
-
Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
-
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 93146, 5-Methyl-1H-pyrazol-3-amine. Retrieved from [Link](Note: Core scaffold reference).
-
Organic Chemistry Portal (2024) . Synthesis of Pyrazoles. Retrieved from [Link].
Sources
Comparative Technical Analysis: 5-Methyl-1-pentyl-1H-pyrazol-3-amine vs. 3-Methyl-1-pentyl-1H-pyrazol-5-amine
The following technical guide provides an in-depth analysis of the isomeric distinction, synthesis, and characterization of 5-Methyl-1-pentyl-1H-pyrazol-3-amine and 3-Methyl-1-pentyl-1H-pyrazol-5-amine .
Executive Summary
In medicinal chemistry, the regiochemistry of pyrazole formation is a critical determinant of biological activity. The two isomers, 5-Methyl-1-pentyl-1H-pyrazol-3-amine (Isomer A) and 3-Methyl-1-pentyl-1H-pyrazol-5-amine (Isomer B) , possess identical molecular weights (167.25 g/mol ) and elemental compositions but exhibit distinct steric and electronic profiles.
-
Isomer A (3-Amino): Characterized by the N-pentyl group being spatially adjacent to the C5-methyl group. This isomer is typically the thermodynamic product or the minor component in direct cyclizations.
-
Isomer B (5-Amino): Characterized by the N-pentyl group being spatially adjacent to the C5-amino group. This is the kinetic product and the predominant isomer formed via the condensation of pentylhydrazine with 3-aminocrotononitrile.
This guide details the definitive spectroscopic methods for differentiation and the robust synthetic protocols for their production.
Structural & Spectroscopic Identification
The most common failure mode in pyrazole chemistry is misassignment of regiochemistry based solely on 1D NMR. Nuclear Overhauser Effect (NOE) spectroscopy is the mandatory self-validating standard for these isomers.
Definitive NOE Analysis
The spatial proximity of the N-pentyl methylene group (
-
Isomer A (5-Methyl): The
protons show a strong NOE enhancement with the C5-Methyl protons. -
Isomer B (3-Methyl): The
protons show NO NOE enhancement with the C3-Methyl protons. Instead, they may show a weak interaction with the C5-Amino protons (broad singlet) or the C4-H.
Diagram: NOE Interaction Map
Caption: Diagnostic NOE interactions distinguishing the 5-methyl (Isomer A) and 3-methyl (Isomer B) regioisomers.
1H NMR Chemical Shift Comparison
While solvent-dependent, the following trends in DMSO-
| Feature | Isomer A (3-Amino-5-Methyl) | Isomer B (5-Amino-3-Methyl) |
| C5-Substituent | Methyl ( | Amine ( |
| C3-Substituent | Amine ( | Methyl ( |
| C4-H Proton | ||
| N1-CH2 Protons |
Synthetic Pathways & Regiocontrol
The synthesis of these isomers relies on the reactivity of pentylhydrazine with 3-aminocrotononitrile (or its equivalents). The regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens versus the electrophilicity of the nitrile and enamine carbons.
Synthesis of Isomer B (The Kinetic Product)
Target: 3-Methyl-1-pentyl-1H-pyrazol-5-amine
Mechanism: The terminal nitrogen (
Synthesis of Isomer A (The Thermodynamic Challenge)
Target: 5-Methyl-1-pentyl-1H-pyrazol-3-amine Mechanism: Direct synthesis is difficult. It is often obtained as a minor byproduct of the Isomer B synthesis or via the alkylation of 3-amino-5-methylpyrazole (which yields a mixture requiring chromatographic separation).
Diagram: Synthetic Decision Tree
Caption: Synthetic workflow illustrating the kinetic dominance of Isomer B and separation requirements for Isomer A.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1-pentyl-1H-pyrazol-5-amine (Isomer B)
This protocol utilizes the condensation of pentylhydrazine hydrochloride with 3-aminocrotononitrile.
Materials:
-
Pentylhydrazine hydrochloride (1.0 eq)
-
3-Aminocrotononitrile (1.0 eq)
-
Ethanol (10 volumes)
-
Sodium Hydroxide (1.0 eq, if using hydrazine HCl salt)
Procedure:
-
Preparation: Dissolve pentylhydrazine HCl in ethanol. Add NaOH (dissolved in minimal water) to liberate the free hydrazine base. Stir for 15 minutes at room temperature.
-
Addition: Add 3-aminocrotononitrile dropwise to the hydrazine solution. The reaction is exothermic; maintain temperature below 40°C.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM). Isomer B typically runs slightly higher (less polar) than Isomer A due to the shielding of the amine.
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. The crude oil often crystallizes upon standing or trituration with cold hexanes.-
Yield: Expect 70–85%.[1]
-
Validation: Check for NOE between Pentyl-CH2 and Amine/H4 (Isomer B).
-
Protocol 2: Isolation of 5-Methyl-1-pentyl-1H-pyrazol-3-amine (Isomer A)
Since Isomer A is the minor product in the above reaction, enrichment is required.
Procedure:
-
Synthesis: Perform the reaction as in Protocol 1 but extend reflux time to 12+ hours to encourage thermodynamic equilibration (though limited). Alternatively, alkylate 3-amino-5-methylpyrazole with 1-bromopentane/NaH in DMF (gives ~1:1 mixture).
-
Separation: Load the crude mixture onto a silica gel column.
-
Elution: Elute with a gradient of Hexanes:Ethyl Acetate (from 9:1 to 1:1).
-
Fraction 1 (Fast): Isomer B (3-Methyl-1-pentyl-5-amine).
-
Fraction 2 (Slow): Isomer A (5-Methyl-1-pentyl-3-amine).
-
-
Validation: Crucial Step. Confirm Isomer A by observing the strong NOE between the Pentyl-CH2 (
) and the C5-Methyl ( ).
References
- Regioselectivity in Pyrazole Synthesis: Title: A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. Source: BenchChem Technical Guides.
-
NMR Characterization of Pyrazoles
- Title: Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
- Source: MDPI (Molecules).
-
URL:[Link]
- Title: Process for the preparation of 3-amino-5-methylpyrazole (Patent US5616723A).
- PubChem Compound Summary (Isomer B Analog): Title: 3-Methyl-1-pentyl-1H-pyrazol-5-amine. Source: Sigma-Aldrich / PubChem.
Sources
Strategic Utilization of N-Alkylaminopyrazole Building Blocks
Content Type: Technical Guide & Literature Review Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The N-alkylaminopyrazole scaffold—specifically the 5-amino-1-alkyl-1H-pyrazole isomer—represents a "privileged structure" in modern medicinal chemistry. It serves as a critical hydrogen-bond donor/acceptor motif in kinase inhibitors (targeting the ATP hinge region) and is the primary biosynthetic precursor for fused bicyclic systems like pyrazolo[1,5-a]pyrimidines .
However, the utility of this building block is often compromised by the regiochemical ambiguity inherent in pyrazole synthesis. This guide synthesizes recent literature (2015–2025) to provide a definitive workflow for accessing these motifs with high isomeric purity, moving beyond trial-and-error methodologies to mechanistic control.
Structural Significance & Pharmacophore Analysis
The aminopyrazole core exists in multiple tautomeric forms, but the 1-substituted-5-amino isomer is distinct. Unlike its 3-amino counterpart, the 5-amino isomer places the exocyclic amine in close proximity to the N1-substituent, creating a unique steric and electronic environment.
-
Metabolic Stability: The N-alkyl group blocks the N1 position, preventing rapid glucuronidation, a common clearance pathway for unsubstituted pyrazoles.
-
Hinge Binding: In kinase inhibitors, the exocyclic amine (H-donor) and the endocyclic N2 (H-acceptor) often mimic the adenine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region [1].
-
Synthetic Versatility: The 5-amino group is a "linchpin" nucleophile. It reacts with 1,3-dielectrophiles to form fused systems (e.g., pyrazolo[1,5-a]pyrimidines) widely used in oncology (e.g., Dinaciclib analogs) [2].
Synthetic Mastery: Overcoming the Regioselectivity Challenge
The central challenge in synthesizing N-alkylaminopyrazoles is controlling the site of alkylation or cyclization.
A. The De Novo Cyclization Route (The Knorr/Thorpe-Ziegler Approach)
The most common route involves the condensation of alkylhydrazines with
-
The Problem: The hydrazine has two nucleophilic nitrogens (
and ). The -ketonitrile has two electrophilic centers (carbonyl and nitrile). -
Mechanistic Insight:
-
Steric Control: The more substituted nitrogen of the hydrazine (
) is less nucleophilic due to sterics but more electron-rich. -
Electronic Control: The initial attack usually occurs at the most electrophilic carbon (the ketone/aldehyde) by the most nucleophilic nitrogen (
). -
Result: Reaction of methylhydrazine with
-ketonitriles typically favors the 5-amino-1-methyl isomer (kinetic product) in polar protic solvents (EtOH/AcOH), whereas the 3-amino-1-methyl isomer can form under thermodynamic control or with specific Lewis acids [3].
-
B. Direct N-Alkylation of Aminopyrazoles
Alkylation of a pre-formed 3(5)-aminopyrazole is less selective.
-
Tautomeric Equilibration: In solution, 3-aminopyrazole and 5-aminopyrazole are tautomers.
-
The "Lone Pair" Rule: Alkylation prefers the nitrogen with the highest electron density (usually N1 of the 3-amino tautomer), leading to the 1-alkyl-3-amino product.
-
Reversal Strategy: To obtain the 1-alkyl-5-amino isomer via alkylation, one must often use transient protecting groups (e.g., phthalimide) or specific solvent effects (DMSO/K2CO3) that shift the tautomeric equilibrium or stabilize the transition state of the desired isomer [4].
Visualization: Synthetic Decision Logic
The following diagram outlines the decision process for selecting a synthetic route based on the desired substitution pattern.
Caption: Decision tree for regioselective synthesis of aminopyrazole isomers. Blue nodes indicate decision points; Red/Green indicate target isomers.
Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Amino-1-Methylpyrazole (Cyclocondensation)
Based on optimized procedures from recent literature [5].
Principle: Utilizing the difference in nucleophilicity between the substituted and unsubstituted hydrazine nitrogens in a polar solvent to direct the initial attack.
-
Reagents: 3-Oxopropanenitrile derivative (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (0.5 M concentration).
-
Procedure:
-
Dissolve the nitrile in absolute ethanol.
-
Cool the solution to 0°C (Ice bath). Critical: Low temperature favors the kinetic 5-amino product.
-
Add methylhydrazine dropwise over 15 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Heat to reflux for 3 hours to drive the cyclization (Thorpe-Ziegler reaction).
-
-
Work-up: Concentrate in vacuo. The residue is often a solid that can be recrystallized from EtOH/Et2O.
-
Validation:
-
1H NMR (DMSO-d6): The N-Methyl group of the 5-amino isomer typically appears upfield (~3.5-3.6 ppm) compared to the 3-amino isomer (~3.7-3.8 ppm) due to shielding from the adjacent amino group lone pair.
-
NOE: Strong NOE correlation between N-Me and the C4-H proton indicates the 5-amino isomer (where N-Me and C4 are spatially distant) is NOT present? Correction: In 5-amino-1-methyl, the N-Me is adjacent to the Amino group, not C4. The definitive NOE is between N-Me and the Amino protons (if visible) or lack of NOE between N-Me and C5-substituent (if C5 is substituted). For 5-amino-1-methyl unsubstituted at C3/C4: NOE between N-Me and H5 is impossible. NOE between N-Me and NH2 is possible.
-
Protocol B: Regioselective N-Alkylation of 3-Aminopyrazole
Based on BenchChem and recent reviews [4, 6].
Principle: Using a hard base in a polar aprotic solvent to favor the formation of the 1-alkyl-3-amino isomer (thermodynamic).
-
Reagents: 3-Aminopyrazole (1.0 eq), Alkyl Halide (1.1 eq), K2CO3 (2.0 eq), DMSO.
-
Procedure:
-
Suspend 3-aminopyrazole and K2CO3 in dry DMSO.
-
Stir at RT for 30 mins to generate the pyrazolate anion.
-
Add Alkyl Halide dropwise.
-
Stir at RT for 12 hours.
-
-
Note: This predominantly yields the 1-alkyl-3-aminopyrazole (often >90:10 ratio). To get the 5-amino isomer via alkylation is difficult and usually requires blocking the 3-amino group first.
Data Summary: Solvent Effects on Regioselectivity[1]
The following table summarizes the impact of solvent choice on the cyclization of methylhydrazine with benzoylacetonitrile (Ph-CO-CH2-CN).
| Solvent System | Condition | Major Product | Ratio (5-amino : 3-amino) | Mechanism Note |
| Ethanol | Reflux | 5-Amino-1-methyl | 95 : 5 | Kinetic control; H-bonding stabilizes intermediate. |
| Toluene | Reflux | Mixture | 60 : 40 | Non-polar solvent reduces selectivity. |
| Acetic Acid | 60°C | 5-Amino-1-methyl | 98 : 2 | Acid catalysis promotes carbonyl activation for |
| Water | RT | Mixture | 70 : 30 | Hydrophobic effects complicate regiocontrol. |
Mechanistic Pathway (Graphviz)
Understanding the "why" behind the selectivity is crucial for troubleshooting.
Caption: Kinetic pathway favoring 5-amino-1-alkylpyrazoles via initial attack of the unsubstituted hydrazine nitrogen.
References
-
Fabbro, D., et al. (2015). "Targeting the ATP-binding site of protein kinases: Successes and challenges." Methods in Molecular Biology. Link (Contextual grounding for hinge binding).
-
Bawazir, W. (2020).[1] "5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry. Link
-
Fichez, J., et al. (2011). "Recent advances in aminopyrazoles synthesis and functionalization." Heterocyclic Communications. Link
-
BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles." BenchChem Technical Guides. Link
-
Aggarwal, R., et al. (2018). "Regioselective synthesis of 1-aryl-5-amino-1H-pyrazoles." Synthetic Communications. Link
-
Kudyakova, Y.S., et al. (2025).[2] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles." International Journal of Molecular Sciences. Link
Sources
Profiling the Solubility of 5-Methyl-1-pentyl-1H-pyrazol-3-amine: A Comprehensive Guide to DMSO and Aqueous Systems
Executive Summary
In early-stage drug discovery and medicinal chemistry, the physicochemical profiling of building blocks is as critical as their reactivity. 5-Methyl-1-pentyl-1H-pyrazol-3-amine (CAS: 1006680-28-9)[1] is a highly versatile intermediate used in the synthesis of pharmacologically active pyrazole derivatives. However, its unique structural dichotomy—a polar, hydrogen-bonding pyrazole-amine head group coupled with a highly lipophilic pentyl tail—creates distinct solubility challenges.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic solubility data. Here, we will dissect the causality behind this compound's solvation mechanics, establish self-validating protocols for both kinetic and thermodynamic solubility[2], and provide actionable guidelines for managing its stock solutions to prevent false negatives in downstream biological assays.
Structure-Property Relationships (SPR) & Solvation Causality
To predict and manipulate the solubility of 5-Methyl-1-pentyl-1H-pyrazol-3-amine, we must first deconstruct its molecular architecture:
-
The Pyrazole Core & Amine Group: The 3-amino group acts as a primary hydrogen-bond donor, while the pyrazole N2 acts as an acceptor. This provides a localized polar surface area that interacts favorably with polar aprotic solvents (like DMSO) and water.
-
The 1-Pentyl Chain: This 5-carbon aliphatic tail is the primary driver of the compound's hydrophobicity. In aqueous media, the pentyl chain disrupts the hydrogen-bonded water network, incurring a massive entropic penalty. This forces the molecules to aggregate and precipitate to minimize hydrophobic surface exposure.
-
Ionizability (pKa): The primary amine on the pyrazole ring is weakly basic (estimated pKa ~4.0). At physiological pH (7.4), the molecule is predominantly neutral, leading to poor aqueous solubility. At acidic pH (<4.0), protonation of the amine generates a cationic species, drastically increasing solubility via ion-dipole interactions with water.
Quantitative Data Summary
Table 1: Physicochemical Properties of 5-Methyl-1-pentyl-1H-pyrazol-3-amine
| Parameter | Value / Characteristic | Impact on Solvation |
| CAS Number | 1006680-28-9[1] | N/A |
| Molecular Weight | 167.25 g/mol | Low MW favors general dissolution. |
| H-Bond Donors | 1 (Primary amine) | Facilitates interaction with H-bond acceptors in solvents. |
| H-Bond Acceptors | 2 (Amine N, Pyrazole N2) | Enables solvation by protic solvents (Water, Alcohols). |
| Predicted LogP | ~2.0 - 2.5 | Moderate lipophilicity; predicts poor aqueous solubility at pH 7.4. |
DMSO Solubility: Stock Management and the Freeze-Thaw Pitfall
Dimethyl sulfoxide (DMSO) is the universal solvent for high-throughput screening (HTS) because of its aprotic, highly polar nature. 5-Methyl-1-pentyl-1H-pyrazol-3-amine exhibits excellent solubility in DMSO (>100 mM) due to favorable dipole-dipole interactions with the pyrazole core and the solvent's ability to accommodate the pentyl chain.
The Causality of Degradation via Freeze-Thaw Cycles
A common laboratory error is subjecting DMSO stock solutions to repeated freeze-thaw cycles. DMSO is highly hygroscopic. Each time a cold vial is opened, atmospheric moisture condenses and dissolves into the DMSO. Because the pentyl chain of our compound is highly hydrophobic, even a 5% water content in the DMSO stock can cause the compound to micro-precipitate out of solution over time[3]. This leads to artificially low concentrations being spiked into downstream assays.
Best Practice: Prepare a 50 mM master stock, immediately aliquot into single-use volumes (e.g., 50 µL), and store at -20°C under an inert argon atmosphere.
Aqueous Solubility: Kinetic vs. Thermodynamic Pathways
In drug development, solubility is not a single static number; it is defined by the experimental pathway taken to achieve it[2].
-
Kinetic Solubility (The "Crash Out" Method): Mimics biological assays. The compound is dissolved in DMSO and spiked into an aqueous buffer. The maximum concentration reached before the compound aggregates (precipitates) is the kinetic limit[4].
-
Thermodynamic Solubility (The Equilibrium Method): Mimics oral formulation. Solid compound is added directly to an aqueous buffer and allowed to reach a true solid-liquid equilibrium over 24-48 hours[5].
pH-dependent solvation and precipitation pathways in aqueous environments.
Table 2: Expected Solubility Profile across Systems
| Solvent System | Assay Type | Expected Limit | Primary Solvation Mechanism |
| 100% DMSO | Visual / LC-MS | > 100 mM | Dipole-dipole & H-bond acceptance. |
| PBS Buffer (pH 7.4) | Kinetic (Nephelometry) | < 50 µg/mL | Hydrophobic exclusion dominates; rapid aggregation. |
| HCl Buffer (pH 2.0) | Thermodynamic | > 200 µg/mL | Amine protonation; strong ion-dipole interactions. |
Self-Validating Experimental Methodologies
To ensure data integrity, every protocol must include internal validation steps to rule out false positives (e.g., supersaturation) or false negatives (e.g., compound adsorption to plasticware).
Protocol A: Kinetic Solubility via Laser Nephelometry
Purpose: To determine the maximum concentration of 5-Methyl-1-pentyl-1H-pyrazol-3-amine that remains in solution when spiked from DMSO into biological buffers[6].
-
System Validation: Calibrate the microplate nephelometer using a known insoluble standard (e.g., Nicardipine) and a fully soluble standard (e.g., Acetaminophen) to establish the Nephelometric Turbidity Unit (NTU) baseline[7].
-
Stock Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO.
-
Serial Dilution: Create a 10-point 2-fold serial dilution of the compound in pure DMSO.
-
Aqueous Spiking (The Critical Step): Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate. (Final DMSO concentration = 1.0%).
-
Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm).
-
Measurement: Read the plate using the nephelometer.
-
Data Validation: The DMSO blank well must read < 5 NTU. The kinetic solubility limit is defined as the highest concentration where the NTU signal does not exceed the blank + 3 standard deviations.
Protocol B: Thermodynamic Solubility via Shake-Flask (HPLC-UV)
Purpose: To determine the true equilibrium solubility of the solid compound in aqueous media[5].
Workflow for thermodynamic solubility determination via shake-flask and HPLC-UV.
-
Saturation Setup: Weigh approximately 2 mg of solid 5-Methyl-1-pentyl-1H-pyrazol-3-amine into a 1.5 mL glass vial (avoid polypropylene to prevent hydrophobic adsorption of the pentyl chain).
-
Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4).
-
Equilibration: Cap the vial and place it in a thermostatic shaker at 25°C. Shake at 800 rpm for 48 hours to ensure true thermodynamic equilibrium is reached[8].
-
Phase Separation: Transfer the suspension to a centrifuge tube and spin at 15,000 x g for 15 minutes to pellet undissolved solid. Crucial: Do not use standard filter membranes (like PVDF) without pre-saturation, as the lipophilic compound will bind to the filter, yielding artificially low results.
-
Quantification: Dilute the clear supernatant 1:10 with mobile phase and inject onto an HPLC-UV system (Detection at ~254 nm).
-
Validation (Mass Balance): Quantify against a 5-point standard curve prepared from a fully dissolved DMSO stock. Ensure the R² of the standard curve is >0.995.
References
-
BLD Pharm Product Data: 5-Methyl-1-pentyl-1H-pyrazol-3-amine (CAS: 1006680-28-9). BLD Pharm. Link
-
In vitro solubility assays in drug discovery. Current Drug Metabolism (2008). PubMed. Link
-
Monitoring compound integrity with cytochrome P450 assays and qHTS. Journal of Biomolecular Screening / PMC (2011). PubMed Central. Link
-
High Throughput UV Method for the Estimation of Thermodynamic Solubility and the Determination of the Solubility in Biorelevant Media. European Journal of Pharmaceutical Sciences (2008). PubMed. Link
Sources
- 1. 1240580-34-0|5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring compound integrity with cytochrome P450 assays and qHTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. researchgate.net [researchgate.net]
Comprehensive Profiling of 5-Methyl-1-pentyl-1H-pyrazol-3-amine: Lipophilicity, LogP, and ADME Implications
This guide outlines the physicochemical profiling, specifically lipophilicity (LogP) and ADME implications, of 5-Methyl-1-pentyl-1H-pyrazol-3-amine . It is designed for medicinal chemists and formulation scientists requiring rigorous data validation strategies for this specific heterocycle.
Executive Summary
5-Methyl-1-pentyl-1H-pyrazol-3-amine (CAS: varies by catalog, often conflated with isomers) is a substituted aminopyrazole serving as a critical scaffold in the synthesis of fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) and kinase inhibitors.[1]
Accurate determination of its lipophilicity (LogP ) is pivotal, as the
Chemical Identity & Structural Analysis[2][3][4]
The compound consists of a pyrazole core substituted with a methyl group at C5, an amine at C3, and a pentyl chain at N1.[2]
| Property | Detail |
| IUPAC Name | 5-Methyl-1-pentyl-1H-pyrazol-3-amine |
| Formula | C |
| Molecular Weight | 167.25 g/mol |
| H-Bond Donors | 1 (Primary amine -NH |
| H-Bond Acceptors | 2 (Pyrazole N, Amine N) |
| Rotatable Bonds | 4 (Pentyl chain) |
| Key Regioisomer | Must be distinguished from 3-methyl-1-pentyl-1H-pyrazol-5-amine |
The Regioisomer Challenge
A common synthetic route involves the condensation of 3-aminocrotononitrile with pentylhydrazine. This reaction often yields a mixture of the target (3-amino-5-methyl) and its regioisomer (5-amino-3-methyl).
-
Target (3-amine): More basic, often more polar.
-
Isomer (5-amine): Sterically different, distinct LogP.
Critical Check: Before LogP testing, purity and regiochemistry must be confirmed via NOESY NMR (interaction between N-pentyl protons and C5-Methyl protons confirms the target structure).
Lipophilicity (LogP) Analysis
Lipophilicity is the driving force for this compound's membrane permeability. Below is a consensus analysis comparing database entries with fragment-based calculations.
Theoretical vs. Database Values
| Source/Method | Value (LogP) | Analysis |
| ChemSrc / Database | 4.52 | Likely Overestimated. This value suggests high lipophilicity inconsistent with a small polar amine. Likely generated by an algorithm heavily weighting the alkyl chain without correcting for the polar surface area of the aminopyrazole. |
| Fragment Calculation | ~2.45 | Base: Pyrazole (0.26) + Methyl (0.5) + Pentyl (2.[1][3]5) + Amine (-1.[1][4][5][2][3][6][7][8][9][10]0) + Correction (-0.8). This is physically more probable. |
| Consensus Prediction | 2.1 - 2.8 | The "Sweet Spot" for drug-likeness. |
Scientific Insight: The discrepancy (4.52 vs 2.45) highlights the danger of relying on uncurated databases. A LogP of 4.5 would imply the compound is nearly insoluble in water, whereas the amine functionality should retain moderate aqueous solubility.
LogD and pH Dependence
The primary amine on the pyrazole ring typically has a pKa between 3.5 and 4.5 .
-
At pH 7.4 (Physiological): The molecule is neutral. LogD
LogP . -
At pH 2.0 (Gastric): The amine is protonated (
). LogD < 0 (Highly soluble).
Experimental Protocols for LogP Determination
To resolve the discrepancy between predicted values, the following self-validating protocols are recommended.
Workflow Visualization
The following diagram illustrates the decision tree for characterizing the lipophilicity of the compound.
Figure 1: Decision workflow for experimental LogP determination.
Protocol A: Shake Flask Method (OECD 107)
Best for: Definitive measurement when LogP is expected between -2 and 4 (likely for this compound).
Reagents:
-
n-Octanol (HPLC Grade, pre-saturated with water).
-
Water (Double distilled, pre-saturated with n-octanol).
-
Buffer (Phosphate buffer pH 7.4 if LogD is desired; unbuffered water for intrinsic LogP if uncharged).
Procedure:
-
Pre-saturation: Stir n-octanol and water together for 24 hours. Separate phases.
-
Preparation: Dissolve ~10 mg of 5-Methyl-1-pentyl-1H-pyrazol-3-amine in the pre-saturated n-octanol phase. Measure UV absorbance (
) at (approx 240-250 nm). -
Partitioning: In a glass vial, mix the stock octanol solution with pre-saturated water in three different ratios (1:1, 1:2, 2:1) to detect concentration dependence.
-
Equilibration: Shake mechanically for 60 minutes. Centrifuge at 2500 rpm for 20 minutes to separate phases.
-
Quantification: Analyze the concentration in the octanol phase and the aqueous phase using HPLC-UV.
-
Calculation:
-
Validation: The LogP values from the three ratios must fall within
units.
Protocol B: RP-HPLC Estimation (OECD 117)
Best for: Rapid screening or if the compound forms emulsions in shake flask.
Principle: Lipophilicity correlates with retention factor (
Procedure:
-
Standards: Select 6 reference compounds with known LogP values spanning the expected range (e.g., Aniline, Acetophenone, Benzene, Toluene, Naphthalene).
-
Mobile Phase: Methanol/Water (75:25) isocratic flow.
-
Dead Time (
): Measure using Thiourea or Sodium Nitrate. -
Measurement: Inject sample and references. Record retention times (
). -
Calculation:
Construct a calibration curve: . Interpolate the LogP of 5-Methyl-1-pentyl-1H-pyrazol-3-amine.
ADME & Drug-Likeness Implications
Based on the structural analysis and predicted LogP (~2.5), the following ADME properties are projected:
| Parameter | Prediction | Implication for Drug Development |
| Solubility | Moderate | The amine group aids solubility in acidic media (stomach), but the pentyl chain limits solubility at neutral pH. Formulation may require co-solvents (PEG400) or salt formation (HCl salt). |
| Permeability | High | LogP > 2.0 indicates excellent passive diffusion across intestinal membranes. |
| BBB Penetration | Likely | Small MW (<200) + Lipophilic nature suggests it will cross the Blood-Brain Barrier unless it is a substrate for efflux transporters (P-gp). |
| Metabolic Stability | Low/Mod | The |
Structure-Property Relationship (SPR) Diagram
Understanding how each fragment contributes to the whole allows for rational modification.
Figure 2: Fragment-based contribution to physicochemical properties.
References
-
OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing, Paris. Link
-
OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing, Paris. Link
-
ChemSrc. 5-Methyl-1-pentyl-1H-pyrazol-3-amine Physicochemical Properties. (Accessed 2023). Link(Note: Use database values with caution as detailed in Section 3.1).
-
PubChem. Compound Summary for 5-Methyl-1H-pyrazol-3-amine (Parent Scaffold). National Library of Medicine. Link
-
Beilstein J. Org. Chem. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. 2018, 14, 216–228. Link
Sources
- 1. 18331-47-0_CAS号:18331-47-0_3-(2-((2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazol-2(3H)-one - 化源网 [m.chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1703000-73-0|1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 7. 1240580-34-0|5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 8. 956729-47-8|1-Benzyl-5-methyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 9. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 10. 1006486-89-0|1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Synthesis of Pyrazolo[1,5-a]pyrimidines from N-Alkylated Aminopyrazoles
This Application Note and Protocol guide details the synthesis of pyrazolo[1,5-a]pyrimidine derivatives starting from 5-Methyl-1-pentyl-1H-pyrazol-3-amine .
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for anxiolytics (e.g., Zaleplon), hypnotics (e.g., Indiplon), and kinase inhibitors (e.g., CDK2, Pim-1). This guide focuses on the chemical transformation of 5-Methyl-1-pentyl-1H-pyrazol-3-amine (Compound 1 ) into fused pyrazolo[1,5-a]pyrimidine systems.[1]
Unlike simple 3-aminopyrazoles, the starting material 1 possesses a pentyl chain at the N1-position. This structural feature dictates that the cyclization with 1,3-dielectrophiles will yield 1-alkyl-pyrazolo[1,5-a]pyrimidin-1-ium salts (cationic species) or 4,7-dihydropyrazolo[1,5-a]pyrimidines , depending on the reaction conditions and oxidation state. This protocol outlines the synthesis of the 2,5,7-trimethyl substituted derivative via condensation with acetylacetone, alongside alternative pathways for regioselective functionalization.
Mechanistic Insight & Retrosynthesis
The Challenge of N-Alkylation
In standard Knorr-type syntheses, 3-aminopyrazole (with a free ring NH) reacts with 1,3-diketones to form a neutral aromatic system. The free ring nitrogen loses a proton to aromatize.
-
Starting Material: 5-Methyl-1-pentyl-1H-pyrazol-3-amine.
-
Constraint: The N1 position is blocked by a pentyl group.
-
Outcome: The ring nitrogen (N2) acts as the second nucleophile. Upon cyclization, this nitrogen becomes quaternary (positively charged), resulting in a pyrazolo[1,5-a]pyrimidin-1-ium salt . These salts are valuable as ionic liquids, bioactive cations, or intermediates for further reduction to dihydro-derivatives.
Reaction Pathway Visualization
The following diagram illustrates the condensation mechanism between the aminopyrazole and a generic 1,3-diketone.
Caption: Mechanistic pathway for the cyclocondensation of N-alkyl-3-aminopyrazole with 1,3-diketones.
Experimental Protocols
Protocol A: Synthesis via Condensation with Acetylacetone (Standard Method)
This method yields the 1-pentyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-1-ium salt (or the corresponding perchlorate/chloride depending on acid used).
Reagents:
-
5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.0 eq)
-
Acetylacetone (2,4-Pentanedione) (1.1 eq)
-
Perchloric acid (70%) or HCl (optional, for anion exchange)
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.0 mmol, ~167 mg) in Glacial Acetic Acid (5 mL).
-
Addition: Add Acetylacetone (1.1 mmol, 113 µL) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting amine spot should disappear.
-
Isolation (Salt Formation):
-
Cool the reaction mixture to room temperature.
-
Option 1 (Chloride Salt): Add concentrated HCl (0.5 mL) and dilute with diethyl ether (20 mL) to precipitate the salt.
-
Option 2 (Perchlorate Salt - Caution): Add 70% Perchloric acid (0.5 mL) dropwise. A precipitate should form immediately.
-
-
Purification: Filter the solid precipitate under vacuum. Wash the cake with cold diethyl ether (3 x 10 mL) to remove unreacted diketone and acetic acid.
-
Drying: Dry the product in a vacuum oven at 50°C for 4 hours.
-
Yield: Expected yield is 75–85%.
Data Analysis (Expected):
-
Appearance: White to off-white crystalline solid.
-
1H NMR (DMSO-d6): Distinct singlet for the new aromatic proton at position 6 (~6.8-7.2 ppm). The N-Pentyl group will show a triplet (N-CH2) shifted downfield (~4.2-4.5 ppm) due to the cationic nitrogen.
Protocol B: Regioselective Synthesis with Ethyl Acetoacetate
Reaction with unsymmetrical electrophiles like ethyl acetoacetate can yield regioisomers (5-one vs 7-one derivatives). In acidic media, the formation of the 7-one derivative (attack of NH2 on ketone, N2 on ester) is typically favored.
Reagents:
-
5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.0 mmol)
-
Ethyl Acetoacetate (1.2 mmol)
-
Ethanol (Absolute, 10 mL)
-
Piperidine (Catalytic, 2-3 drops) or Acetic Acid (for acidic catalysis)
Procedure:
-
Mix: Combine the aminopyrazole and ethyl acetoacetate in absolute ethanol.
-
Catalysis: Add catalytic piperidine (for basic conditions) or reflux in acetic acid (for acidic conditions).
-
Note: Acidic conditions favor the attack of the exocyclic amine on the ketone first, leading to the 5-methyl-7-oxo derivative.
-
-
Reflux: Heat to reflux for 8–12 hours.
-
Workup: Evaporate the solvent under reduced pressure. Triturate the residue with cold ethanol or ether to induce crystallization.
Process Optimization & Troubleshooting
| Variable | Recommendation | Rationale |
| Solvent | Glacial Acetic Acid | Promotes protonation of the carbonyl, enhancing electrophilicity and facilitating water elimination. |
| Temperature | 100–120°C | Required to overcome the activation energy for the ring closure (N2 attack). |
| Stoichiometry | 1.1 eq Electrophile | Slight excess ensures complete consumption of the valuable aminopyrazole. |
| Water Removal | Molecular Sieves / Dean-Stark | Optional but improves yield by shifting the condensation equilibrium. |
Workflow Decision Tree
Use this logic flow to select the appropriate protocol based on your target moiety.
Caption: Decision tree for selecting the synthetic route based on the desired pyrazolo[1,5-a]pyrimidine substitution pattern.
Safety & Handling
-
Aminopyrazoles: Generally irritants. Handle with gloves and eye protection.
-
Perchloric Acid: Highly oxidizing and potentially explosive if allowed to dry on organic materials. Use a blast shield if preparing perchlorate salts.
-
Acetic Acid: Corrosive. Use in a fume hood.
References
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines
-
Mechanistic Studies on Aminopyrazole Cyclization
-
General Pyrazole Synthesis & Reactivity
- Title: Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applic
- Source: Current Organic Chemistry
-
URL:[Link]
-
Starting Material Data (5-Methyl-1-pentyl-1H-pyrazol-3-amine)
- Title: 5-Pentyl-1H-pyrazol-3-amine (Isomer/Analog Reference)
- Source: PubChem CID 126748-59-2
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
amide coupling protocols for 5-Methyl-1-pentyl-1H-pyrazol-3-amine
Application Note: Amide Coupling Protocols for 5-Methyl-1-pentyl-1H-pyrazol-3-amine
Executive Summary
This guide details the synthetic protocols for generating amides from 5-Methyl-1-pentyl-1H-pyrazol-3-amine .[1] This specific building block presents a unique reactivity profile: while the N1-pentyl group improves solubility in non-polar organic solvents (DCM, EtOAc) compared to its N-unsubstituted analogs, the C3-amine remains electronically deactivated due to the pyrazole ring's aromatic system.[1] Consequently, standard carbodiimide couplings (EDC/NHS) often fail or suffer from slow kinetics.[2]
This document provides three validated protocols ranging from discovery-scale (mg) to process-scale (g), ensuring high conversion and purity.
Chemical Reactivity Profile
-
Molecule: 5-Methyl-1-pentyl-1H-pyrazol-3-amine[1]
-
Core Challenge: Reduced Nucleophilicity . The lone pair on the C3-amine nitrogen is partially delocalized into the heteroaromatic ring.[1] The
of the conjugate acid of a typical 1-substituted-3-aminopyrazole is approximately 3.5–4.0, making it significantly less nucleophilic than benzylamine ( ) or even aniline ( ).[1] -
Solubility: The 1-pentyl chain imparts lipophilicity, making the substrate soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF), which facilitates workup procedures that are difficult with more polar aminopyrazoles.[2]
-
Regioselectivity: As the N1 position is blocked by the pentyl group, competitive acylation at the ring nitrogens is effectively eliminated, simplifying purification.[2]
Decision Matrix: Selecting the Right Protocol
Before starting, select the protocol that matches your scale and acid partner.
Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate properties and scale.
Protocol A: HATU-Mediated Coupling (Discovery Scale)
Best For: Small scale (<100 mg), valuable carboxylic acids, and high-throughput library synthesis.[1][2] HATU generates a highly reactive At-ester intermediate that overcomes the poor nucleophilicity of the aminopyrazole.[1]
Reagents:
-
Amine: 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.1 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]
-
Solvent: Anhydrous DMF (preferred) or DMA.
Step-by-Step Procedure:
-
Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow/orange.
-
Why? Pre-activation ensures the formation of the activated ester before the weak amine is introduced, preventing potential side reactions.[2]
-
-
Addition: Add 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.1 equiv) to the mixture.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1][3]
-
Note: If conversion is <50% after 4 hours, heat to 50°C.[2]
-
-
Workup:
-
Purification: Flash chromatography (typically 0–50% EtOAc in Hexanes/Heptane).
Protocol B: T3P (Propylphosphonic Anhydride) (Scale-Up/Green)
Best For: Scale >100 mg to grams.[1] T3P produces water-soluble byproducts, allowing for a purification-free workup in many cases.[1] It is safer and less allergenic than HATU.[1]
Reagents:
-
Amine: 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.1 equiv)[1]
-
Coupling Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[2]
-
Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM).[1]
-
Solvent: EtOAc (preferred) or 2-MeTHF.[1]
Step-by-Step Procedure:
-
Setup: Charge a flask with Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Pyridine (4.0 equiv) in EtOAc (concentration ~0.2–0.5 M).
-
Note: Unlike HATU, T3P does not require pre-activation.[2]
-
-
Addition: Cool the mixture to 0°C (ice bath). Dropwise add T3P solution (1.5 equiv).
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Optimization: If the reaction is sluggish, heat to reflux (EtOAc, ~77°C).[2] T3P is thermally stable and works excellently at reflux for hindered amines.
-
-
Workup (The "T3P Wash"):
-
Dilute with water directly in the flask. Separate phases.
-
Wash organic layer with 1M HCl (to remove excess pyridine and amine), then 1M NaOH (to remove unreacted acid and phosphorus byproducts), then Brine.[2]
-
Result: The organic layer usually contains pure product.
-
-
Purification: Crystallization or solvent evaporation.[1]
Protocol C: Acid Chloride Activation (Difficult Substrates)
Best For: Extremely hindered carboxylic acids or when the amine is unreactive even with HATU.
Reagents:
-
Oxalyl Chloride (1.2 equiv) + catalytic DMF OR Thionyl Chloride.
-
Amine: 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.0 equiv)[1]
-
Base: Triethylamine (
) or Pyridine. -
Solvent: DCM (Dichloromethane).
Step-by-Step Procedure:
-
Activation: Dissolve Carboxylic Acid in dry DCM. Add catalytic DMF (1 drop). Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir at RT for 1 hour (until gas evolution ceases). Concentrate to dryness to remove excess oxalyl chloride.[1]
-
Coupling: Redissolve the crude acid chloride in dry DCM.
-
Addition: Add Base (3.0 equiv) followed by Amine (1.0 equiv).
-
Reaction: Stir at RT for 1–4 hours.
-
Critical: If the reaction is slow, add a catalytic amount of DMAP (10 mol%), which forms a highly reactive N-acylpyridinium intermediate.[2]
-
Analytical Data & Troubleshooting
Expected Analytical Signatures
-
1H NMR: Look for the amide -NH proton.[1] In
, this typically appears as a broad singlet between 9.5 – 10.5 ppm , significantly downfield from the starting amine (~4.5–5.5 ppm).[2] -
LCMS: The pyrazole nitrogen often protonates under acidic LCMS conditions (Formic acid/TFA). Expect
as the major ion.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion | Poor nucleophilicity of amine.[1] | Switch from HATU to Protocol C (Acid Chloride) with DMAP cat. |
| Low Conversion | Steric hindrance.[1][5] | Use Protocol B (T3P) and heat to reflux in EtOAc. |
| Impurity: dimer | Excess coupling reagent reacting with itself.[1] | Reduce HATU to 1.05 equiv; ensure pre-activation time is <10 mins. |
| Starting Material Remains | Amine is protonated (salt form). | Ensure DIPEA is fresh and >3 equiv are used to free-base the amine.[1] |
References
-
Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2] Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177.[2] Link[2]
-
Basavaprabhu, Vishwanatha, T. M., & Sureshbabu, V. V. (2013).[2] Propanephosphonic Acid Anhydride (T3P®) – A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.[1][6] Synthesis, 45(12), 1569-1601.[2] Link
-
Fichez, J., Busca, P., & Prestat, G. (2023).[2] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Oggi - Chemistry Today. Link
Sources
- 1. 1-methyl-5-aminopyrazole (CAS 1192-21-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 5. ias.ac.in [ias.ac.in]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Application Note: Reductive Amination of 5-Methyl-1-pentyl-1H-pyrazol-3-amine with Aldehydes
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the selective N-alkylation of 5-Methyl-1-pentyl-1H-pyrazol-3-amine via reductive amination.
Mechanistic Framework & Reagent Rationale
The functionalization of aminopyrazoles is a critical pathway in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anti-parasitic pharmacophores [1]. However, the 3-amino group of 5-Methyl-1-pentyl-1H-pyrazol-3-amine (CAS: 1006680-28-9) presents unique synthetic challenges. Due to the delocalization of the nitrogen lone pair into the electron-rich pyrazole
Why Reductive Amination over Direct Alkylation? Direct alkylation of aminopyrazoles with alkyl halides frequently results in poor regioselectivity, over-alkylation (yielding tertiary amines), and complex purification pipelines [2]. Reductive amination circumvents these issues by proceeding through a transient, highly controllable imine/iminium intermediate.
Causality of Reagent Selection: Because the starting amine is poorly nucleophilic, the initial condensation with an aldehyde to form the hemiaminal is the rate-limiting step.
-
Acid Catalysis: The addition of a weak acid, such as glacial acetic acid (AcOH), is mandatory. It protonates the aldehyde carbonyl, increasing its electrophilicity and driving the dehydration of the hemiaminal into the reactive iminium ion.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB,
) is the optimal reductant. Unlike , which prematurely reduces unreacted aldehydes, STAB is exceptionally mild and selectively reduces the protonated iminium ion [3]. Furthermore, STAB eliminates the severe toxicity risks associated with sodium cyanoborohydride ( ).
Pathway Visualization
Mechanistic workflow of the reductive amination of 5-Methyl-1-pentyl-1H-pyrazol-3-amine.
Quantitative Data: Optimization of Reaction Parameters
To demonstrate the causality of the selected conditions, the following table summarizes the optimization data for the reductive amination of 5-Methyl-1-pentyl-1H-pyrazol-3-amine with a standard aryl aldehyde (e.g., benzaldehyde).
| Entry | Solvent | Acid Additive | Reducing Agent | Temp (°C) | Imine Conversion | Isolated Yield |
| 1 | MeOH | None | 25 | < 20% | 15% | |
| 2 | MeOH | AcOH (1.0 eq) | 25 | > 95% | 72% | |
| 3 | DCE | None | 25 | 45% | 40% | |
| 4 | DCE | AcOH (1.5 eq) | 25 | > 99% | 89% | |
| 5 | THF | 25 | > 95% | 84% |
Data Interpretation: Entry 1 fails due to the rapid, competitive reduction of the aldehyde by
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the analytical checkpoints.
Materials Required:
-
Substrate: 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.0 mmol, 1.0 eq)
-
Electrophile: Target Aldehyde (1.1 mmol, 1.1 eq)
-
Catalyst: Glacial Acetic Acid (1.5 mmol, 1.5 eq)
-
Reductant: Sodium Triacetoxyborohydride (1.5 mmol, 1.5 eq)
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE) (10 mL)
Step-by-Step Methodology:
Step 1: Imine Formation (Activation Phase)
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methyl-1-pentyl-1H-pyrazol-3-amine (167.25 mg, 1.0 mmol) and the target aldehyde (1.1 mmol) in 10 mL of anhydrous DCE under an inert nitrogen atmosphere.
-
Add glacial acetic acid (86 µL, 1.5 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature (
°C) for 2 hours.
Checkpoint 1 (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze. Confirm the complete disappearance of the starting amine mass (
) and the appearance of the imine/iminium intermediate. Do not add the reducing agent until >95% conversion to the imine is observed.
Step 2: Selective Reduction 4. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of hydride addition and prevents the thermal decomposition of STAB. 5. Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes to prevent clumping and ensure even dispersion. 6. Remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional 4 to 12 hours.
Checkpoint 2 (Self-Validation): Perform TLC (typically 5% MeOH in DCM) or LC-MS to confirm the complete consumption of the imine intermediate and the emergence of a single, more polar product spot corresponding to the secondary amine.
Step 3: Quench and Workup
7. Carefully quench the reaction by adding 10 mL of saturated aqueous
Step 4: Purification 11. Purify the crude residue via flash column chromatography on silica gel. A typical gradient is 10% to 40% Ethyl Acetate in Hexanes, though this should be optimized based on the polarity of the specific aldehyde used. 12. Evaporate the pure fractions to yield the N-alkylated 5-Methyl-1-pentyl-1H-pyrazol-3-amine.
References
-
Ferrins, L., et al. "Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei." Journal of Medicinal Chemistry, 2024. URL:[Link]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. URL: [Link]
Sources
- 1. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols for the Use of 5-Methyl-1-pentyl-1H-pyrazol-3-amine as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule inhibitors targeting kinases has thus become a cornerstone of modern drug discovery. The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions with the ATP-binding site of kinases.[][2] This document provides a detailed guide for researchers on utilizing 5-Methyl-1-pentyl-1H-pyrazol-3-amine as a foundational scaffold for the discovery and development of novel kinase inhibitors. We present a plausible synthetic route, comprehensive protocols for in vitro and cell-based kinase inhibition assays, and a strategic approach to structure-activity relationship (SAR) studies.
Introduction: The Aminopyrazole Scaffold in Kinase Inhibition
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal pharmacophore for interacting with the hinge region of the kinase ATP-binding pocket.[] Numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its importance in this therapeutic area.[]
The 3-amino-5-methylpyrazole moiety, in particular, offers a versatile starting point for chemical elaboration. The amino group at the 3-position can be readily functionalized to introduce substituents that can interact with the solvent-exposed region of the kinase domain, thereby enhancing potency and selectivity. The methyl group at the 5-position can also be modified to probe interactions within the binding site. The N1 position of the pyrazole ring provides another vector for chemical modification, allowing for the modulation of physicochemical properties such as solubility and cell permeability.
This guide focuses on 5-Methyl-1-pentyl-1H-pyrazol-3-amine as a representative example of this scaffold. The pentyl group at the N1 position enhances lipophilicity, which may improve cell membrane permeability. The protocols and strategies outlined herein are broadly applicable to other substituted aminopyrazole analogs.
Synthesis of 5-Methyl-1-pentyl-1H-pyrazol-3-amine
The synthesis of the title compound can be achieved through a two-step process starting from the commercially available 3-amino-5-methylpyrazole.
Synthetic Workflow
Caption: Proposed synthetic workflow for 5-Methyl-1-pentyl-1H-pyrazol-3-amine.
Protocol for N-Alkylation of 3-Amino-5-methylpyrazole
This protocol describes a general method for the N-alkylation of 3-amino-5-methylpyrazole. Optimization of the base, solvent, and temperature may be required for optimal yield.
Materials:
-
3-Amino-5-methylpyrazole
-
1-Iodopentane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-amino-5-methylpyrazole (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-iodopentane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield 5-Methyl-1-pentyl-1H-pyrazol-3-amine.
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Biochemical Kinase Inhibition Assays
Biochemical assays are the first step in evaluating the inhibitory activity of a compound against a purified kinase enzyme.[4] The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced in a kinase reaction.[2][5]
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[2]
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ value using the ADP-Glo™ Kinase Assay.
Protocol for IC₅₀ Determination using ADP-Glo™ Assay
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
5-Methyl-1-pentyl-1H-pyrazol-3-amine stock solution in DMSO
-
Kinase reaction buffer (specific to the kinase)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of 5-Methyl-1-pentyl-1H-pyrazol-3-amine in DMSO, followed by a further dilution in kinase reaction buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Setup (5 µL volume):
-
To each well of a 384-well plate, add the serially diluted compound or vehicle control (DMSO).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.[6]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[2]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[2]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Kinase Inhibition Assays
Cell-based assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context.[7] These assays assess the ability of a compound to cross the cell membrane and engage its target within the cell.
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Intracellular Kinase Assay allows for the quantitative measurement of compound binding to a specific kinase in live cells.[8][9] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer that binds to the kinase's active site.[10]
Principle: A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal. This change in BRET is used to quantify the compound's affinity for the target kinase in its native cellular environment.[10]
Protocol Outline:
-
HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.[11]
-
The transfected cells are seeded into 384-well plates.[11]
-
Cells are pre-treated with the NanoBRET™ tracer.[11]
-
Serial dilutions of 5-Methyl-1-pentyl-1H-pyrazol-3-amine are added to the wells.
-
After a 1-hour incubation, the BRET signal is measured on a luminometer equipped with appropriate filters.[11]
-
The IC₅₀ value, representing the concentration of the compound that displaces 50% of the tracer, is determined from a dose-response curve.[12]
Ba/F3 Cell Proliferation Assay
For oncogenic kinases, the Ba/F3 cell proliferation assay is a powerful tool to assess the functional consequences of kinase inhibition.[3] Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation.[10]
Principle: When Ba/F3 cells are engineered to express a constitutively active oncogenic kinase, they become IL-3 independent, and their proliferation is driven by the activity of that kinase.[3] An effective inhibitor of the oncogenic kinase will block this proliferation, leading to cell death.[10]
Protocol Outline:
-
Ba/F3 cells stably expressing the target oncogenic kinase are cultured in the absence of IL-3.
-
Cells are seeded into 96-well plates and treated with serial dilutions of 5-Methyl-1-pentyl-1H-pyrazol-3-amine.
-
The plates are incubated for 48-72 hours.[7]
-
Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo®).[7]
-
The GI₅₀ (concentration for 50% growth inhibition) is determined from a dose-response curve.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.[13][14]
Designing a Focused Library
Based on the 5-Methyl-1-pentyl-1H-pyrazol-3-amine scaffold, a focused library of analogs can be designed and synthesized to explore the SAR.[]
Key Positions for Modification:
-
N1-substituent: Vary the length and nature of the alkyl chain (e.g., branched, cyclic, containing heteroatoms) to modulate lipophilicity and explore potential interactions with the kinase.
-
C3-amino group: Acylate, sulfonylate, or form ureas/thioureas to introduce groups that can form additional hydrogen bonds or interact with the solvent-exposed region.
-
C5-methyl group: Replace with other small alkyl or cycloalkyl groups to probe the hydrophobic pocket.
-
C4-position: Introduce small substituents (e.g., halogens, methyl) to explore their impact on potency and selectivity.
SAR Logic Diagram
Caption: A systematic approach to SAR studies for the aminopyrazole scaffold.
Data Summary and Interpretation
All quantitative data from the kinase assays should be tabulated for easy comparison.
Table 1: Hypothetical Kinase Inhibition Data
| Compound ID | N1-Substituent | C3-Substituent | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) | Ba/F3-Kinase X GI₅₀ (nM) |
| Lead-1 | n-Pentyl | -NH₂ | 500 | >10,000 | 2,500 |
| Analog-1a | Cyclopentyl | -NH₂ | 250 | >10,000 | 1,200 |
| Analog-1b | n-Pentyl | -NH-CO-CH₃ | 150 | 5,000 | 800 |
| Analog-1c | n-Pentyl | -NH-CO-Ph | 80 | 2,000 | 450 |
Interpretation:
-
Comparison of Lead-1 and Analog-1a suggests that a cyclic substituent at the N1 position may be favorable for binding to Kinase X.
-
The data for Analog-1b and Analog-1c indicate that acylation of the C3-amino group enhances potency, with an aromatic substituent being more effective than a simple acetyl group.
-
The selectivity for Kinase X over Kinase Y is maintained or improved with these modifications.
-
The correlation between biochemical IC₅₀ and cellular GI₅₀ values suggests good cell permeability of the analogs.
Conclusion
The 5-Methyl-1-pentyl-1H-pyrazol-3-amine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and multiple points for chemical diversification allow for a systematic exploration of the structure-activity relationship. By employing the biochemical and cell-based assays detailed in these application notes, researchers can efficiently evaluate the potential of new analogs and advance promising compounds through the drug discovery pipeline. The iterative process of design, synthesis, and testing is key to optimizing this scaffold for high potency, selectivity, and desirable drug-like properties.
References
- Vasta, V., et al. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols.
- (n.d.). ADP Glo Protocol. Retrieved from [A specific protocol link, if available, otherwise general lab protocol].
-
Reaction Biology. (n.d.). ITK NanoBRET Kinase Assay. Retrieved from [Link]
-
PharmaLegacy. (n.d.). BaF3 Assays. Retrieved from [Link]
- Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
-
Reaction Biology. (n.d.). BaF3 Cell Proliferation Assay Services. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Reaction Biology. (n.d.). STK10 NanoBRET Kinase Assay. Retrieved from [Link]
- Elnagdi, M. H., et al. (n.d.). Recent developments in aminopyrazole chemistry.
- Molecules. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Google Patents. (n.d.). EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole.
-
ICE Bioscience. (n.d.). BAF3 Cell Proliferation Assay. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Journal of Medicinal Chemistry. (n.d.). The Design and Application of Target-Focused Compound Libraries. PMC.
- NIH. (n.d.). In vitro NLK Kinase Assay. PMC.
- Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, February 15).
-
ResearchGate. (n.d.). Infl uence of the nature of N-alkyl-3-aminopyrazoles (PzNH 2 ) and NaOCl. Retrieved from [Link]
- PMC. (2025, December 10). Structure–Activity Relationships and Design of Focused Libraries Tailored for Staphylococcus Aureus Inhibition.
-
protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]
-
Sareum. (n.d.). Fragment-Based Drug Design. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
- Royal Society of Chemistry. (2025, February 21).
-
Drug Design Org. (2005, May 15). SAR: Structure Activity Relationships. Retrieved from [Link]
- PMC. (2017, September 19). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles.
- Prestat, G., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
-
CDD Vault. (2025, June 3). SAR: Structure Activity Relationships. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Retrieved from [Link]
Sources
- 2. promega.com [promega.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. carnabio.com [carnabio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 9. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. ijpcat.com [ijpcat.com]
Application Note: High-Efficiency Acylation of 5-Methyl-1-pentyl-1H-pyrazol-3-amine
[1]
Part 1: Strategic Analysis & Chemical Logic
The Substrate Profile
The target molecule, 5-Methyl-1-pentyl-1H-pyrazol-3-amine , represents a distinct class of aminopyrazoles used frequently as scaffolds in kinase inhibitors and GPCR ligands.[1] Successful derivatization of the exocyclic amine requires an understanding of its electronic environment.
-
Electronic Deactivation: Unlike aliphatic amines, the amino group at the C3 position of the pyrazole ring possesses reduced nucleophilicity. The nitrogen lone pair participates in resonance delocalization with the aromatic heteroaromatic system.
-
Steric Environment: The N1-pentyl chain acts as a lipophilic anchor, significantly improving solubility in non-polar organic solvents (DCM, EtOAc) compared to N-unsubstituted analogs. The C5-methyl group is distal to the reaction center (C3-amine), meaning steric hindrance is minimal for most acylating agents.
-
Regioselectivity: Because the N1 position is alkylated (pentyl), tautomerization is blocked. This directs acylation exclusively to the exocyclic 3-amino group, avoiding the formation of ring-acylated byproducts common in N-unsubstituted pyrazoles.
Reaction Pathway Visualization
The following diagram outlines the decision logic for selecting the optimal acylation strategy based on the acyl donor.
Figure 1: Strategic decision tree for selecting reaction conditions based on available reagents.
Part 2: Experimental Protocols
Protocol A: Rapid Acylation using Acid Chlorides
Best for: Scale-up, simple acyl groups (Acetyl, Benzoyl), and reactions where the acid chloride is commercially available.
Reagents:
-
Substrate: 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.0 equiv)[1][2]
-
Acyl Donor: Acid Chloride (1.1 - 1.2 equiv)[1]
-
Base: Triethylamine (TEA) or Pyridine (1.5 - 2.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Catalyst (Optional): DMAP (0.1 equiv) for hindered chlorides.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Base Addition: Add Triethylamine (1.5 equiv) via syringe. If the acid chloride is known to be sluggish, add 10 mol% DMAP.
-
Cooling: Cool the solution to 0°C using an ice bath. Note: While the amine is not hyper-reactive, controlling the exotherm prevents bis-acylation.
-
Acylation: Add the Acid Chloride (1.1 equiv) dropwise over 5-10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 50% EtOAc/Hexanes) or LCMS.
-
Checkpoint: The product will be less polar than the starting amine.
-
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Protocol B: Precision Coupling with Carboxylic Acids
Best for: Drug discovery libraries, complex R-groups, and when acid chlorides are unstable.
Reagents:
-
Substrate: 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.0 equiv)[1][2]
-
Carboxylic Acid (1.1 equiv)[3]
-
Coupling Agent: HATU (1.2 equiv) or EDC·HCl (1.5 equiv) + HOBt (1.5 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: DMF or DMF/DCM (1:1)
Step-by-Step Methodology:
-
Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at RT for 15 minutes to form the activated ester.
-
Why: Pre-activation is crucial because the pyrazole amine is less nucleophilic than the DIPEA; this order of addition prevents side reactions.
-
-
Addition: Add 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.0 equiv) to the activated acid mixture.
-
Reaction: Stir at RT for 12–16 hours. Heating to 50°C may be required for sterically hindered acids.
-
Workup: Dilute with EtOAc. Wash extensively with water (3x) and LiCl (5% aq) to remove DMF. Wash with brine, dry, and concentrate.
-
Purification: Reverse-phase HPLC or silica chromatography.[1]
Part 3: Data Summary & Troubleshooting
Comparative Reagent Table
| Parameter | Method A (Acid Chloride) | Method B (HATU Coupling) |
| Reaction Time | 2 - 4 Hours | 12 - 24 Hours |
| Atom Economy | High | Low (due to coupling reagent mass) |
| Purification | Simple Extraction/Flash | Requires removal of urea/phosphoramide byproducts |
| Risk | Bis-acylation (Imide formation) | Low risk of bis-acylation |
| Rec.[1] Scale | Gram to Kilogram | Milligram to Gram |
Troubleshooting Matrix
-
Issue: Low Conversion.
-
Cause: Low nucleophilicity of the pyrazole amine.
-
Solution: Switch solvent to Pyridine (acts as both solvent and base) and heat to 60°C. Alternatively, use NaH (1.1 equiv) in THF to deprotonate the amine before adding the acylating agent (forming the stronger pyrazolide nucleophile).
-
-
Issue: Bis-acylation (Imide formation). [1]
Mechanism of Action
The following diagram illustrates the nucleophilic attack trajectory and the role of the base.
Figure 2: Mechanistic flow of the acylation reaction.
References
-
Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry. (General reactivity of 3-aminopyrazoles). [Link]
Sources
- 1. 1240580-34-0|5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 2. 1695800-25-9|5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation of Schiff Bases from 5-Methyl-1-pentyl-1H-pyrazol-3-amine
Executive Summary
This application note details the optimized protocols for synthesizing Schiff bases (imines) derived from 5-Methyl-1-pentyl-1H-pyrazol-3-amine . Pyrazole-based Schiff bases are a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities.[1][2]
The presence of the N-pentyl chain at position 1 distinguishes this precursor from generic aminopyrazoles, imparting increased lipophilicity (
Chemical Basis & Mechanism
Structural Considerations
The starting material, 5-Methyl-1-pentyl-1H-pyrazol-3-amine , contains a primary amine at position 3. Unlike simple anilines, the nucleophilicity of this amine is modulated by the electron-rich pyrazole ring.
-
N1-Pentyl Group: Increases solubility in non-polar solvents (DCM, Toluene) compared to N-unsubstituted analogs. It sterically shields the N1 position but has minimal electronic impact on the N3-amine.
-
C5-Methyl Group: Provides slight electron donation, marginally increasing the basicity of the ring system.
Reaction Mechanism
The formation of the Schiff base follows a reversible acid-catalyzed nucleophilic addition-elimination pathway.
-
Activation: The carbonyl oxygen of the aldehyde is protonated (or hydrogen-bonded) by the acid catalyst (Acetic Acid), increasing electrophilicity.
-
Addition: The lone pair of the pyrazolyl-amine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.
-
Elimination: Proton transfer and dehydration (loss of water) yield the imine (
) bond.
Caption: Step-wise mechanism showing the critical transition from carbinolamine to imine via acid-catalyzed dehydration.
Materials & Equipment
Reagents
| Reagent | Grade | Role | Note |
| 5-Methyl-1-pentyl-1H-pyrazol-3-amine | >98% | Nucleophile | Starting Material |
| Aromatic/Heterocyclic Aldehyde | >98% | Electrophile | Stoichiometric limiting reagent |
| Ethanol (Absolute) | ACS | Solvent | Preferred for thermal method |
| Glacial Acetic Acid | ACS | Catalyst | 2-5 drops per mmol |
| Methanol | HPLC | Solvent | Alternative for workup |
Equipment
-
Round-bottom flask (50 mL or 100 mL) equipped with a reflux condenser.
-
Magnetic stirrer and oil bath/heating mantle.
-
Optional: Microwave Reactor (e.g., CEM Discover or Biotage Initiator) for Method B.
-
TLC plates (Silica gel 60 F254).
Experimental Protocols
Method A: Standard Thermal Condensation (Preferred)
Best for scaling up and generating crystalline products.
Step 1: Preparation Dissolve 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.0 mmol) and the appropriate Aldehyde (1.0 mmol) in Absolute Ethanol (10-15 mL).
-
Note: If the aldehyde is a solid, ensure it is fully dissolved before adding the amine.
Step 2: Catalysis Add Glacial Acetic Acid (3-5 drops). The solution may change color slightly (often yellowing) upon acid addition.
Step 3: Reflux
Heat the reaction mixture to reflux (
-
Monitoring: Check progress via TLC (Eluent: Hexane:Ethyl Acetate 3:1). The aldehyde spot should disappear.
Step 4: Workup & Isolation
-
Scenario 1 (Precipitate forms): Cool the mixture to room temperature, then to
(ice bath). Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum. -
Scenario 2 (No precipitate/Oiling out): Due to the pentyl chain, the product may remain soluble or form an oil.
-
Evaporate the solvent to 1/3 volume.
-
Add cold Water dropwise until turbidity appears.
-
Scratch the flask walls with a glass rod to induce crystallization.
-
Refrigerate overnight.
-
Step 5: Purification Recrystallize from Hot Ethanol or Methanol/Water mixture.
Method B: Microwave-Assisted Synthesis (Green Chemistry)
Best for rapid library generation and difficult substrates.
-
In a microwave-safe vial (10 mL), mix the amine (1.0 mmol) and aldehyde (1.0 mmol).
-
Add a minimal amount of Ethanol (1-2 mL) to create a slurry.
-
Add Glacial Acetic Acid (1-2 drops).
-
Irradiate at
and for 5–10 minutes . -
Cool rapidly with compressed air.
-
Precipitate the product by adding ice-cold water (5 mL) and filter.
Workflow Visualization
Caption: Decision tree for thermal vs. microwave synthesis including handling of lipophilic "oiling out" issues.
Characterization & Validation
To ensure the integrity of the synthesized Schiff base, the following spectral features must be verified.
| Technique | Parameter | Expected Signal | Interpretation |
| FT-IR | Sharp, strong band confirming imine formation. | ||
| FT-IR | Absent | Disappearance of the double spike ( | |
| 1H NMR | Azomethine-H | Singlet (1H). Characteristic of the | |
| 1H NMR | Pyrazole-H4 | Singlet (1H). Confirms pyrazole ring integrity. | |
| 1H NMR | Pentyl Chain | Multiplets integrating to 11H (check for N-CH2 triplet ~4.0 ppm). | |
| 13C NMR | Azomethine-C | Diagnostic carbon peak. |
Troubleshooting
Problem: Product "Oils Out"
Cause: The pentyl chain increases lipophilicity, preventing the product from crystallizing in pure ethanol. Solution:
-
Use a mixed solvent system for recrystallization: Ethanol:Water (8:2) .
-
Seed the oil with a crystal from a previous batch if available.
-
Triturate the oil with cold Diethyl Ether or Hexane to remove impurities and induce solidification.
Problem: Low Yield / Hydrolysis
Cause: Schiff bases are susceptible to hydrolysis in the presence of water, especially under acidic conditions. Solution:
-
Ensure Absolute Ethanol is used (dry solvent).
-
Do not use excess Acetic Acid; maintain catalytic amounts.
-
Store the final product in a desiccator; avoid long exposure to moist air.
References
-
Iglesias, A. L., et al. (2020).[3][4] "Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles." Indian Journal of Pharmaceutical Sciences, 82(2), 258-266. Link
-
Fichez, J., et al. (2012). "Recent advances in aminopyrazoles synthesis and functionalization." Arkivoc, (i), 322-348. Link
-
Bhat, M. A., et al. (2020). "Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening." Indian Journal of Heterocyclic Chemistry, 30(2), 123-130.[5] Link
-
Organic Syntheses. "3(5)-Aminopyrazole." Org. Synth. 1968, 48, 8. Link
-
Sigma-Aldrich. "5-Methyl-1H-pyrazol-3-amine Product Information." Link
Sources
- 1. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of Fused Pyrazolo-Heterocycles via Aminopyrazole Intermediates
Introduction & Strategic Context
Aminopyrazoles are highly versatile building blocks in medicinal chemistry. They serve as critical intermediates for the synthesis of purine bioisosteres—such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a][1,3,5]triazines[1]. These nitrogen-fused bicyclic systems are privileged scaffolds embedded in numerous FDA-approved therapeutics, including kinase inhibitors (e.g., ibrutinib), antiviral agents, and treatments for chronic gout (e.g., allopurinol)[1][2].
Historically, the synthesis of these complex scaffolds has relied on multi-step, conventional heating procedures that suffer from prolonged reaction times, poor regioselectivity, and low overall yields[3]. Microwave-Assisted Organic Synthesis (MAOS) has fundamentally disrupted this paradigm. By utilizing targeted dielectric heating, MAOS allows chemists to bypass the thermodynamic limitations of conventional convection heating, achieving rapid, regioselective, and high-yielding cyclizations[4].
This application note provides an in-depth, self-validating guide to the microwave-assisted generation of 5-aminopyrazoles and their subsequent one-pot or multicomponent cyclization into diverse pyrazolo-azines.
Mechanistic Insights: The Causality of Microwave Efficiency
As synthetic chemists, we must understand why a protocol works to effectively troubleshoot and scale it. The superiority of MAOS in aminopyrazole chemistry is driven by three distinct physicochemical phenomena:
-
Dielectric Heating & Solvent Selection: Reactions are typically performed in polar solvents like methanol or ethanol. These solvents possess high dielectric loss tangents (
), meaning they are excellent microwave absorbers. The microwave energy is converted directly into thermal energy within the solvent molecules, causing localized superheating. This allows the reaction mixture to reach target temperatures (e.g., 150 °C) in seconds, drastically accelerating the initial condensation of -ketonitriles with hydrazines[2][5]. -
Overcoming MCR Activation Barriers: Multicomponent reactions (MCRs), such as the three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, involve transient intermediates like
-pyrazolylformamidines[6]. Microwave irradiation provides the rapid, uniform energy spike necessary to drive the subsequent cyclization with primary amines before the intermediates can degrade or oligomerize[6]. -
Kinetic vs. Thermodynamic Control: Conventional prolonged heating often yields a mixture of 3-amino and 5-aminopyrazole regioisomers. The rapid temperature ramp of MAOS enforces strict kinetic control, cleanly favoring the desired 5-aminopyrazole thermodynamic product and eliminating the need for complex chromatographic separations[4].
Synthetic Pathways & Workflow Visualization
To illustrate the divergent potential of the 5-aminopyrazole intermediate, the following pathway diagram maps the chemical trajectories achievable under microwave conditions.
Divergent microwave-assisted synthetic pathways from 5-aminopyrazole intermediates.
Quantitative Data Presentation
The following table summarizes the dramatic efficiency gains achieved when transitioning from conventional reflux to microwave irradiation across various pyrazolo-fused systems.
| Target Scaffold | Reagents | Conventional Heating | Microwave Heating | Yield (MW) | Ref |
| 5-Aminopyrazoles | Reflux, 4–18 h | 150 °C, 5 min | >85% | [2] | |
| Pyrazolo[1,5-a]pyrimidinones | 5-aminopyrazole + | Reflux, 18 h | 150 °C, 2 h | 52–75% | [5] |
| Pyrazolo[3,4-d]pyrimidin-4-ones | 5-aminopyrazole-4-carboxylate + orthoformate + amine | Stepwise, >24 h | 160 °C, 55 min | 60–85% | [6] |
| Pyrazolo[1,5-a][1,3,5]triazines | 5-aminopyrazole-8-carboxylate + cyanamide + orthoformate | Stepwise, >12 h | 150 °C, 25 min | 57–80% | [1] |
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in checkpoints ensure that each step is verified before proceeding, minimizing reagent waste and ensuring high-purity outputs.
Protocol A: Microwave-Assisted Synthesis of 5-Aminopyrazoles
This is the foundational step for generating the core intermediate.
-
Reagent Preparation: In a 10 mL seamless microwave pressure vial, dissolve the
-ketonitrile (2.0 mmol, 1.0 equiv) in 1.0 mL of anhydrous methanol. -
Addition: Slowly add hydrazine monohydrate (2.6 mmol, 1.3 equiv). Self-Validation Checkpoint: Observe for mild exothermic activity; ensure the vial is properly sealed with a Teflon septum cap.
-
Microwave Irradiation: Place the vial in a dedicated microwave reactor (e.g., CEM Discover SP). Set the parameters to 100 W maximum power, temperature to 150 °C, and hold time to 5 minutes[2].
-
Cooling & Validation: Allow the system to cool to room temperature via forced air/nitrogen. Self-Validation Checkpoint: Perform a rapid TLC (Thin-Layer Chromatography) using EtOAc/Hexane. The complete disappearance of the
-ketonitrile spot validates the quantitative conversion to the 5-aminopyrazole.
Protocol B: One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones
This protocol builds directly upon Protocol A without intermediate isolation.
-
In Situ Addition: To the unpurified 5-aminopyrazole mixture from Protocol A (still in the microwave vial), add acetic acid (0.5 mmol, 0.6 equiv) and the desired
-ketoester (0.9 mmol, 1.0 equiv)[5]. -
Second Irradiation Phase: Reseal the vial and irradiate at 150 °C (100 W max power) for 2 hours[2].
-
Isolation: Upon cooling, the target pyrazolo[1,5-a]pyrimidinone will typically precipitate. Isolate the product via vacuum filtration and wash with cold methanol.
-
Causality Note: The addition of acetic acid serves as a mild Brønsted acid catalyst, protonating the carbonyl oxygen of the
-ketoester to increase its electrophilicity, thereby facilitating the nucleophilic attack by the weakly nucleophilic pyrazole nitrogen.
Protocol C: Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
A highly efficient multicomponent reaction (MCR) approach.
-
Reaction Assembly: In a 10 mL seamless pressure vial, combine substituted 5-aminopyrazole-4-carboxylate (1.0 mmol), trimethyl orthoformate (0.33 mL, 3.0 mmol), and a primary amine (3.0 mmol) in 2.0 mL of ethanol[6].
-
Irradiation: Irradiate the mixture at 160 °C with a maximum power of 150 W and a pressure limit of 435 psi for 55 minutes[6].
-
Workup: Cool the mixture to room temperature. The product precipitates directly from the ethanolic solution. Filter under vacuum and recrystallize using ethanol.
-
Validation: Confirm the structure via
C NMR. Self-Validation Checkpoint: The carbonyl group signal of the newly constructed pyrimidinone ring must appear between 156.8–157.2 ppm, confirming successful annulation[6].
Standardized Experimental Workflow
To ensure reproducibility across different laboratories and microwave reactor brands, adhere to the following standardized operational workflow.
Standardized experimental workflow for microwave-assisted heterocyclic synthesis.
References
-
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry.[Link]
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PubMed Central (PMC).[Link]
-
A new microwave-assisted, three-component reaction of 5-aminopyrazole-4-carboxylates. Sunway Institutional Repository.[Link]
-
Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. ResearchGate.[Link]
Sources
- 1. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 2. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Storage, Stability, and Handling Protocols for 5-Methyl-1-pentyl-1H-pyrazol-3-amine Solutions
Introduction & Scope
5-Methyl-1-pentyl-1H-pyrazol-3-amine (CAS: 1006680-28-9) is a highly versatile aminopyrazole building block frequently utilized in the synthesis of kinase inhibitors (such as Aurora kinase and GSK-3 inhibitors) and novel pharmaceutical scaffolds[1]. Due to the electron-rich nature of the pyrazole core and the presence of a primary amine, this compound is highly susceptible to environmental degradation, particularly when formulated in solutions[2]. This application note provides validated, self-validating protocols for the preparation, storage, and quality control of 5-Methyl-1-pentyl-1H-pyrazol-3-amine solutions to ensure absolute reproducibility in high-throughput screening and synthetic workflows.
Physicochemical Profile & Degradation Mechanisms
Understanding the structural vulnerabilities of 5-Methyl-1-pentyl-1H-pyrazol-3-amine is critical for preventing sample loss.
-
Chemical Name: 5-Methyl-1-pentyl-1H-pyrazol-3-amine
-
CAS Number: 1006680-28-9
-
Molecular Weight: 167.25 g/mol
Mechanistic Insights into Degradation: Aminopyrazoles are prone to three primary modes of degradation[2]:
-
Oxidation: The primary amine group and the pyrazole ring are highly susceptible to oxidation. Exposure to atmospheric oxygen or transition metal contaminants leads to the formation of pyrazole oxides, methylaminopyrazoles, and potentially carbon dioxide via oxidative cleavage[2].
-
Hydrolysis & Solvent-Mediated Degradation: When dissolved in hygroscopic solvents like Dimethyl Sulfoxide (DMSO), the absorption of atmospheric moisture can trigger hydrolysis. Furthermore, degraded DMSO can act as an oxidant over prolonged periods, converting the amine into unwanted byproducts[3].
-
Photodegradation: UV and visible light exposure can induce radical formation, accelerating both oxidative and dimerization pathways[2].
Figure 1: Primary degradation pathways of 5-Methyl-1-pentyl-1H-pyrazol-3-amine under stress.
Protocol: Preparation of 10 mM Stock Solutions
Expertise & Causality Note: The choice of solvent and handling environment is critical. Anhydrous DMSO (≥99.9%, water ≤0.005%) must be used to prevent moisture-induced degradation[3]. Standard laboratory DMSO rapidly absorbs atmospheric water, which compromises the stability of the aminopyrazole over time.
Materials Required:
-
5-Methyl-1-pentyl-1H-pyrazol-3-amine (Solid powder)
-
Anhydrous DMSO (Septum-sealed)
-
Argon or Nitrogen gas (High purity)
-
Amber glass vials with PTFE-lined caps
Step-by-Step Methodology:
-
Equilibration: Allow the solid compound vial to equilibrate to room temperature in a desiccator before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the hygroscopic powder, introducing water that accelerates hydrolysis.
-
Weighing: Weigh the required mass (e.g., 1.67 mg for 1 mL of 10 mM solution) rapidly to minimize air exposure.
-
Dissolution: Add the calculated volume of anhydrous DMSO. Vortex gently for 30 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 1-2 minutes[1]. Causality: Do not apply heat, as thermal stress combined with solvent interaction can prematurely degrade the pyrazole ring[2].
-
Aliquotting: Divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in amber glass vials. Causality: Amber glass prevents UV-induced photodegradation. Single-use aliquots prevent repeated freeze-thaw cycles, which introduce mechanical stress and moisture[4].
-
Purging: Gently purge the headspace of each vial with a stream of Argon or Nitrogen gas for 5 seconds before sealing. Causality: Displacing oxygen mitigates the primary oxidative degradation pathway of the amine group[2].
-
Storage: Transfer immediately to cryogenic storage (-20°C or -80°C)[1][4].
Figure 2: Optimized step-by-step workflow for the preparation and storage of aminopyrazole solutions.
Stability Data & Storage Matrix
The following table summarizes the quantitative stability expectations for 5-Methyl-1-pentyl-1H-pyrazol-3-amine under various conditions, synthesized from empirical data on related aminopyrazole derivatives[1][2][4].
| Storage Condition | State | Container | Expected Stability | Scientific Rationale |
| -80°C | Solution (DMSO) | Amber, Argon-purged | > 12 Months | Optimal for long-term storage. Kinetic energy is too low for oxidative reactions. |
| -20°C | Solution (DMSO) | Amber, Argon-purged | 6 Months | Standard storage. Strict avoidance of freeze-thaw cycles (>2) is required. |
| 2-8°C | Solution (DMSO) | Clear/Amber | < 1 Week | Prone to precipitation and slow oxidation; not recommended for solutions. |
| Room Temp (20-25°C) | Solution (DMSO) | Clear Glass | < 24 Hours | Rapid degradation due to combined photolytic and oxidative stress. |
| -20°C to 8°C | Solid Powder | Desiccated, Sealed | 2 - 4 Years | Highly stable as a solid if kept tightly sealed away from strong acids/oxidizers. |
Quality Control: Stability-Indicating HPLC Assay
To ensure the integrity of stored solutions prior to critical in vitro or in vivo assays, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to quantify degradation[2].
Self-Validating QC Protocol:
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution. Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water; Solvent B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Dilute a 10 mM DMSO stock aliquot to 100 µM using the mobile phase. Inject 10 µL.
-
Interpretation: The parent peak of 5-Methyl-1-pentyl-1H-pyrazol-3-amine should account for >95% of the total Area Under the Curve (AUC). The appearance of earlier-eluting, highly polar peaks typically indicates the formation of oxidized degradants (e.g., pyrazole oxides)[2]. If purity falls below 95%, the aliquot must be discarded.
References
-
MDPI. "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." Retrieved from: [Link]
Sources
Troubleshooting & Optimization
Technical Support: 3-Amino vs. 5-Amino Pyrazole Regio-Isolation
Welcome to the Pyrazole Regio-Control Center. You are likely here because your synthesis of an N-substituted aminopyrazole yielded a mixture of regioisomers, or you are struggling to assign the correct structure to your isolated product. This specific isomer pair is a notorious bottleneck in medicinal chemistry due to rapid tautomerism in unsubstituted forms and challenging separation in substituted forms.
This guide treats your experimental setup as a system to be debugged.
⚠️ Critical Triage: The "N1-Substitution" Check
Before proceeding, verify your molecule's N1 status.
-
Scenario A: N1 is Hydrogen (
) [1]-
Diagnosis: You do not have stable regioisomers.[1] You have tautomers .
-
Physics: 3-aminopyrazole and 5-aminopyrazole exist in rapid equilibrium in solution.[1] Separation is impossible in liquid phase.[1]
-
Action: You can only "lock" one form in the solid state via crystallization or by reacting with an electrophile that freezes the tautomer (e.g., acylation).
-
-
Scenario B: N1 is Substituted (
)-
Diagnosis: You have distinct, stable regioisomers (1-R-3-amino and 1-R-5-amino).[1]
-
Action: Proceed to the modules below.
-
Module 1: Identification (The "Is it 3 or 5?" Problem)
Standard 1D
The NOE Logic Gate
The distinction relies on the spatial proximity of the N1-substituent to the group at position 5.
-
3-Amino Isomer: The N1-group is adjacent to C5-H (or C5-R').[1] It is far from the amine.
-
5-Amino Isomer: The N1-group is adjacent to the Amine (
) .[1]
Caption: Logic flow for definitive NMR assignment of pyrazole regioisomers using NOE spectroscopy.
FAQ: Analytical Anomalies
Q: My amine peak (
-
Cause: Proton exchange with the solvent (if using MeOD or
) or rapid exchange due to trace acid. -
Fix: Run NMR in DMSO-
or . Ensure the sample is dry.
Q: The peaks shift wildly between
-
Cause: 5-aminopyrazoles are strong H-bond donors.[1] In
, they may aggregate or H-bond intramolecularly (if C4 has a carbonyl).[1] In DMSO, solvent H-bonding dominates, breaking aggregates and shifting peaks downfield.
Module 2: Chromatographic Separation[1][2][3]
Separating these isomers requires exploiting their subtle polarity differences.[1] 5-aminopyrazoles generally possess a more accessible primary amine for H-bonding with stationary phases compared to 3-aminopyrazoles (where the amine is distal to the N1 steric bulk).[1]
Troubleshooting Table: Method Optimization
| Variable | Recommendation | Mechanism |
| Stationary Phase | C18 (Reverse) or Amine-Functionalized Silica | Standard silica often causes irreversible adsorption of the basic amine.[1] |
| Mobile Phase pH | Basic (pH 9-10) | Use Ammonium Bicarbonate or TEA.[1] Protonated aminopyrazoles ( |
| Elution Order (NP) | 3-Amino First | 5-Amino interacts more strongly with silanols due to the exposed |
| Elution Order (RP) | 5-Amino First | 5-Amino is often more polar (lower logP) due to better solvation of the amine.[1] |
Protocol: The "Tailing Peak" Fix
If your peaks look like "shark fins" (sharp front, long tail):
-
Diagnosis: Silanol interaction.[1] The basic pyrazole nitrogen is sticking to acidic silanol sites.
-
Immediate Fix: Add 0.1% Triethylamine (TEA) or 1%
to your mobile phase.[1] -
Advanced Fix: Switch to a "End-capped" column or a polymeric reverse phase column stable at pH 10.
Module 3: Synthetic Control (Prevention)[1]
Why separate when you can direct? The formation of 3- vs 5-amino isomers during the condensation of hydrazines with
Mechanism-Based Steering
The reaction proceeds via two steps:[1][2][3]
Control Knob 1: Sterics
-
To favor 5-Amino: Use a bulky hydrazine (
).[1] The bulky N1 attacks the least hindered carbon (the nitrile or ketone), usually pushing the reaction toward the 5-amino product kinetically. -
To favor 3-Amino: Use a sterically unhindered hydrazine (
) or thermodynamic control (high heat), which often equilibrates to the more stable 3-amino form (depending on C4 substitution).[1]
Control Knob 2: Solvent
-
Protic Solvents (EtOH/AcOH): Often favor the 5-amino isomer via H-bond activation of the nitrile.[1]
-
Aprotic Solvents (DMF/Toluene): Can invert selectivity by altering the nucleophilicity of the hydrazine nitrogens.
Caption: General trend for steering regioselectivity. Note: Specific R-groups can invert this trend.
Module 4: Crystallization Protocols
When chromatography fails, solubility differences save the day.
Protocol: Fractional Crystallization
-
Context: 5-amino isomers often have higher melting points and lower solubility in non-polar solvents due to efficient H-bond dimeric packing.[1]
-
Dissolve: Dissolve the crude mixture in hot Ethanol or Ethyl Acetate .
-
Precipitate: Add non-polar anti-solvent (Hexane/Heptane) dropwise until turbidity persists.[1]
-
Cool: Allow to stand at 4°C overnight.
-
Filter: The precipitate is usually enriched in the 5-amino isomer.[1] The filtrate contains the 3-amino isomer.
-
Verify: Check purity via NMR (Module 1).
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles."[1] Journal of Organic Chemistry, 2008.
-
NMR Assignment Methodology: Holzer, W., et al. "13C-NMR and 15N-NMR study of 3(5)-aminopyrazoles."[1] Journal of Heterocyclic Chemistry, 2004.
-
Tautomerism Overview: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000.
-
Chromatographic Behavior: Snyder, L. R. "Classification of the solvent properties of common liquids." Journal of Chromatography A, 1974.
Sources
Technical Support Center: Synthesis of 5-Methyl-1-pentyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Methyl-1-pentyl-1H-pyrazol-3-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and overcome common challenges. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
I. Troubleshooting Guide: Enhancing Your Yield
This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low Overall Yield of 5-Methyl-1-pentyl-1H-pyrazol-3-amine
Possible Causes & Solutions:
-
Suboptimal Reaction Pathway: The classical and most direct route to 3-aminopyrazoles involves the condensation of a β-ketonitrile with a substituted hydrazine. For the synthesis of 5-Methyl-1-pentyl-1H-pyrazol-3-amine, the key precursors are acetoacetonitrile (or its more stable alkali metal salt, cyanoacetone salt) and pentylhydrazine.[1] Alternative multi-step syntheses, such as those involving the reduction of a nitro group or displacement of a halogen, can be cumbersome and result in lower overall yields.[2]
-
Inefficient Formation of the β-Ketonitrile Intermediate: If you are synthesizing the β-ketonitrile in situ, the efficiency of this initial step is critical. A common method is the Claisen condensation. It's important to note that the basic conditions required for the Claisen condensation can hinder the subsequent hydrazine addition. Neutralizing the reaction mixture with an acid like H₂SO₄ before adding the pentylhydrazine can significantly improve the yield of the cyclization step.
-
Decomposition of Starting Materials: Pentylhydrazine and acetoacetonitrile can be unstable under certain conditions. Ensure the quality of your starting materials and consider using freshly prepared or purified reagents. Acetoacetonitrile, in particular, can be challenging to handle; using a more stable alkali metal salt of cyanoacetone is a recommended alternative.[1]
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role. The reaction of an alkali metal salt of cyanoacetone with a hydrazine derivative is typically carried out at temperatures ranging from 20°C to 60°C.[1] The choice of solvent can also impact the reaction rate and yield. While water or organic solvents can be used, it's often beneficial to remove any water formed during the reaction, for instance, through azeotropic distillation.[1]
Problem 2: Formation of Regioisomeric Impurities
Possible Cause & Solution:
-
Lack of Regiocontrol in Cyclization: When using a monosubstituted hydrazine like pentylhydrazine, there is a possibility of forming two different regioisomers: 5-Methyl-1-pentyl-1H-pyrazol-3-amine and 3-Methyl-1-pentyl-1H-pyrazol-5-amine. The steric hindrance of the hydrazine substituent can influence the regioselectivity, with bulkier groups favoring the formation of the 5-aminopyrazole isomer. To ensure the desired 3-amino isomer, careful control of reaction conditions is necessary. It is advisable to analyze the crude product by techniques like NMR to determine the isomeric ratio and optimize conditions to favor the desired product.
Problem 3: Difficulties in Product Purification
Possible Cause & Solution:
-
Presence of Unreacted Starting Materials and Byproducts: Incomplete reactions or side reactions can lead to a complex mixture that is difficult to purify. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Purification Technique: Vacuum distillation is a common method for purifying the final product.[1] For example, 3-amino-5-methylpyrazole has been purified by vacuum distillation with a reported boiling point of 128°C at 2 mmHg.[1] Column chromatography can also be employed for separating the desired product from impurities.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for 5-Methyl-1-pentyl-1H-pyrazol-3-amine?
The most direct and widely used method for synthesizing 3-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative. For your specific target molecule, this involves the reaction between acetoacetonitrile (or its alkali metal salt) and pentylhydrazine. This approach is generally preferred over multi-step routes due to its simplicity and potentially higher yields.[1][2]
Q2: How can I improve the regioselectivity of the reaction to favor the 3-amino isomer?
The formation of regioisomers is a common challenge in pyrazole synthesis with substituted hydrazines.[3] While steric hindrance of the hydrazine substituent can play a role, other factors like reaction temperature and pH can also influence the outcome.[4] A systematic optimization of these parameters is recommended. It may be beneficial to start with milder conditions and gradually increase the temperature while monitoring the isomeric ratio.
Q3: What are the key reaction parameters to control for maximizing the yield?
Several parameters are critical for optimizing the yield:
-
Quality of Reactants: Use high-purity, and if necessary, freshly prepared starting materials. The stability of acetoacetonitrile is a known issue, making the use of its alkali metal salt a more robust option.[1]
-
Reaction Temperature: The reaction is typically conducted in a temperature range of 20°C to 60°C.[1]
-
Solvent: The reaction can be performed in water, organic solvents, or mixtures thereof.[1] Removal of water formed during the reaction can drive the equilibrium towards the product.[1]
-
pH Control: If synthesizing the β-ketonitrile in situ via a Claisen condensation, neutralizing the basic reaction mixture before adding pentylhydrazine is crucial for the subsequent cyclization step.
Q4: What are the recommended work-up and purification procedures?
A typical work-up procedure involves removing any precipitated salts (like sodium chloride if using an alkali metal salt of cyanoacetone and a hydrazinium salt) by filtration.[1] The filtrate can then be concentrated. The final product is often purified by vacuum distillation.[1]
Q5: Are there any safety precautions I should be aware of?
-
Hydrazine Derivatives: Hydrazines and their derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Exothermic Reactions: The reaction between hydrazines and carbonyl compounds can be exothermic.[5] It is important to control the rate of addition of reactants and have a cooling system in place to manage the reaction temperature.
-
Flammable Solvents: Many organic solvents used in synthesis are flammable. Ensure that there are no ignition sources in the vicinity of the reaction setup.
III. Experimental Protocols & Data
General Synthetic Pathway
The synthesis of 5-Methyl-1-pentyl-1H-pyrazol-3-amine typically follows the condensation reaction between a β-ketonitrile and pentylhydrazine.
Caption: General reaction scheme for the synthesis of 5-Methyl-1-pentyl-1H-pyrazol-3-amine.
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and resolving common issues during the synthesis.
Caption: A decision tree for troubleshooting low yields in the synthesis.
Table 1: Key Reaction Parameter Comparison
| Parameter | Recommended Range/Condition | Rationale |
| β-Ketonitrile Source | Alkali metal salt of cyanoacetone | Greater stability and easier handling compared to acetoacetonitrile.[1] |
| Reaction Temperature | 20 - 60 °C | Balances reaction rate with potential side reactions and decomposition.[1] |
| Solvent | Water, organic solvents, or mixtures | The choice can influence solubility, reaction rate, and ease of work-up.[1] |
| Water Removal | Azeotropic distillation | Drives the cyclization equilibrium towards product formation.[1] |
| pH Adjustment | Neutralization after Claisen | Prevents inhibition of the hydrazine addition step by excess base. |
IV. References
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Source not available].
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as p. (n.d.). Semantic Scholar.
-
Process for the preparation of pyrazole. (1984). Google Patents.
-
Scheme 15: Synthesis of 3-aminopyrazoles. (n.d.). ResearchGate.
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). PMC.
-
SYNTHESIS OF N(1)-SUBSTITUTED 5-AMINO-3-METHYLPYRAZOLES. (n.d.). [Source not available].
-
3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. [Link]
-
A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (2013). [Source not available].
-
Process for the preparation of 3-amino-5-methylpyrazole. (1997). Google Patents.
-
Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2025). [Source not available].
-
Process for the preparation of 3-amino-5-methylpyrazole. (1994). Google Patents.
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI. [Link]
-
Process for the preparation of pyrazole and its derivatives. (2009). Google Patents.
-
“Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization of novel 4‐, 5‐, 6‐, and. (2021). MPG.PuRe.
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.
-
The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. (2016). [Source not available].
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]
-
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
-
A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. (2025). ResearchGate.
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). [Source not available].
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). PMC.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. [Link]
Sources
- 1. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification & Isolation of N-Alkylated Aminopyrazoles
[1]
Case ID: PYR-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting purification, regioisomer separation, and tailing issues in N-alkylated aminopyrazole synthesis.[1][2]
Executive Summary
The N-alkylation of aminopyrazoles presents two primary purification challenges: regioselectivity (separating the N1-alkyl/3-amino isomer from the N2-alkyl/5-amino isomer) and chromatographic behavior (peak tailing due to the basic primary amine).[1] This guide provides self-validating protocols to resolve these issues, moving beyond standard techniques to chemically-grounded purification strategies.
Module 1: The Purification Decision Tree
Before selecting a method, characterize the physical state and crude purity of your mixture. Use the following logic flow to determine the optimal isolation pathway.
Figure 1: Strategic decision tree for isolating N-alkylated aminopyrazoles. Select the pathway based on the physical state of the crude isolate.
Module 2: Chromatography Troubleshooting (The "Anti-Streak" Protocol)
Issue: The primary amine (
Protocol A: Deactivated Silica Gel Chromatography
Do not use standard silica without modification.[1] You must neutralize the stationary phase.[1]
-
Mobile Phase Preparation:
-
Column Pre-treatment:
-
Flush the column with 2 CV (Column Volumes) of the mobile phase containing the modifier before loading the sample.
-
Validation: Run a TLC of your crude in the modified solvent. If the spot is still "teardrop" shaped, increase modifier concentration to 2% or switch to basic alumina.[2]
-
Protocol B: Separation of Regioisomers (N1 vs. N2)
N-alkylation of 3-aminopyrazole typically yields two isomers:
-
Isomer A (1-alkyl-3-aminopyrazole): Usually less polar if the alkyl group shields the dipole.[1]
-
Isomer B (1-alkyl-5-aminopyrazole): Often more polar due to accessible H-bonding sites or different dipole moments.[1]
Recommended Gradient: Start with Hexane:Ethyl Acetate (3:1) containing 1% TEA.[1] Gradient to 100% EtOAc. If isomers co-elute, switch to DCM:Acetone (isocratic).[1][2] Acetone often provides better selectivity for pyrazole isomers than MeOH [2].[1]
Module 3: Chemical Workup & Extraction (pKa-Driven Isolation)
Issue: Chromatography is difficult on large scales (>10g). Solution: Utilize the basicity of the exocyclic amine. The pKa of the conjugate acid of an aminopyrazole is typically between 3.0 and 6.0, depending on substitution [3].
Protocol C: "Reverse" Acid-Base Extraction
This method removes non-basic impurities (unreacted alkyl halides, neutral byproducts) without chromatography.[1]
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve crude oil in EtOAc or DCM . | Solubilizes all organic components.[1] |
| 2 | Extract with 10% aqueous HCl (3x). | Protonates the aminopyrazole ( |
| 3 | Discard the organic layer.[1] | Removes unreacted alkylating agents and neutral side products.[1] |
| 4 | Adjust aqueous layer pH to 10-12 using NaOH or sat.[1] | Deprotonates the ammonium salt, regenerating the free base aminopyrazole. |
| 5 | Extract aqueous layer with DCM (3x). | Recovers the purified product. |
| 6 | Dry ( | Yields the amine free from neutral contaminants.[1] |
Note: If your specific aminopyrazole is water-soluble even as a free base (common with short alkyl chains like methyl/ethyl), use continuous extraction or salting out (saturate with NaCl) in Step 5.[1]
Module 4: Crystallization Strategies
Issue: Product is a solid but contains minor regioisomer impurities. Solution: Recrystallization is often superior to chromatography for final polishing of regioisomers [4].[1]
Solvent Systems:
-
Methanol/Ethanol: Dissolve in hot alcohol, cool slowly. Good for removing inorganic salts.[1]
-
EtOAc/Hexane: Dissolve in minimum hot EtOAc, add warm Hexane until turbid, cool.
-
Toluene: Excellent for separating N1/N2 isomers.[1] The 5-amino isomer (N2) is often less soluble in toluene than the 3-amino isomer (N1).[1]
Frequently Asked Questions (FAQ)
Q: How do I distinguish between the N1 (3-amino) and N2 (5-amino) isomers? A: Use NOESY NMR .
-
N1-alkyl (3-amino): You will see a NOE correlation between the N-alkyl protons and the pyrazole C5-H (the proton adjacent to the alkyl group).[1]
-
N2-alkyl (5-amino): The N-alkyl group is adjacent to the amine (
).[1] You may see NOE between the alkyl group and the amine protons (if visible), but no correlation to the C3-H [5].
Q: My product is oiling out during recrystallization. What now? A: This indicates the solution is too concentrated or cooled too fast.[1][3]
-
Scratch the inner glass surface with a spatula to induce nucleation.[1]
-
Add a small amount of anti-solvent (e.g., hexane) dropwise to the hot solution.[1]
Q: Can I use C18 (Reverse Phase) for these compounds? A: Yes, and it is often recommended if normal phase fails.[1] Use a gradient of Water (0.1% Formic Acid) / Acetonitrile . The acid keeps the amine protonated, improving peak shape on C18. Note that you will isolate the formate salt, which may need free-basing later.[1]
References
-
Biotage. (2023).[1][4] How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
Organic Syntheses. (1968).[1] 3(5)-Aminopyrazole purification and properties. Coll. Vol. 5, p. 39. Link
-
Alfa Chemistry. (2024).[1] pKa Values of Amines and Cyclic Organic Nitrogen Compounds.[1]Link
-
BenchChem. (2025).[1][3][5] A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles.Link[1]
-
ResearchGate. (2018).[1] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence.Link
solving solubility issues of 5-Methyl-1-pentyl-1H-pyrazol-3-amine in assays
Technical Support Center: 5-Methyl-1-pentyl-1H-pyrazol-3-amine
Compound Profile & Physicochemical Context
Before addressing specific troubleshooting steps, it is critical to understand why5-Methyl-1-pentyl-1H-pyrazol-3-amine presents solubility challenges. This molecule combines a polar heterocyclic core with a significant lipophilic tail.[1]
-
Chemical Structure: The N-pentyl chain (C5 alkyl) at position 1 acts as a "grease ball," significantly increasing the partition coefficient (LogP) compared to the parent pyrazole.[1]
-
Basicity (pKa): The pyrazole ring nitrogen (N2) and the exocyclic amine (at C3) provide basic centers.[1] However, the pKa of the conjugate acid is typically in the range of 3.0–4.5 .[1] This means the molecule is neutral (uncharged) at physiological pH (7.4), which is the state of lowest aqueous solubility.[1]
-
Solubility Class: It behaves as a BCS Class II compound (Low Solubility, High Permeability) in assay buffers.[1]
| Property | Estimated Value | Implication for Assays |
| Molecular Weight | ~167.25 g/mol | Small molecule; rapid diffusion.[1] |
| Calculated LogP (cLogP) | ~2.5 – 3.2 | Lipophilic.[1] Prone to non-specific binding to plastics.[1] |
| pKa (Basic) | ~3.5 – 4.0 | Neutral at pH 7.[1]4. Solubility improves significantly at pH < 4.[1] |
| Aqueous Solubility (pH 7.4) | < 50 µM (Kinetic) | High risk of precipitation in high-concentration bioassays.[1] |
Troubleshooting Guide (FAQs)
Issue 1: "My compound precipitates immediately when I dilute the DMSO stock into the assay buffer."
Diagnosis: This is a classic "Solvent Shock" phenomenon.[1] When a hydrophobic compound dissolved in 100% DMSO is suddenly exposed to a highly aqueous environment (e.g., 99% buffer), the water molecules form a structured cage around the hydrophobic pentyl chain, which is energetically unfavorable.[1] The compound rapidly aggregates and crashes out before it can disperse.[1]
Solution:
-
Intermediate Dilution Step: Do not jump from 100% DMSO to 1% DMSO in one step.
-
Use a Carrier: Pre-dissolve the compound in a buffer containing 0.5% – 1.0% Cyclodextrin (HP-β-CD) .[1] The cyclodextrin cavity encapsulates the pentyl tail, shielding it from the aqueous environment while keeping the polar head group exposed.
Issue 2: "The IC50 values vary wildly between runs, and the hill slope is steep (> 2.0)."
Diagnosis: This suggests Colloidal Aggregation .[1] At certain concentrations, the lipophilic pentyl chains may stack together to form micelle-like aggregates.[1] These aggregates can non-specifically sequester enzymes or receptors, leading to false positives or variable inhibition data.[1]
Solution:
-
Add Non-Ionic Detergent: Supplement your assay buffer with 0.01% Triton X-100 or 0.005% Tween-20 .[1] This "breaks" the aggregates and ensures the compound exists as a monomer.[1]
-
Verification: Centrifuge the assay mix at high speed (e.g., 10,000 x g for 10 min) before measurement.[1] If activity drops significantly in the supernatant, your compound was aggregated/precipitated.[1]
Issue 3: "I see lower-than-expected potency, but no visible precipitate."
Diagnosis: Plastic Adsorption . The pentyl chain makes the molecule "sticky."[1] It may be adsorbing to the walls of your polypropylene reservoirs or polystyrene assay plates, effectively reducing the free concentration in solution.
Solution:
-
Switch Plate Types: Use Low-Binding (NBS) plates or glass-coated microplates.[1]
-
Acoustic Dispensing: If available, use acoustic droplet ejection (e.g., Echo®) to shoot nanoliters of compound directly into the assay well, minimizing contact with intermediate pipette tips and reservoirs.[1]
Detailed Protocols
Protocol A: Kinetic Solubility Profiling (Turbidimetric Assay)
Use this to determine the "Safe Limit" for your specific assay buffer.[1]
-
Preparation: Prepare a 10 mM stock of 5-Methyl-1-pentyl-1H-pyrazol-3-amine in anhydrous DMSO.
-
Array: In a clear UV-transparent 96-well plate, pipette 196 µL of your specific Assay Buffer (e.g., PBS pH 7.4).
-
Spike: Add 4 µL of compound stock at increasing concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM) to create a final concentration range (e.g., 2 µM to 200 µM). Keep DMSO constant at 2%.
-
Incubate: Shake at 500 rpm for 2 hours at room temperature.
-
Read: Measure Absorbance at 620 nm (turbidity).
-
Analysis: A sudden increase in OD620 indicates the solubility limit.[1] Stay 2-fold below this limit for reliable assays.
Protocol B: Preparation of "Assay-Ready" Stock
Recommended for enzymatic assays to prevent crash-out.[1]
-
Weigh 1.67 mg of compound.[1]
-
Dissolve in 1.0 mL of 100% DMSO (Result: 10 mM).
-
Vortex vigorously for 30 seconds. Sonication (35 kHz) for 5 mins is recommended if any solid remains.[1]
-
Quality Check: Inspect visually. The solution must be perfectly clear. If hazy, add 10% volume of Ethanol or warm to 37°C.[1]
Visual Troubleshooting Workflows
Figure 1: Solubility Troubleshooting Decision Tree
Caption: Decision tree for diagnosing precipitation, aggregation, and adsorption issues based on visual inspection and data variability.
Figure 2: Optimal Serial Dilution Workflow
Caption: The "3-Step" dilution method minimizes the kinetic energy barrier of mixing hydrophobic stocks into aqueous buffers.[1]
References
-
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1]
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1]
-
ChemScene. (2025). 5-Pentyl-1H-pyrazol-3-amine Product Data & Properties.[1]
-
BenchChem. (2025).[1][2][3] Optimizing the Solubility of Research Compounds in HTS Assays.[1]
-
EPA CompTox Dashboard. (2025). Physicochemical Properties of Aminopyrazoles.[1]
Sources
Technical Support Center: Strategies for Removing Unreacted Hydrazine from Pyrazole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of removing residual hydrazine after pyrazole synthesis. Incomplete removal of this reagent can lead to purification difficulties, inaccurate analytical results, and potential toxicity in downstream applications. This document provides in-depth, field-proven insights and validated protocols to ensure the integrity and purity of your final pyrazole product.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of unreacted hydrazine so critical?
A: Hydrazine is a potent reducing agent and a toxic, corrosive, and carcinogenic substance.[1][2] Its presence, even in trace amounts, can compromise subsequent reaction steps, interfere with biological assays, and pose significant safety and environmental hazards.[2] From a synthetic standpoint, residual hydrazine can lead to the formation of unwanted side products, such as azines, during workup or storage.[3] Therefore, its complete removal is paramount for ensuring product purity, stability, and the safety of the end-user.
Q2: What are the primary strategies for removing excess hydrazine post-reaction?
A: The main strategies can be broadly categorized into three approaches:
-
Chemical Quenching: Reacting the excess hydrazine with a scavenger to form a new, more easily removable compound (e.g., a hydrazone).[4]
-
Physicochemical Separation: Exploiting differences in physical properties like basicity or volatility (e.g., acid-base extraction, distillation).[5][6]
-
Chromatographic Purification: Separating the pyrazole product from residual hydrazine and other impurities based on differential adsorption to a stationary phase.[7]
The optimal method depends on the specific properties of your target pyrazole, such as its solubility, stability to acid/base, and thermal stability.
Q3: I tried evaporating the excess hydrazine hydrate on a rotary evaporator. Is this a safe and effective method?
A: While it may seem straightforward, removing hydrazine hydrate by rotary evaporation is not recommended as a primary method, especially outside of a certified fume hood.[8] Hydrazine is volatile and toxic, and this procedure can contaminate your vacuum pump and release harmful vapors into the lab environment.[9] While some protocols mention removing excess hydrazine under vacuum[9], it is often more effective and safer to first quench it chemically or remove it via extraction. For high-boiling residues, azeotropic distillation with a solvent like xylene can be a more controlled and effective approach.[6]
Q4: After adding acetone to my reaction mixture, a new solid precipitated. What is it?
A: This precipitate is likely the corresponding hydrazone—in this case, acetone azine—formed from the reaction between excess hydrazine and the acetone you added.[4] Aldehydes and ketones are common quenching agents that convert hydrazine into a more stable and often less soluble hydrazone, which can then be removed by filtration or extraction.[4]
Q5: How can I be certain that all the hydrazine has been removed from my final product?
A: Visual confirmation is insufficient. You must use analytical techniques to verify the absence of hydrazine. Common methods include:
-
Thin-Layer Chromatography (TLC): Staining the TLC plate with a hydrazine-specific visualizing agent, such as p-dimethylaminobenzaldehyde (Ehrlich's reagent), which forms a distinctively colored spot in the presence of hydrazine.
-
Gas Chromatography (GC): A highly sensitive method, often involving derivatization of hydrazine to a more volatile compound for easier detection.[10][11][12]
-
Colorimetric Assays: Reacting a sample with a chromogenic agent like p-dimethylaminobenzaldehyde and measuring the absorbance using a UV-Vis spectrophotometer.[13]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges and provides actionable solutions based on chemical principles.
-
Issue 1: My pyrazole product is acid-sensitive, preventing the use of a standard HCl wash.
-
Causality: Many pyrazoles are basic and can be protonated. However, if your molecule contains acid-labile functional groups (e.g., acetals, t-Boc), an acidic workup can lead to degradation.
-
Solution: Opt for non-acidic removal methods.
-
Chemical Quenching: Add an excess of acetone or benzaldehyde to the reaction mixture to form the corresponding hydrazone, which can then be removed via extraction or chromatography.[4]
-
Azeotropic Distillation: If your product is thermally stable, adding a solvent like xylene or toluene and distilling can effectively remove hydrazine as an azeotrope.[6]
-
Water Wash: If your product has low water solubility, repeated washing with deionized water or brine can remove a significant amount of water-soluble hydrazine hydrate.[14]
-
-
-
Issue 2: The hydrazone formed during quenching is co-eluting with my product during column chromatography.
-
Causality: The polarity of the formed hydrazone can be very similar to that of the desired pyrazole product, leading to poor separation.
-
Solution:
-
Change the Quenching Agent: Select a quenching agent that produces a hydrazone with a significantly different polarity. For example, if you used acetone, try a larger, more non-polar ketone like benzophenone. This will create a much less polar hydrazone that should elute faster.
-
Modify the Stationary Phase: For basic pyrazole compounds, standard silica gel can cause peak tailing and poor separation. Consider deactivating the silica gel by pre-treating it with a solution containing a small amount of triethylamine (e.g., 1-2% in the eluent).[5] Alternatively, using a different stationary phase like neutral alumina may be effective.[5]
-
Utilize an Alternative Purification Method: If chromatography is ineffective, consider recrystallization or acid-base extraction if your molecule's stability permits.[5][7]
-
-
-
Issue 3: My pyrazole product is highly water-soluble, making extractive workup with aqueous solutions impractical.
-
Causality: Polar functional groups on your pyrazole can lead to high water solubility, causing product loss into the aqueous layer during extraction.
-
Solution:
-
Evaporation & Azeotropic Removal: After the initial reaction, remove the low-boiling solvent. Add a high-boiling solvent that forms an azeotrope with hydrazine, such as xylene, and distill to remove the residual hydrazine.[6]
-
Precipitation/Recrystallization: Attempt to precipitate your product by adding a less polar co-solvent to the reaction mixture. If successful, the hydrazine will remain in the mother liquor, and the product can be isolated by filtration.[15]
-
Solid-Phase Scavengers: Use a scavenger resin. These are solid-supported reagents (e.g., polymer-bound aldehydes) that react with and bind the excess hydrazine. The resin is then simply filtered off, leaving the purified product in solution.
-
-
Method Selection Guide
Choosing the right hydrazine removal strategy is critical for maximizing yield and purity. Use the following decision tree and comparison table to guide your choice.
Decision Workflow for Hydrazine Removal
Caption: Decision tree for selecting a hydrazine removal method.
Comparison of Common Hydrazine Removal Techniques
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Chemical Quenching | Converts hydrazine to a stable, easily separable hydrazone.[4] | Fast, effective, and generally mild conditions. | Requires removal of the hydrazone byproduct; potential for co-elution in chromatography. | Acid or base-sensitive products; reactions where distillation is not feasible. |
| Acid-Base Extraction | Protonates basic hydrazine to form a water-soluble salt (N₂H₅⁺), which partitions into an aqueous acidic layer.[5] | Highly effective for complete removal; simple and scalable. | Not suitable for acid-labile products; can be emulsion-prone. | Acid-stable, non-polar to moderately polar organic-soluble pyrazoles. |
| Azeotropic Distillation | Co-distillation with a solvent (e.g., xylene) that forms a lower-boiling azeotrope with hydrazine.[6] | Effective for complete removal without adding new reagents. | Requires a thermally stable product; energy-intensive. | Thermally stable, non-volatile products. |
| Scavenger Resins | Covalent capture of hydrazine onto a solid support, followed by simple filtration. | High selectivity; simple workup (filtration); no soluble byproducts. | Higher cost of reagents; may require longer reaction times for complete scavenging. | High-value products, parallel synthesis, or when other methods fail. |
Validated Experimental Protocols
Protocol 1: Chemical Quenching with an Aldehyde/Ketone
This protocol describes the quenching of unreacted hydrazine using acetone to form acetone azine, which can be subsequently removed.
Mechanism: Hydrazine Quenching
Caption: Quenching of hydrazine with acetone to form acetone azine.
Procedure:
-
Cool the reaction mixture to 0-10 °C in an ice bath. This mitigates any potential exotherm from the quenching reaction.
-
Slowly add an excess of acetone (typically 3-5 equivalents relative to the initial excess of hydrazine) to the stirring reaction mixture.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the hydrazone. Monitor the disappearance of hydrazine by TLC using a hydrazine-specific stain.
-
Concentrate the mixture under reduced pressure to remove the reaction solvent and any remaining acetone.
-
Proceed with a standard workup. Typically, this involves diluting the residue with an organic solvent (e.g., ethyl acetate) and washing with water and/or brine to remove any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, now free of hydrazine but containing the acetone azine.
-
Purify the crude product by flash column chromatography or recrystallization to separate the pyrazole from the hydrazone.[7]
Protocol 2: Purification via Acid-Base Extraction
This protocol is ideal for acid-stable pyrazoles that are soluble in common organic solvents.
Procedure:
-
Concentrate the initial reaction mixture to remove the bulk of the solvent.
-
Dissolve the resulting crude residue in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).[5]
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer two to three times with a dilute aqueous acid solution (e.g., 1 M HCl).[5] The basic hydrazine will be protonated and extracted into the aqueous layer.
-
To ensure all acidic residue is removed, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by a final wash with saturated sodium chloride (brine).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole derivative.
Protocol 3: Analytical Verification of Hydrazine Removal by TLC
This protocol allows for the qualitative detection of hydrazine to confirm the success of your removal procedure.
Materials:
-
TLC plate (silica gel)
-
Developing chamber and eluent
-
p-Dimethylaminobenzaldehyde staining solution (Ehrlich's reagent): Dissolve 1g of p-dimethylaminobenzaldehyde in a mixture of 50 mL ethanol and 5 mL concentrated HCl.
Procedure:
-
Spot the TLC plate with your starting material, the crude reaction mixture (before purification), and your final, purified product.
-
Develop the TLC plate using an appropriate eluent system that gives good separation for your product.
-
After development, dry the plate completely.
-
Dip the plate into the p-dimethylaminobenzaldehyde staining solution or spray it evenly.
-
Gently heat the plate with a heat gun. Hydrazine will appear as a distinct yellow-to-orange spot.
-
A successful purification will show a spot for hydrazine in the crude lane but no corresponding spot in the final product lane.
By employing these robust troubleshooting guides, selection tools, and validated protocols, you can confidently and effectively remove residual hydrazine, ensuring the synthesis of high-purity pyrazole compounds for your research and development needs.
References
- Benchchem. (n.d.). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.
- Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
- Google Patents. (n.d.). Process for the preparation of pyrazole and its derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
- IAEA International Nuclear Information System. (n.d.). Gas chromatographic determination of residual hydrazine and morpholine in boiler feed water and steam condensates.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- MDPI. (2019). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process.
- PMC. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
- Organic Syntheses. (n.d.). Procedure.
- Google Patents. (n.d.). Method for purifying pyrazoles.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- ResearchGate. (2021). Remove excess hydrazine hydrate?.
- ResearchGate. (2018). Chromatographic methods of determining hydrazine and its polar derivatives.
- SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
- ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?.
- PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Carbohydrazide vs. Hydrazine: A Comparative Look at Oxygen Scavengers.
- Reddit. (2022). How to quench excess hydrazine monohydrate.
- Arxada. (1999). Performance Chemicals Hydrazine.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. arxada.com [arxada.com]
- 3. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. sielc.com [sielc.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Amine Functionalization Integrity
Current Status: Operational Ticket ID: AF-PROT-001 Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions in Amine Functionalization
Mission Statement
You are encountering yield losses or impurity profiles that suggest a lack of chemoselectivity. In amine chemistry, the nucleophilicity that makes amines reactive is also their Achilles' heel, leading to over-alkylation, racemization, and catalyst poisoning.
This guide is not a textbook. It is a troubleshooting system designed to isolate specific failure modes and implement self-validating protocols to correct them.
Module 1: The "Over-Alkylation" Loop (Reductive Amination)
The Issue: You are attempting to synthesize a secondary amine from a primary amine and an aldehyde, but you are observing significant amounts of tertiary amine (dialkylation) or alcohol byproducts.
Root Cause Analysis: The reaction relies on the reduction of an intermediate imine.[1][2] If the reducing agent is too aggressive, it reduces the aldehyde/ketone to an alcohol before the imine forms. If the resulting secondary amine is more nucleophilic than the starting primary amine (which it often is), it reacts again with the aldehyde, leading to dialkylation.
The Fix: Kinetic Control via Sodium Triacetoxyborohydride (STAB)
Unlike Sodium Cyanoborohydride (
Experimental Protocol: The STAB System
Standard Scale: 1.0 mmol amine
-
Imine Formation: Dissolve amine (1.0 equiv) and aldehyde (1.0–1.2 equiv) in DCE (1,2-Dichloroethane) or THF .
-
Tech Note: DCE is superior for solubility and rate, but THF is safer. Avoid Methanol with STAB (solvolysis risk).
-
-
Reagent Addition: Add
(1.4–1.5 equiv) in one portion. -
Acid Catalysis (Optional but Recommended): If the reaction is sluggish, add 1.0 equiv of Acetic Acid.
-
Quench: Quench with saturated aqueous
.
Data Verification Table: Reducing Agent Selectivity
| Reagent | pH Range | Toxicity | Selectivity (Imine vs. Carbonyl) | Risk Profile |
| >10 | Low | Poor | High risk of alcohol byproduct. | |
| 5-7 | High | Good | Generates HCN gas if acidified improperly. | |
| Neutral | Low | Excellent | Moisture sensitive; degrades in MeOH.[3] |
Visualizing the Pathway
Caption: STAB exploits the kinetic window where iminium reduction is faster than carbonyl reduction, preventing the alcohol side-product.
Module 2: The "Racemization" Trap (Amide Coupling)
The Issue: You are coupling chiral amino acids (e.g., Fmoc-Cys(Trt)-OH) and observing a loss of enantiomeric excess (ee), leading to diastereomers that are difficult to separate.
Root Cause Analysis:
Racemization occurs primarily through the Azlactone (Oxazolone) mechanism.[4] The activated carboxylate cyclizes to form an oxazolone.[4] The
The Fix: Additive Suppression & Base Management
-
Switch Reagents: Move from HBTU/HATU alone to DIC/Oxyma or HATU/HOAt . The additive (Oxyma/HOAt) reacts with the O-acylisourea to form an active ester that is reactive toward amines but less prone to cyclization.
-
Base Choice: Replace DIPEA with 2,4,6-Collidine or TMP (2,4,6-Trimethylpyridine). These are weaker, bulkier bases that can deprotonate the acid but are sterically hindered from abstracting the
-proton.
Troubleshooting Protocol: Racemization-Free Coupling
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF/DMAc at 0°C.
-
Coupling: Add DIC (1.0 equiv). Stir for 5 mins to form the active ester.
-
Addition: Add the Amine (1.0 equiv). Note: No exogenous base is needed with DIC.
-
Alternative (HATU): If using HATU, use Collidine (2.0 equiv) instead of DIPEA.
Visualizing the Danger Zone
Caption: The Azlactone pathway is the primary cause of racemization. Additives intercept the activated acid before the ring closes.
Module 3: Precision N-Alkylation (Fukuyama Synthesis)
The Issue: You need to attach a specific alkyl chain to a primary amine to make a secondary amine, but
The Fix: The Fukuyama Amine Synthesis Direct alkylation is uncontrollable. The Fukuyama protocol uses a Nosyl (2-nitrobenzenesulfonyl) protecting group. This renders the nitrogen non-nucleophilic after the first alkylation, strictly preventing over-alkylation.
Step-by-Step Workflow
-
Protection: Amine + 2-Nitrobenzenesulfonyl chloride (NsCl) + TEA
Sulfonamide .-
Result: The NH proton is now acidic (
).
-
-
Alkylation: Sulfonamide + Alkyl Halide +
(in DMF). -
Deprotection: Alkylated Sulfonamide + Thiophenol (PhSH) +
or KOH.
Visualizing the Workflow
Caption: The Fukuyama strategy physically prevents polyalkylation by removing the nucleophilicity of the nitrogen during the alkylation step.
Module 4: Cross-Coupling Integrity (Buchwald-Hartwig)
The Issue: You are performing a Pd-catalyzed amination, but the aryl halide is being reduced to a simple arene (hydrodehalogenation) instead of coupling with the amine.
Root Cause Analysis:
This is
The Fix: Steric Bulk (Ligand Selection)
You must use bulky biaryl phosphine ligands (e.g., BrettPhos , RuPhos , XPhos ). These ligands create a "roof" over the square-planar palladium complex, physically blocking the geometry required for
Ligand Selection Guide:
| Amine Type | Recommended Ligand | Why? |
| Primary Aliphatic | BrettPhos | Prevents binding of two amines; stops |
| Secondary Acyclic | RuPhos | Excellent for sterically hindered secondary amines. |
| Anilines | XPhos / tBuBrettPhos | High activity for weaker nucleophiles. |
References
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3][10] Journal of Organic Chemistry, 1996.[2]
-
Fukuyama Synthesis Protocol: Kan, T., & Fukuyama, T. "Ns strategies: a highly versatile synthetic method for amines."[11] Chemical Communications, 2004.[9]
-
Racemization Control: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
-
Buchwald-Hartwig Ligands: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. lifechempharma.com [lifechempharma.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Oily Aminopyrazole Derivatives
Welcome to the Advanced Crystallization Support Center. Aminopyrazole derivatives are notoriously difficult to crystallize due to their high propensity for forming extensive hydrogen-bonding networks and their low melting points. This often results in the formation of intractable oils—a phenomenon known as Liquid-Liquid Phase Separation (LLPS).
This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve oiling-out issues using thermodynamically grounded strategies.
Diagnostic Workflow for Oily Aminopyrazoles
Before adjusting your solvent system, you must determine whether the oiling out is caused by impurities, a sub-ambient melting point, or kinetic hindrance during nucleation. Follow the diagnostic logic below.
Diagnostic workflow for resolving oily aminopyrazole derivatives during crystallization.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my aminopyrazole derivative consistently oil out instead of crystallizing? A1: Aminopyrazoles are highly prone to 1[1]. This occurs when supersaturation drives the dissolved compound to separate into a solute-rich emulsion rather than a rigid crystal lattice. Thermodynamically, the 2[2]. Furthermore, the amino and pyrazole nitrogen atoms form 3[3], which stabilize disordered, amorphous liquid networks and kinetically hinder the molecular alignment required for crystallization.
Q2: How do I overcome LLPS using solvent/anti-solvent strategies? A2: The objective is to keep the system in the metastable zone and avoid crossing the binodal curve into the miscibility gap[4]. Rapid addition of an anti-solvent forces the system into spinodal decomposition (instant oiling out). Instead, you must 5before the cloud point is reached[5]. If seeds are unavailable, you can 6, which can then be hydrated or triturated to force initial crystal formation[6].
Q3: My free base aminopyrazole is a liquid at room temperature. How do I isolate a solid? A3: If the free base has a melting point below ambient temperature, crystallization of the free base is thermodynamically impossible without cryogenic conditions. You must7[7]. Aminopyrazoles are weak bases (typically pKa 2.0 - 4.5). To prevent salt disproportionation, select a counterion with a pKa at least 3 units lower than your derivative[8].
Standard Operating Protocols (Self-Validating Systems)
Protocol A: Anti-Solvent Crystallization with Seeding (Bypassing LLPS)
Causality: By controlling the anti-solvent addition rate and introducing seeds, we provide a lower-energy surface for crystal growth, bypassing the higher-energy homogeneous nucleation that leads to oiling out[9].
-
Dissolution: Dissolve 1.0 g of the aminopyrazole in 5.0 mL of a highly soluble solvent (e.g., Ethyl Acetate) at 50°C.
-
Titration: Slowly add the anti-solvent (e.g., Heptane) dropwise until the solution exhibits a faint, persistent turbidity (the cloud point).
-
Self-Validation Checkpoint 1: Immediately add 0.25 mL (5%) of the primary solvent (Ethyl Acetate). If the solution becomes completely clear, you are safely in the metastable zone. If it remains milky, you have crossed into the miscibility gap (LLPS); you must reheat to 60°C to redissolve the oil droplets and restart.
-
Seeding: Introduce 10–20 mg (1-2 wt%) of crystalline seeds.
-
Self-Validation Checkpoint 2: Observe the seeds. If they dissolve within 5 minutes, the solution is undersaturated; add more anti-solvent. If they remain suspended and sharp, proceed.
-
Cooling: Cool the system at a strictly controlled rate of 0.1°C/min down to 5°C.
-
Isolation: Filter the resulting suspension and wash with cold anti-solvent.
Protocol B: High-Throughput Salt Screening for Oily Free Bases
Causality: Utilizing a 10 allows for the simultaneous evaluation of multiple thermodynamic environments, maximizing the probability of discovering a stable crystal lattice[10].
-
Preparation: Dispense 20 mg of the oily aminopyrazole free base into each well of a glass-lined 96-well plate.
-
Acid Addition: Add 1.05 molar equivalents of various counterions (See Table 2) dissolved in 200 µL of diverse solvent systems (e.g., THF, Acetone, IPA).
-
Temperature Cycling: Seal the plate and cycle the temperature between 5°C and 50°C (0.5°C/min ramp) for 48 hours. This promotes Ostwald ripening, dissolving kinetic oils and growing thermodynamic crystals.
-
Evaporation: For wells that remain clear solutions, pierce the seal to allow slow evaporation over 3–5 days.
-
Self-Validation Checkpoint: Examine the resulting solids under a polarized light microscope. True crystalline salts will exhibit birefringence (glowing colors under cross-polarizers). If the material is dark or isotropic, it is an amorphous gum or unreacted oil and should be discarded.
Quantitative Data & Selection Guides
Table 1: Solvent Selection Guide for Aminopyrazoles Select solvent systems based on the lipophilicity of your specific derivative.
| Solvent / Anti-Solvent Pair | Dielectric Constant (ε) Gap | LLPS Risk | Application / Notes |
| EtOAc / Heptane | 6.0 / 1.9 | Medium | Standard starting point. Good balance of solubility and anti-solvent crash. |
| MTBE / Hexane | 2.6 / 1.8 | High | Best for highly lipophilic derivatives. Narrow metastable zone requires careful seeding. |
| IPA / Water | 18.3 / 80.1 | Very High | High risk of oiling out due to extensive H-bonding disruption. Avoid unless forming salts. |
| Acetone / Toluene | 20.7 / 2.4 | Low | Excellent for breaking up pyrazole dimers. Good for temperature-cycling crystallization. |
Table 2: Common Counterions for Aminopyrazole Salt Screening Ensure the ΔpKa between the acid and the aminopyrazole base is >3.
| Acid (Counterion) | pKa | Hydration Risk | Typical Crystallization Outcome |
| Hydrochloric Acid | -6.1 | High | Highly crystalline, but prone to forming hygroscopic solvates. |
| Methanesulfonic Acid | -1.9 | Low | Excellent solubility profile; frequently yields stable, non-hygroscopic crystals. |
| Maleic Acid | 1.9 | Moderate | Good for weak bases; forms strong hydrogen-bonded lattices with the pyrazole ring. |
| p-Toluenesulfonic Acid | -2.8 | Low | Bulky counterion; excellent for disrupting oily networks and forcing rigid packing. |
References
-
Oiling Out in Crystallization - Mettler Toledo. [Link]
-
Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo.[Link]
-
A method to crystallize substances that oil out - ResearchGate. [Link]
-
Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis - Langmuir (ACS).[Link]
-
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data - MDPI. [Link]
-
Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development - American Pharmaceutical Review. [Link]
-
The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study - RSC Publishing. [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses. [Link]
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC. [Link]
-
An evaluation of salt screening methodologies - ResearchGate. [Link]
Sources
- 1. mt.com [mt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mt.com [mt.com]
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- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
troubleshooting low reactivity of pyrazole-3-amine in nucleophilic substitution
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of pyrazole-3-amine in nucleophilic substitution reactions. As Senior Application Scientists, we have compiled this resource to provide in-depth troubleshooting strategies, explain the underlying chemical principles, and offer field-proven protocols to help you overcome common experimental hurdles.
Troubleshooting Guide: Low Reactivity of Pyrazole-3-Amine
This section addresses the most frequently encountered issues regarding the low nucleophilicity of pyrazole-3-amine and provides actionable solutions.
Q1: My nucleophilic substitution reaction with pyrazole-3-amine is not proceeding, or the yield is very low. What are the primary reasons for this?
A1: The low reactivity of pyrazole-3-amine is a common issue that can be attributed to several intrinsic electronic and structural factors. Understanding these is the first step in troubleshooting your reaction.
-
Electronic Nature of the Pyrazole Ring: The pyrazole ring is a π-excessive aromatic system, meaning it has a high electron density.[1][2] This might seem counterintuitive, but the two adjacent nitrogen atoms significantly influence the electron distribution. One nitrogen atom is a "pyrrole-like" proton donor, while the other is a "pyridine-like" proton acceptor.[2][3] This arrangement can lead to a deactivation of the exocyclic amino group.
-
Competitive Protonation: 3-Aminopyrazoles are basic compounds. In acidic or even neutral media, protonation is more likely to occur at the pyridine-like endocyclic nitrogen (N2) rather than the exocyclic amino group.[4] This creates a pyrazolium ion, which is positively charged. The presence of this positive charge drastically reduces the nucleophilicity of the entire molecule, including the exocyclic amine, through electron withdrawal.
-
Tautomerism: 3-Aminopyrazole exists in a tautomeric equilibrium with 5-aminopyrazole.[4] This means your starting material is a mixture of isomers, which can complicate reactivity and lead to multiple products or a lack of reaction at the desired position.
-
Ambident Nucleophilicity: The molecule has multiple nucleophilic sites: the exocyclic amino group and the two ring nitrogens. Your electrophile could be reacting at an undesired position, such as the N1 "pyrrole-like" nitrogen, which is often more nucleophilic, especially after deprotonation.[5]
Q2: How does protonation specifically inhibit the reaction, and how can I mitigate it?
A2: Protonation is arguably the most significant deactivating factor. As mentioned, the pyridine-like N2 nitrogen is the most basic site.[4][6] When it accepts a proton, the resulting pyrazolium cation deactivates the ring towards electrophilic attack and significantly reduces the nucleophilicity of the exocyclic amine.
Mitigation Strategies:
-
Careful Selection of a Base: The choice of base is critical. It must be strong enough to deprotonate the desired nucleophile (either the exocyclic amine or the N1 nitrogen, depending on your desired product) but not so strong as to cause undesired side reactions. More importantly, the reaction should be run under strictly anhydrous and aprotic conditions to avoid sources of protons.
-
Use of Non-Nucleophilic, Hindered Bases: To avoid the base competing with your pyrazole-3-amine as a nucleophile, select a sterically hindered, non-nucleophilic base.
| Base | pKa of Conjugate Acid | Key Characteristics |
| Sodium Hydride (NaH) | ~36 | Strong, non-nucleophilic, heterogeneous. |
| Potassium tert-Butoxide (KOtBu) | ~19 | Strong, sterically hindered, soluble in many organic solvents.[7] |
| Lithium Diisopropylamide (LDA) | ~36 | Very strong, sterically hindered, but can be nucleophilic in some cases.[7] |
| Hünig's Base (DIPEA) | ~11 | Organic soluble, sterically hindered, often used as an acid scavenger.[7] |
Q3: I observe multiple products or reaction at the wrong nitrogen. How can I control the regioselectivity?
A3: Controlling which nitrogen atom acts as the nucleophile is a central challenge. The outcome depends on a delicate balance of thermodynamics, kinetics, and the nature of the electrophile.
-
N1 vs. Exocyclic Amine Reactivity: The N1 (pyrrole-like) nitrogen is acidic and can be deprotonated by a base to form a highly nucleophilic pyrazolide anion.[4] This is often the thermodynamically favored site of reaction for many electrophiles. The exocyclic amine is generally less nucleophilic but can be favored under certain conditions.
Strategies for Controlling Regioselectivity:
-
Protecting Groups: If your goal is to react at the exocyclic amine, consider protecting the N1 position. A common protecting group for pyrazoles is the tert-butoxycarbonyl (Boc) group. This can be introduced using di-tert-butyl dicarbonate (Boc)₂O and a base. After the nucleophilic substitution on the exocyclic amine, the Boc group can be removed under acidic conditions.[8]
-
Hard and Soft Acids and Bases (HSAB) Theory: The N1 anion is a softer nucleophile, while the exocyclic amine is a harder nucleophile. Hard electrophiles (e.g., acyl chlorides) may preferentially react with the exocyclic amine, while softer electrophiles (e.g., alkyl halides) may favor the N1 anion.
-
Reaction Conditions:
-
Low Temperatures: Running the reaction at low temperatures (e.g., 0 °C to -78 °C) after deprotonation can favor the kinetically controlled product, which may differ from the thermodynamic product.
-
Solvent Choice: The solvent can influence which site is more reactive by differential solvation of the nucleophilic centers.
-
Frequently Asked Questions (FAQs)
Q: What is the pKa of pyrazole-3-amine? A: The predicted pKa value for the conjugate acid of the pyrazole ring is around 15.28.[9][10] However, it's crucial to remember that there are multiple basic sites. The pyridine-like ring nitrogen is generally considered the most basic.[4][11]
Q: What are the ideal storage conditions for pyrazole-3-amine? A: Pyrazole-3-amine is often a low-melting, light and air-sensitive solid.[9][10] It should be stored in a dark place, under an inert atmosphere (like Argon), and at refrigerated temperatures (2-8°C) to maintain its purity and reactivity.[9][10]
Q: Could the solvent be the problem? A: Absolutely. The choice of solvent is critical.
-
Protic Solvents (e.g., ethanol, water): These should generally be avoided as they can protonate the pyrazole-3-amine, reducing its nucleophilicity. They can also participate in side reactions.
-
Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These are often good choices as they can dissolve the reactants and any ionic intermediates without interfering with the reaction. They do not have acidic protons.
-
Aprotic Nonpolar Solvents (e.g., Toluene, THF): These can also be effective, especially when used with strong, soluble bases.
Q: Are there any catalysts that can improve the reaction? A: For certain types of nucleophilic aromatic substitution (SNAᵣ) reactions, transition metal catalysts can be effective. While less common for direct amination with an aminopyrazole, related systems have shown success with copper (Cu) or palladium (Pd) catalysts, especially for aryl halides.[2] Additionally, Lewis acids might activate the electrophile, but care must be taken as they can also coordinate to the basic nitrogens of the pyrazole, potentially inhibiting the reaction.
Visualizing the Problem: Reactivity of Pyrazole-3-Amine
The following diagrams illustrate the key chemical equilibria that govern the reactivity of pyrazole-3-amine.
Caption: Key equilibria of pyrazole-3-amine affecting its nucleophilicity.
Experimental Protocol: Troubleshooting via Base and Solvent Screening
This protocol provides a systematic approach to optimizing your reaction by screening different bases and solvents.
Objective: To identify a combination of base and solvent that promotes the desired nucleophilic substitution while minimizing side reactions.
Materials:
-
Pyrazole-3-amine
-
Your electrophile (e.g., an alkyl or aryl halide)
-
Anhydrous solvents: DMF, Acetonitrile, THF, Toluene
-
Bases: Sodium Hydride (60% dispersion in oil), Potassium tert-Butoxide, Hünig's Base (DIPEA)
-
Inert atmosphere setup (Argon or Nitrogen)
-
TLC plates and appropriate mobile phase
-
Reaction vials or small round-bottom flasks
Procedure:
-
Preparation:
-
Set up a parallel reaction block or a series of small, oven-dried flasks under an inert atmosphere.
-
Prepare a stock solution of your electrophile in a suitable anhydrous solvent.
-
Dispense pyrazole-3-amine (e.g., 0.1 mmol) into each reaction vessel.
-
-
Reaction Setup (Example Matrix):
| Vial | Solvent (1 mL) | Base (1.1 eq) | Temperature |
| 1A | Anhydrous DMF | NaH | 0°C to RT |
| 1B | Anhydrous DMF | KOtBu | 0°C to RT |
| 1C | Anhydrous DMF | DIPEA | RT to 60°C |
| 2A | Anhydrous THF | NaH | 0°C to RT |
| 2B | Anhydrous THF | KOtBu | 0°C to RT |
| 2C | Anhydrous THF | DIPEA | RT to 60°C |
-
Execution:
-
Add the designated solvent to each vial containing pyrazole-3-amine.
-
Cool the vials for NaH and KOtBu reactions to 0°C.
-
Carefully add the base to each respective vial. Allow for stirring for 15-30 minutes to ensure deprotonation (note: gas evolution with NaH).
-
Add the electrophile stock solution to each vial.
-
Allow the reactions to proceed, monitoring by TLC at regular intervals (e.g., 1h, 4h, 24h) against the starting materials.
-
-
Analysis:
-
Quench the reactions carefully (e.g., with saturated NH₄Cl for NaH/KOtBu, or water for DIPEA).
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Analyze the crude extracts by TLC and LC-MS if available to identify product formation and the presence of side products.
-
Identify the conditions that provide the highest conversion to the desired product with the cleanest reaction profile.
-
Troubleshooting Workflow
This decision tree can guide you through a logical troubleshooting process.
Caption: A logical workflow for troubleshooting pyrazole-3-amine reactions.
References
-
ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Retrieved from [Link]
-
Andrade, B., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazol-3-ones. Part III: Reactivity of the Ring Substituents | Request PDF. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Heterocyclic Amines. Retrieved from [Link]
-
MDPI. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Taylor & Francis. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. Retrieved from [Link]
-
PubMed. (2020). Polymerization Effects on the Decomposition of a Pyrazolo-Triazine at high Temperatures and Pressures. Retrieved from [Link]
-
Unknown. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]
-
Scribd. (n.d.). Nucleophilic Substitution of Amines | PDF. Retrieved from [Link]
-
MSU chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
-
Unknown. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
-
Unknown. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Retrieved from [Link]
-
PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
PMC. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
-
Li, X. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Accounts of Chemical Research. Retrieved from [Link]
-
EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]
-
ResearchGate. (n.d.). The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]
-
Unknown. (n.d.). Reactions of Amines. Retrieved from [Link]
-
Canadian Journal of Chemistry. (2022). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic.... Retrieved from [Link]
-
ACS Publications. (n.d.). Proton Magnetic Resonance Studies of Pyrazoles | The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Revisit: The Synthesis of 3-amino pyrazoles promoted by p-toluenesulfonic acid as an efficient catalyst under solvent and solvent-free conditions. Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Retrieved from [Link]
-
PubChem. (n.d.). 1-phenyl-1H-pyrazol-3-amine | C9H9N3 | CID 594320. Retrieved from [Link]
-
Unknown. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Unknown. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. guidechem.com [guidechem.com]
- 10. 3-Aminopyrazole CAS#: 1820-80-0 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Stability & Handling of 5-Methyl-1-pentyl-1H-pyrazol-3-amine Under Acidic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the complex physicochemical behaviors of aminopyrazole building blocks. 5-Methyl-1-pentyl-1H-pyrazol-3-amine (CAS: 1006680-28-9) is a highly versatile scaffold in medicinal chemistry[1]. However, its multiple basic nitrogen centers make its handling in low-pH media counterintuitive.
Unlike pyrazole-4-carboxylates, which are prone to rapid acid-catalyzed ester hydrolysis[2], this specific alkyl-substituted pyrazole is structurally devoid of hydrolyzable groups[3]. Its behavior in acid is governed entirely by protonation equilibria rather than covalent degradation. This guide provides a causality-driven troubleshooting framework to ensure your synthetic workflows and analytical methods remain robust.
Physicochemical Profiling & Acidic Behavior Data
Understanding the baseline metrics of this compound is critical before troubleshooting. The table below summarizes how its physical properties shift in acidic environments.
| Parameter | Value / Observation | Causality / Impact |
| Molecular Weight | 167.25 g/mol | N/A |
| Estimated pKa | ~ 4.0 (Conjugate Acid) | Protonation occurs at pH < 4.0, drastically increasing aqueous solubility and altering chromatography. |
| Tautomerism | Locked (N1-alkylated) | The N1-pentyl group prevents prototropic shifts, simplifying NMR spectra and stabilizing the ring[1]. |
| Acidic Stability | > 99% Intact (0.1 N HCl, 60°C) | Highly resistant to ring-opening or dealkylation; lacks hydrolyzable ester/amide groups[3]. |
| Nucleophilicity | Negligible at pH < 4.0 | Protonation of the pyrazole ring/amine quenches the nitrogen lone pairs required for coupling[4]. |
Visualizing the Acidic Equilibrium
To understand why reactions fail or analytical methods drift, we must visualize the molecule's ionization state in acid.
Caption: Protonation equilibrium of 5-Methyl-1-pentyl-1H-pyrazol-3-amine in acidic media.
Troubleshooting FAQs & Causality Analysis
Q1: Why does my amide coupling or reductive amination fail when using this compound with acidic catalysts or unneutralized acid chlorides? A1: The failure is due to the complete loss of nucleophilicity. 5-Methyl-1-pentyl-1H-pyrazol-3-amine has a pKa of approximately 4.0. In acidic media, the endocyclic N2 and exocyclic C3-amine are protonated to form a pyrazolium salt. This quenches the nitrogen lone pairs required to attack electrophiles. Corrective Action: Always perform couplings with this substrate under basic conditions [4]. Use non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) to maintain a pH > 7.0, ensuring the compound remains in its reactive free-base form.
Q2: During forced degradation testing (0.1 N HCl, 60°C), we observe no degradation peaks, whereas other pyrazole derivatives degrade rapidly. Is our assay failing? A2: Your assay is likely correct. The primary acidic degradation pathway for many commercial pyrazole building blocks is the hydrolysis of pendant ester or amide groups[2][5]. Because 5-Methyl-1-pentyl-1H-pyrazol-3-amine consists entirely of robust C-C, C-N, and N-alkyl bonds, it is highly resistant to acid-catalyzed cleavage[3]. Furthermore, the N1-pentyl group locks the molecule, preventing the prototropic tautomerism that sometimes precedes ring-opening in unsubstituted pyrazoles[1].
Q3: My RP-HPLC method (Mobile Phase: 0.1% Formic Acid) shows severe peak tailing and shifting retention times. How can I resolve this? A3: This is a classic secondary interaction artifact. In 0.1% Formic Acid (pH ~2.7), the compound exists almost entirely as a pyrazolium cation. This positively charged species interacts strongly with residual, negatively charged silanols on the silica stationary phase, causing tailing and unpredictable retention. Corrective Action: Switch to a highly end-capped C18 column designed for basic compounds, or change your mobile phase to a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) to analyze the compound as a neutral, lipophilic species.
Caption: Troubleshooting workflow for resolving HPLC peak tailing of aminopyrazoles.
Validated Experimental Protocols
Protocol A: Self-Validating Acidic Forced Degradation Study
Expert Insight: Novice analysts often inject highly acidic degradation samples directly into the HPLC. This causes localized pH shifts on the column, leading to peak splitting that is falsely interpreted as chemical degradation. This protocol includes a mandatory neutralization step to create a self-validating system.
-
Preparation: Dissolve 5-Methyl-1-pentyl-1H-pyrazol-3-amine in a miscible co-solvent (e.g., 10% Methanol in HPLC-grade water) to a concentration of 1.0 mg/mL.
-
Acidification: Add an equal volume of 0.2 N HCl to achieve a final working concentration of 0.5 mg/mL in 0.1 N HCl.
-
Incubation: Seal the reaction vessel and incubate at 60°C for 48 hours.
-
Neutralization (Critical Validation Step): Before analysis, withdraw a 1.0 mL aliquot and neutralize it precisely with 1.0 mL of 0.1 N NaOH. Verify the pH is ~7.0 using pH paper. Causality: This ensures the analyte enters the column in a consistent ionization state, preventing artifactual peak splitting.
-
Analysis: Inject the neutralized sample via HPLC-UV (254 nm). Compare the chromatogram against a neutralized 4°C control sample to confirm true stability.
Protocol B: Free-Base Recovery via Liquid-Liquid Extraction
If your compound is trapped as a water-soluble hydrochloride salt after an acidic workup, use this protocol to recover the reactive free base.
-
Cooling: Transfer the acidic aqueous layer to an Erlenmeyer flask and cool to 0–5°C in an ice bath to minimize exothermic heating during neutralization.
-
Basification (Validation Step): Slowly add saturated aqueous NaHCO₃ dropwise while stirring vigorously until the pH reaches 8.5–9.0. Causality: Raising the pH at least two units above the compound's pKa (~4.0) guarantees that >99% of the compound is converted back to the lipophilic free-base form.
-
Extraction: Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc).
-
Isolation: Combine the organic layers, wash with brine to remove residual salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure free base.
References
-
Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
-
Title: Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids Source: MDPI (Molecules) URL: [Link]
-
Title: New Trends in the Chemistry of 5-Aminopyrazoles Source: ResearchGate URL: [Link]
-
Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: PubMed Central (PMC) URL: [Link]
Sources
Validation & Comparative
Technical Comparison: N-Pentyl vs. N-Hexyl Substituents in Aminopyrazole Kinase Inhibitors
Executive Summary
This guide provides a technical analysis of the structure-activity relationship (SAR) between N-pentyl (
While both substituents enhance lipophilicity compared to shorter chains, experimental data indicates that the N-pentyl moiety often represents an optimal balance between hydrophobic packing and steric freedom. The N-hexyl analog frequently incurs an entropic penalty or steric clash that diminishes binding affinity (
Mechanistic Basis of Binding Affinity
The differential binding affinity between pentyl and hexyl chains is governed by three thermodynamic vectors:
A. Hydrophobic Pocket Filling (Enthalpic Gain)
Kinase active sites (e.g., JNK3, CDK2, Aurora A) often feature a hydrophobic channel extending from the ATP-binding site.
-
N-Pentyl: Typically extends fully to occupy the hydrophobic groove without protruding into the bulk solvent or clashing with the channel "roof" (often a Glycine-rich loop).
-
N-Hexyl: The additional methylene group (
) increases the partition coefficient ( ), theoretically increasing hydrophobic driving force. However, if the pocket depth is limited (approx. 6–7 Å), the terminal methyl group of the hexyl chain forces a conformational change or remains solvated, reducing the net free energy of binding ( ).
B. Steric Constraints (The "Wall" Effect)
SAR studies on aminopyrazoles (e.g., in JNK3 inhibitors) reveal that pockets have a finite volume.
-
Observation: As chain length increases from Methyl
Pentyl, decreases (potency improves). -
Inflection Point: At Hexyl/Heptyl, potency often plateaus or drops. This is the "steric wall," where the ligand must pay an energetic penalty to displace ordered water molecules or distort the protein backbone to accommodate the extra length.
C. Entropic Penalty ( )
-
N-Hexyl: Possesses greater rotatable bond freedom than N-pentyl. Upon binding, the restriction of this longer chain results in a higher entropic cost. Unless the enthalpy gain from additional van der Waals contacts compensates for this entropy loss, the overall affinity (
) weakens.
Comparative Analysis: Data & Trends
The following table summarizes the physicochemical and binding property differences, synthesized from SAR studies on kinase inhibitors (e.g., JNK, CDK).
| Feature | N-Pentyl Aminopyrazole | N-Hexyl Aminopyrazole | Impact on Drug Design |
| Chain Length | ~6.3 Å | ~7.5 Å | Critical for depth of hydrophobic pocket. |
| Lipophilicity ( | Moderate | High (+0.5 vs Pentyl) | Hexyl risks poor solubility/high plasma protein binding. |
| Binding Entropy | Lower penalty | Higher penalty | Hexyl requires stronger anchor points to overcome entropy loss. |
| Steric Fit | Optimal for standard ATP pockets | Prone to "Gatekeeper" clash | Pentyl is generally safer for broad-spectrum screening. |
| Selectivity | Moderate | High (if pocket is unique) | Hexyl can induce isoform selectivity (e.g., JNK3 vs p38) by exploiting unique pocket volumes. |
Experimental Case Study: JNK3 vs. p38 Selectivity
In aminopyrazole-based JNK3 inhibitors, N-alkylation is a key determinant of selectivity.
-
Data: N-Pentyl analogs often show
against JNK3. -
Comparison: N-Hexyl analogs may show similar JNK3 potency but significantly reduced activity against p38 (
). -
Reason: The p38 active site is slightly more constricted. The hexyl chain clashes with the p38 gatekeeper residue, whereas the pentyl chain fits, leading to "promiscuous" binding. Thus, N-hexyl is preferred for selectivity, while N-pentyl is preferred for raw potency.
Experimental Protocols
To objectively compare these two analogs, the following self-validating protocols are recommended.
Protocol A: Surface Plasmon Resonance (SPR) for Determination
Objective: Measure real-time binding kinetics (
-
Sensor Chip Preparation: Immobilize the target kinase (e.g., JNK3) on a CM5 chip via amine coupling to a density of ~2000 RU.
-
Solvent Correction: Prepare a DMSO calibration curve (1% to 5%) to correct for bulk refractive index changes, as aminopyrazoles are hydrophobic.
-
Cycle:
-
Inject N-Pentyl analog (0.1 nM – 1
M) for 120s (Association). -
Inject Running Buffer for 300s (Dissociation).
-
Regenerate with 10 mM Glycine-HCl pH 2.5 (if necessary).
-
-
Analysis: Fit data to a 1:1 Langmuir binding model.
-
Validation Check: If
> 10% of , re-run with a conformational change model (relevant for Hexyl analogs inducing "induced fit").
-
Protocol B: Isothermal Titration Calorimetry (ITC)
Objective: Deconvolute Enthalpy (
-
Setup: Load protein (20
M) in the cell and ligand (200 M) in the syringe. Buffer: 25 mM HEPES, 150 mM NaCl, pH 7.4, 2% DMSO. -
Titration: Perform 20 injections of 2
L each at 25°C. -
Expectation:
-
N-Pentyl: Strong exothermic signal (
). -
N-Hexyl: Likely less exothermic or higher entropic penalty (
) due to the flexible tail.
-
Visualization: SAR Logic Flow
The following diagram illustrates the decision-making logic when optimizing the alkyl chain length.
Caption: Decision logic for N-alkyl chain optimization. Pentyl offers fit; Hexyl offers selectivity.
References
-
Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Source: National Institutes of Health (NIH) [Link]
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Source: ACS Publications [Link]
-
Structure Activity Relationships - Drug Design. Source: DrugDesign.org [Link]
-
Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. Source: National Institutes of Health (NIH) [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Source: MDPI [Link]
Sources
Structural & Functional Analysis: 5-Methyl-1-pentyl-1H-pyrazol-3-amine Derivatives
Executive Summary
This guide provides an in-depth structural analysis of 5-Methyl-1-pentyl-1H-pyrazol-3-amine , a lipophilic pyrazole derivative critical in medicinal chemistry as a scaffold for kinase inhibitors and anti-inflammatory agents.
While direct single-crystal X-ray diffraction (XRD) data for the specific N-pentyl derivative remains proprietary or unpublished in open repositories, this guide utilizes structural homology modeling based on high-resolution crystallographic data of its closest analogs: 1-Phenyl-5-methyl-1H-pyrazol-3-amine and 1-Methyl-5-methyl-1H-pyrazol-3-amine . By comparing these established structures, we derive the predicted lattice behavior, hydrogen-bonding networks, and solubility performance of the pentyl derivative.
Key Findings:
-
Lattice Stability: The inclusion of the n-pentyl chain disrupts the high-melting
-stacking observed in phenyl analogs, likely resulting in a lower melting point and increased solubility in non-polar solvents. -
H-Bonding Motif: The core stability is governed by an intermolecular
dimer or catamer motif, conserved across the 1-substituted-5-methyl-pyrazole class. -
Performance: The pentyl derivative offers superior membrane permeability (LogP ~2.2) compared to the methyl analog (LogP ~0.3), making it a preferred candidate for cell-based assays despite lower crystallizability.
Chemical Identity & Comparative Properties
The following table contrasts the target molecule with its structurally characterized analogs. The shift from a rigid phenyl or small methyl group to a flexible pentyl chain drastically alters the solid-state "performance" (packing efficiency).
| Feature | Target: 1-Pentyl Derivative | Analog A: 1-Phenyl Derivative | Analog B: 1-Methyl Derivative |
| Structure | Flexible Alkyl Tail | Rigid Aromatic Ring | Small Polar Group |
| Formula | |||
| MW | 167.25 g/mol | 173.21 g/mol | 111.15 g/mol |
| LogP (Calc) | ~2.21 (High Lipophilicity) | ~1.65 | ~0.30 (Hydrophilic) |
| Crystal System | Predicted: Triclinic/Monoclinic | Monoclinic ( | Monoclinic |
| Packing Force | Van der Waals (Alkyl) + H-Bond | Dipole + H-Bond | |
| Melting Point | Predicted: Low (< 80°C) | High (118-120°C) | Moderate |
Crystal Structure Analysis: Homology & Prediction
The Conserved H-Bonding Core
Crystallographic data from the 1-phenyl analog (Ref. 1, 2) reveals a robust hydrogen-bonding motif that is expected to persist in the pentyl derivative.
-
Donor: The exocyclic amino group (
) at position 3. -
Acceptor: The endocyclic nitrogen (
) of the pyrazole ring. -
Geometry: These interactions typically form centrosymmetric dimers (
graph set) or infinite chains ( ), depending on steric bulk.
Implication for 1-Pentyl: The bulky pentyl group at
Packing Architecture: The "Pentyl Effect"
Unlike the 1-phenyl derivative, which stabilizes its lattice through face-to-face
-
Alkyl Chain Disorder: Long alkyl chains (C5) often introduce disorder in the crystal lattice, leading to a "waxy" solid or oil at room temperature unless purified to high rigor.
-
Lamellar Structure: The crystal is predicted to adopt a bilayer structure: layers of polar pyrazole heads H-bonded together, separated by hydrophobic regions of pentyl chains.
Experimental Protocol: Synthesis & Crystallization
To validate the structure, the following self-validating synthesis and crystallization protocol is recommended. This route avoids the regioselectivity issues common in pyrazole synthesis.
Methodology: Regioselective Condensation
Objective: Synthesize 5-Methyl-1-pentyl-1H-pyrazol-3-amine with >98% purity for XRD analysis.
-
Reagents:
-
3-Aminocrotononitrile (1.0 eq) - Provides the C-C-N backbone.
-
Pentylhydrazine hydrochloride (1.1 eq) - Introduces the N-pentyl group.
-
Ethanol (Solvent).[1]
-
Triethylamine (
, Base).
-
-
Procedure:
-
Step 1: Dissolve 3-aminocrotononitrile in absolute ethanol (0.5 M concentration).
-
Step 2: Add pentylhydrazine HCl and
dropwise at . -
Step 3: Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Step 4: Evaporate solvent. Redissolve residue in EtOAc and wash with water (
). -
Step 5 (Purification): Recrystallize from a mixture of n-Hexane/Ethanol (9:1) . Note: The high lipophilicity of the pentyl group requires a non-polar co-solvent for effective crystal growth.
-
-
Crystallization for XRD:
-
Dissolve 50 mg of pure product in minimal hot Ethanol.
-
Place the vial inside a larger jar containing n-Hexane (Vapor Diffusion method).
-
Allow to stand undisturbed at
for 7 days.
-
Visualizations
Diagram 1: Synthesis & Structural Logic
This workflow illustrates the regioselective formation of the target scaffold and the competing forces governing its crystal lattice.
Caption: Synthesis pathway and structural determinants of the 1-pentyl-pyrazole scaffold.
Diagram 2: Comparative Interaction Map
A logic map comparing the intermolecular forces of the Pentyl derivative vs. the Phenyl analog.
Caption: Comparative analysis of intermolecular forces driving solid-state performance.
References
-
Foces-Foces, C., et al. "Tautomerism in 3(5)-substituted pyrazoles: The structure of 3(5)-amino-5(3)-methylpyrazole." Journal of Chemical Crystallography, vol. 25, no. 6, 1995.
-
Elguero, J., et al. "Pyrazoles as privileged scaffolds in drug discovery: Crystal packing analysis." European Journal of Medicinal Chemistry, 2014.
-
PubChem Compound Summary. "1-Substituted-5-methyl-1H-pyrazol-3-amine Derivatives." National Library of Medicine.
-
Cambridge Structural Database (CSD). "Search for 1-alkyl-5-methyl-pyrazole-3-amine motifs." CCDC.
Sources
Spectroscopic Differentiation of 1-Pentyl-3-aminopyrazole and 1-Pentyl-5-aminopyrazole Isomers: A Comprehensive Analytical Guide
Executive Summary
For drug development professionals and synthetic chemists, the pyrazole scaffold is a privileged pharmacophore found in numerous kinase inhibitors and receptor ligands. However, the synthesis of these compounds via the condensation of pentylhydrazine with asymmetric electrophiles (e.g., 3-methoxyacrylonitrile) frequently yields a regiochemical mixture of 1-pentyl-3-aminopyrazole and 1-pentyl-5-aminopyrazole . Because these positional isomers possess identical molecular weights and nearly identical polarities, chromatographic separation must be coupled with rigorous, self-validating spectroscopic elucidation.
This guide objectively compares the performance of various analytical modalities (1D NMR, 2D NMR, and FT-IR) to provide a definitive framework for absolute structural assignment.
The Regiochemical Challenge: Causality in Isomer Formation
The formation of 3-amino versus 5-amino pyrazoles is dictated by the competing kinetics and thermodynamics of the cyclization intermediates. As monitored by in situ NMR studies[1], the initial hydrazone intermediate can undergo base-catalyzed cyclization (kinetic control) to yield the sterically hindered 1-alkyl-5-aminopyrazole. Conversely, acidic conditions favor thermodynamic equilibration, yielding the 1-alkyl-3-aminopyrazole[2]. Understanding this causality is critical, as minor deviations in reactor pH or temperature can invert the major/minor isomer ratio, necessitating robust downstream analytical verification.
Regioselective pathways for 1-pentyl-aminopyrazole isomer formation.
Comparative Analytical Modalities
Not all spectroscopic techniques offer the same diagnostic confidence. Table 1 compares the analytical alternatives for resolving pyrazole regiochemistry. While FT-IR can confirm the presence of the primary amine, it cannot distinguish its position. 1D
Table 1: Comparative Diagnostic Value of Analytical Modalities
| Analytical Modality | Diagnostic Value for Isomers | Throughput | Confidence Level |
| 1D | Moderate; relies on subtle shielding differences of H-4. | High | Presumptive |
| 1D | High; distinct shifts for C-3 and C-5 carbons. | Medium | High |
| 2D NOESY NMR | Exceptional; maps through-space proximity of N-pentyl to NH | Medium | Absolute (Definitive) |
| 2D HMBC NMR | High; maps 3-bond C-H couplings to verify the carbon skeleton. | Low | High |
| FT-IR (ATR) | Low; confirms primary amine (N-H stretch) but cannot determine position. | High | Inconclusive |
Quantitative Spectroscopic Data
The electronic distribution within the pyrazole ring is heavily influenced by the position of the electron-donating amino group. By extrapolating from established 1-methyl-aminopyrazole models[4], we can define the expected chemical shifts for the 1-pentyl analogs. In the 5-amino isomer, the exocyclic NH
Table 2: Key NMR Chemical Shifts for Isomer Differentiation
| Nucleus / Position | 1-Pentyl-3-aminopyrazole (Expected | 1-Pentyl-5-aminopyrazole (Expected | Diagnostic Differential |
| ~5.50 - 5.70 ppm (d) | ~5.10 - 5.25 ppm (d) | 5-amino is more shielded | |
| ~7.10 - 7.30 ppm (H-5) | ~7.40 - 7.60 ppm (H-3) | H-3 (in 5-amino) is more deshielded | |
| ~95.0 - 100.0 ppm | ~90.0 - 92.0 ppm | Both highly shielded by NH | |
| ~153.0 - 155.0 ppm | ~138.0 - 140.0 ppm | C-3 is strongly deshielded in 3-amino | |
| ~130.0 - 132.0 ppm | ~145.0 - 147.0 ppm | C-5 is strongly deshielded in 5-amino | |
| (Note: Values recorded in DMSO- |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your structural assignment, follow this self-validating NMR workflow.
Step 1: Sample Preparation & D O Exchange (The Validation Step)
-
Dissolve 15-20 mg of the purified isomer in 0.6 mL of DMSO-
. DMSO is specifically chosen over CDCl to slow the proton exchange rate of the NH group, allowing it to be observed as a distinct broad singlet. -
Acquire a baseline 1D
H NMR spectrum. -
Self-Validation (Causality Check): Add 10
L of D O to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the broad singlet at ~3.8-4.5 ppm confirms the assignment of the exchangeable NH protons, preventing them from being conflated with the pentyl N-CH multiplet during 2D analysis.
Step 2: 1D C NMR Acquisition
-
Acquire a
C{H} decoupled spectrum using a minimum of 512 scans to ensure adequate signal-to-noise for the quaternary carbons. -
Identify the highly shielded C-4 peak (~90-95 ppm). The position of the remaining two aromatic carbons will tentatively indicate the isomer based on Table 2.
Step 3: 2D NOESY Acquisition (The Definitive Proof)
-
Set up a 2D NOESY experiment with a mixing time of 400-500 ms (optimized for small molecule tumbling rates).
-
Interpretation:
-
If a strong Nuclear Overhauser Effect (NOE) cross-peak is observed between the pentyl N-CH
protons (~3.8 ppm) and the exchangeable NH protons, the compound is definitively 1-pentyl-5-aminopyrazole . -
If the NOE cross-peak is observed between the pentyl N-CH
protons and the aromatic pyrazole H-5 proton (~7.1 ppm), the compound is definitively 1-pentyl-3-aminopyrazole .
-
2D NMR decision tree for absolute regiochemical assignment of isomers.
Conclusion
While 1D NMR provides rapid presumptive evidence based on electronic shielding effects, the absolute differentiation of 1-pentyl-3-aminopyrazole and 1-pentyl-5-aminopyrazole mandates a multi-modal approach. By anchoring your workflow in 2D NOESY and validating peak assignments with D
References
-
Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis Source: Synthesis (2016, 48, 3537-3543) via Organic Chemistry Portal URL:[Link]
-
Regioselectivity in the multicomponent reaction of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry (2012, 8, 18–24) URL:[Link]
-
Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids Source: Pharmaceuticals / NIH (2022) URL:[Link]
Sources
- 1. Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis [organic-chemistry.org]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Methyl-1H-pyrazol-5-ylamine | 1192-21-8 [chemicalbook.com]
Optimizing Kinase Selectivity: The SAR of N1-Chain Length in Aminopyrazoles
Executive Summary
Objective: This guide dissects the structure-activity relationship (SAR) of N1-substitution in aminopyrazoles, a privileged scaffold in kinase inhibitor design. While the C3-amino group anchors the molecule to the kinase hinge region, the N1-substituent acts as a critical "rudder," steering the molecule's selectivity profile by probing the hydrophobic back-pocket (often the ribose-binding pocket).
Core Insight: Contrary to the "bigger is better" fallacy in hydrophobic interactions, experimental data reveals a non-linear relationship between N1-chain length and bioactivity. For targets like JNK3 and CDK2, branched aliphatic chains (e.g., isopropyl) often outperform both smaller (methyl) and larger (benzyl) substituents, striking a balance between hydrophobic filling and steric tolerance.
Mechanistic Insight: The "Anchor and Rudder" Model
To understand the SAR of the N1-chain, one must visualize the ATP-binding pocket of a typical protein kinase (e.g., CDK2, JNK3).
-
The Anchor (Aminopyrazole Core): The pyrazole nitrogen (N2) and the exocyclic amino group form a bidentate hydrogen bond network with the kinase hinge region (e.g., Leu83 in CDK2). This is the prerequisite for potency.
-
The Rudder (N1-Substituent): This group projects away from the hinge, typically into the hydrophobic region occupied by the ribose ring of ATP.
-
Short Chains (Methyl): Provide insufficient hydrophobic displacement, leading to "wobble" and poor isoform selectivity (e.g., inhibiting JNK1, JNK2, and JNK3 indiscriminately).
-
Optimal Chains (Isopropyl/Cyclopropyl): Fill the hydrophobic pocket precisely, displacing water molecules (entropy gain) and locking the conformation.
-
Oversized Chains (Benzyl/Phenyl): Often incur a steric penalty, clashing with the "gatekeeper" residue or the pocket ceiling, drastically reducing affinity.
-
Comparative Analysis: N1-Chain Length Efficacy
The following analysis compares the efficacy of N1-substituents in the context of JNK3 inhibition , a critical target for neurodegenerative diseases. Data is synthesized from structure-based optimization studies (e.g., J. Med.[1] Chem. 2014).[1][2][3]
Table 1: Impact of N1-Substitution on JNK3 Potency and Selectivity[4]
| N1-Substituent | Structure | JNK3 IC50 (nM) | JNK1 IC50 (nM) | Selectivity Ratio (JNK1/JNK3) | Physicochemical Impact |
| Hydrogen | -H | >10,000 | >10,000 | N/A | High polarity, poor cell permeability. |
| Methyl | -CH3 | 180 | 160 | 0.9 (Non-selective) | Improved lipophilicity, but poor pocket fill. |
| Ethyl | -CH2CH3 | 110 | 350 | 3.2 | Moderate improvement in selectivity. |
| Isopropyl | -CH(CH3)2 | 45 | 850 | 19.0 (Highly Selective) | Optimal. Perfect shape complementarity to the hydrophobic pocket. |
| Phenyl | -Ph | >5,000 | >5,000 | N/A | Steric clash with pocket residues. |
| Benzyl | -CH2Ph | 2,100 | 1,800 | 0.9 | "Floppy" fit; entropic penalty upon binding. |
Key Takeaway: The Isopropyl group (Compound 26f in reference literature) represents the "Goldilocks" zone. It provides a 4-fold increase in potency over methyl and a ~20-fold increase in selectivity against the closely related JNK1 isoform.
Visualization of Biological Context
The following diagram illustrates the JNK3 signaling pathway, highlighting where the aminopyrazole inhibitor intervenes to prevent neurodegeneration (mitochondrial dysfunction and apoptosis).
Caption: JNK3 signaling cascade showing the specific intervention point of aminopyrazole inhibitors, preventing mitochondrial-mediated apoptosis.
Experimental Protocols
To ensure reproducibility, we utilize a microwave-assisted synthesis for the aminopyrazole core, followed by a standard kinase assay.
Protocol A: Microwave-Assisted Synthesis of N1-Substituted Aminopyrazoles
Rationale: Traditional reflux methods often yield mixtures of regioisomers (3-amino vs. 5-amino). Microwave irradiation promotes rapid, regioselective cyclization.
Reagents:
-
Substituted Hydrazine (
) -
3-Aminocrotononitrile (or
-ketonitrile equivalent) -
Solvent: Ethanol/Water (1:1) or 1M HCl (aqueous)
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol of the specific hydrazine (e.g., Isopropylhydrazine HCl) and 1.0 mmol of 3-aminocrotononitrile in 3 mL of solvent.
-
Irradiation: Seal the vial. Heat in a microwave reactor (e.g., Biotage Initiator) at 150°C for 10 minutes (High absorption level).
-
Workup:
-
Allow the vial to cool to room temperature.
-
Basify the solution to pH ~10 using 10% NaOH (if acidic solvent was used).
-
The product typically precipitates.
-
-
Isolation: Filter the solid, wash with cold water (
), and dry under vacuum. -
Validation: Verify regioisomer purity via NOE (Nuclear Overhauser Effect) NMR spectroscopy. The N1-substituent should show a spatial correlation with the C5-proton, not the amino group.
Protocol B: JNK3 Kinase Inhibition Assay (LANCE Ultra)
Rationale: A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is used for high-sensitivity IC50 determination.
-
Enzyme Mix: Dilute human recombinant JNK3 (0.5 nM final) in kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Substrate: Use ULight-labeled ATF2 peptide (50 nM final).
-
Compound Addition: Dispense 10 nL of the aminopyrazole (serial dilution in DMSO) into a 384-well plate.
-
Reaction Initiation: Add ATP (at
, typically 10 M). Incubate for 60 minutes at 23°C. -
Detection: Stop reaction with EDTA containing Europium-labeled anti-phospho-ATF2 antibody. Read TR-FRET signal (Ex: 320 nm, Em: 665 nm).
Synthesis Workflow Diagram
Caption: Microwave-assisted synthesis pathway for rapid generation of N1-substituted aminopyrazole libraries.
References
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors. Journal of Medicinal Chemistry, 2014.[1]
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry, 2019.
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, 2019.[4]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules, 2023.[5]
-
Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors. Frontiers in Pharmacology, 2022.
Sources
- 1. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
elemental analysis and melting point of 5-Methyl-1-pentyl-1H-pyrazol-3-amine
[1]
Executive Summary & Application Context
5-Methyl-1-pentyl-1H-pyrazol-3-amine (CAS: 1006680-28-9) represents a critical intermediate in the synthesis of bioactive pyrazoles, particularly in the development of cannabinoid receptor ligands and kinase inhibitors.[1] Its structural significance lies in the N1-pentyl tail , which modulates lipophilicity (LogP) and membrane permeability compared to its lower alkyl homologs (e.g., methyl or ethyl derivatives).
This guide provides a rigorous characterization framework, focusing on Elemental Analysis (EA) and Melting Point (MP) determination. Unlike standard datasheets, we contextualize these properties against structural alternatives to aid medicinal chemists in scaffold selection.
Physicochemical Profile & Theoretical Baselines[1]
Before initiating wet-lab characterization, establish the theoretical baselines.[1] Deviations from these values are the primary indicators of synthetic impurities (e.g., residual solvents, unreacted alkyl halides).
Theoretical Elemental Analysis (Combustion Data)
Molecular Formula:
| Element | Count | Atomic Mass | Total Mass | Theoretical % (w/w) | Tolerance Limit (±0.4%) |
| Carbon (C) | 9 | 12.011 | 108.10 | 64.63% | 64.23 – 65.03% |
| Hydrogen (H) | 17 | 1.008 | 17.14 | 10.25% | 9.85 – 10.65% |
| Nitrogen (N) | 3 | 14.007 | 42.02 | 25.12% | 24.72 – 25.52% |
Critical Insight: The high hydrogen content (>10%) is characteristic of the saturated pentyl chain. A lower experimental H% often indicates incomplete alkylation (presence of the N-H precursor) or contamination with drying agents.
Melting Point & Physical State Prediction
Unlike the 1-methyl analog (a crystalline solid) or the 1-phenyl analog (MP: 148–151 °C), the 1-pentyl derivative often exists as a low-melting solid or viscous oil at room temperature.[1] The flexible pentyl chain disrupts the crystal lattice packing efficiency, significantly lowering the melting point.
-
Expected State: Viscous Oil or Low-Melting Waxy Solid.[1]
-
Predicted MP Range: 25–45 °C (highly dependent on purity).
-
Handling Implication: If the product appears as an oil, do not assume impurity. Verify with DSC (Differential Scanning Calorimetry) rather than a standard capillary apparatus.
Comparative Performance Guide: Alkyl Chain Impact
The choice of the N1-substituent drastically affects the physicochemical behavior.[1] Use this comparison to justify the selection of the pentyl variant over alternatives.
| Feature | 1-Methyl Analog | 1-Pentyl Analog (Target) | 1-Phenyl Analog |
| Structure | Short, rigid alkyl | Flexible, lipophilic chain | Aromatic, rigid |
| Physical State | Crystalline Solid | Oil / Waxy Solid | High MP Solid (148°C) |
| Lipophilicity | Low LogP (~0.[1]3) | High LogP (~2.5) | Moderate LogP |
| Solubility | High in polar solvents (MeOH) | High in non-polar (DCM, Hexane) | Moderate in organic |
| Purification | Recrystallization | Column Chromatography / Distillation | Recrystallization |
| Use Case | Fragment-based screening | Membrane permeation optimization | Pi-stacking interactions |
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Precision Elemental Analysis (CHN)
Objective: Confirm chemical composition and rule out solvent entrapment.
-
Sample Preparation:
-
Dry the sample under high vacuum (<1 mbar) at 40°C for 12 hours. Why? The pentyl chain can trap non-polar solvents like hexanes used in chromatography.
-
Weigh 2.0 – 3.0 mg of the substance into a tin capsule. Ensure the capsule is sealed hermetically to prevent moisture absorption (hygroscopicity check).
-
-
Combustion:
-
Operate the CHN Analyzer (e.g., Elementar vario EL cube) at a combustion temperature of 1150°C.
-
Validation Step: Run a standard (e.g., Acetanilide) before the sample. The standard must be within ±0.1% of theoretical values.
-
-
Data Interpretation:
-
Result: If C% is high (>65%), suspect residual non-polar solvent (Hexane/EtOAc).
-
Result: If N% is low (<24.5%), suspect hydrolysis or presence of inorganic salts (e.g., KBr from synthesis).
-
Protocol B: Melting Point / Phase Transition Analysis
Objective: Determine purity and physical state.[2][3]
-
Method 1: Capillary (For Solids)
-
Pack the capillary to a height of 2-3 mm.[1]
-
Ramp rate: 1°C/min starting from 20°C.
-
Note: If the sample "sweats" or turns to oil immediately, switch to Method 2.
-
-
Method 2: DSC (For Oils/Waxy Solids)
-
Load 5 mg into an aluminum pan.
-
Cool to -50°C, then heat to 100°C at 5°C/min.
-
Identify the endothermic peak onset (
) as the melting point.
-
Workflow Visualization
The following diagram outlines the logical flow for characterizing this compound, distinguishing between the solid and oil phases.
Figure 1: Decision tree for the physical characterization of 5-Methyl-1-pentyl-1H-pyrazol-3-amine, adapting to its potential low-melting nature.
References
Comparative Reactivity of 3-Amino vs 5-Amino Pyrazoles: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Prototropic Tautomerism Paradigm
Substituted aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as critical precursors for complex fused heterocycles like pyrazolo[1,5-a]pyrimidines[1]. The fundamental challenge in working with these heterocycles lies in their dynamic prototropic tautomerism—the rapid 1,2-H shift between the vicinal nitrogen atoms of the pyrazole ring.
Understanding the comparative reactivity of 3-aminopyrazole (3AP) versus 5-aminopyrazole (5AP) requires analyzing their thermodynamic stability. In the gas phase and under low-temperature matrix isolation, the 3-amino tautomer is significantly more stable than the 5-amino tautomer, with a Gibbs free energy difference (ΔG) of approximately -9.8 kJ mol⁻¹[2][3]. However, this intrinsic stability is easily inverted in solution. The 5-amino tautomer possesses a higher dipole moment, making it more susceptible to solvent polarization; consequently, polar solvents thermodynamically stabilize the 5AP form, shifting the tautomeric equilibrium[1].
Prototropic tautomerism logic and the thermodynamic influence of solvent polarization.
Mechanistic Divergence: Regioselective Synthesis
Because tautomerization scrambles the identity of unsubstituted 3(5)-aminopyrazoles, researchers must synthesize N-substituted derivatives to lock the regiochemistry. The standard approach is the Knorr pyrazole synthesis, condensing an alkylhydrazine with a 1,3-dielectrophile (e.g., a β-ketonitrile)[4][5]. The regiochemical outcome is dictated by a strict bifurcation between kinetic and thermodynamic control.
-
Kinetic Control (Favors 3-Aminopyrazole): Alkylhydrazines are intrinsically more nucleophilic at the internal (substituted) nitrogen due to the electron-donating inductive effect of the alkyl group[5]. Under strongly basic conditions (e.g., NaOEt) and low temperatures (0 °C), the reaction is irreversible. The highly nucleophilic internal nitrogen attacks the electrophile first, funneling the reaction toward the 3-aminopyrazole regioisomer[4].
-
Thermodynamic Control (Favors 5-Aminopyrazole): Under neutral conditions and elevated temperatures (70 °C), the initial nucleophilic attack becomes reversible. The system equilibrates, allowing the less sterically hindered terminal (unsubstituted) nitrogen to drive the cyclization. This steric relief yields the thermodynamically stable 5-aminopyrazole as the major product[4][5].
Logical workflow of kinetic vs thermodynamic control in Knorr pyrazole synthesis.
Comparative Reactivity Profile: Acylation and Electrophilic Substitution
Once the pyrazole ring is constructed, functionalizing it requires navigating three competing nucleophilic sites: the pyrrole-like nitrogen (NH), the pyridine-like nitrogen (N), and the exocyclic amino group (-NH₂).
Regioselective Acylation: A common pitfall in peptide coupling or derivatization is accidental acylation of the pyrazole ring nitrogen instead of the exocyclic amine. The exocyclic -NH₂ is inherently more nucleophilic than the neutral ring nitrogen[6]. Therefore, using gentle acylating agents (like acetic anhydride or tert-butyl pyrocarbonate) in the absence of a base selectively yields the exo-acylated product[6]. However, if a tertiary amine (e.g., TEA) is introduced, it deprotonates the relatively acidic ring NH, generating a highly reactive pyrazolide anion that outcompetes the exocyclic amine, resulting in undesired ring acylation[6].
Electrophilic Aromatic Substitution: Both 3-amino and 5-aminopyrazoles are highly electron-rich heterocycles. The C4 position is the most nucleophilic carbon on the ring. Easy proton abstraction by bases generates the pyrazole anion, which readily undergoes halogenation, sulfonation, or coupling at C4, with the regioselectivity of further annulation heavily dependent on the steric constraints imposed by the C3/C5 substituents[1].
Quantitative Data: Comparative Properties
| Property / Parameter | 3-Aminopyrazole (3AP) | 5-Aminopyrazole (5AP) |
| Gas Phase Stability (ΔG) | Major Tautomer (-9.8 kJ/mol more stable) | Minor Tautomer |
| Solution Stability (Polar Solvents) | Minor Tautomer | Major Tautomer (Higher dipole moment) |
| Knorr Synthesis Conditions | Kinetic Control (Base, 0 °C) | Thermodynamic Control (Neutral, 70 °C) |
| Hydrazine Attack Site | Substituted Nitrogen (Internal) | Unsubstituted Nitrogen (Terminal) |
| Steric Profile | Higher hindrance (substituent adjacent to ring N) | Lower hindrance (substituent distant from ring N) |
| Exocyclic Acylation Requirement | Base-free conditions (e.g., Ac₂O in dioxane) | Base-free conditions (e.g., Ac₂O in dioxane) |
Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Alkyl-3-aminopyrazole (Kinetic Control)
Objective: Isolate the 3-amino regioisomer by exploiting the intrinsic nucleophilicity of the substituted hydrazine nitrogen.
-
Preparation: Dissolve 1.0 eq of the target β-ketonitrile in absolute ethanol and chill to 0 °C in an ice bath.
-
Base Addition: Add 1.1 eq of Sodium ethoxide (NaOEt) to the solution.
-
Coupling: Dropwise add 1.0 eq of alkylhydrazine over 30 minutes, strictly maintaining the temperature at 0 °C. Stir for 2 hours.
-
Workup & Validation: Quench with saturated NH₄Cl, extract with EtOAc, and concentrate.
-
Self-Validation (QC): Perform 2D NOESY NMR. The 3-aminopyrazole will show a strong NOE cross-peak between the N-alkyl protons and the C5 ring proton, but no correlation to the exocyclic amine protons[7].
-
Protocol B: Selective Exocyclic Acylation of Aminopyrazoles
Objective: Acylate the exocyclic -NH₂ without requiring protecting groups for the pyrazole ring nitrogen.
-
Preparation: Dissolve the aminopyrazole derivative in anhydrous dioxane at room temperature.
-
Acylation: Add 1.5 eq of Acetic anhydride (Ac₂O). Crucial: Do not add any tertiary amine base (e.g., DIPEA or TEA).
-
Causality: Omitting the base prevents the formation of the hyper-nucleophilic pyrazolide anion. Under these neutral conditions, the exocyclic amine's natural nucleophilicity dominates, selectively attacking the anhydride[6].
-
-
Workup & Validation: Stir for 1 hour. Precipitate the product by adding cold water and filter.
-
Self-Validation (QC): Verify via ¹H NMR in DMSO-d₆. Successful exocyclic acylation shifts the -NH₂ signal downfield (forming an amide NH), while the broad singlet of the pyrazole ring NH (typically >12 ppm) remains intact. Disappearance of the >12 ppm signal indicates protocol failure (ring acylation)[6].
-
References
-
Benchchem. Comparison of the stability of different substituted aminopyrazoles.2
-
Taylor & Francis (Tandfonline). Susceptibility of Methyl 3-Amino-1H-pyrazole-5-carboxylate to Acylation.6
-
PubMed Central (PMC). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.1
-
MDPI. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix.3
-
Benchchem. A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles.4
-
The Heterocyclist. Regioselective synthesis of 3- and 5-aminopyrazoles.5
-
PubMed Central (PMC). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.7
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- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
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- 6. tandfonline.com [tandfonline.com]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-1-pentyl-1H-pyrazol-3-amine
Abstract: This document provides essential, immediate safety and logistical information for the proper disposal of 5-Methyl-1-pentyl-1H-pyrazol-3-amine. Designed for researchers, scientists, and drug development professionals, this guide offers a procedural, step-by-step framework to ensure operational safety and regulatory compliance. The protocols herein are derived from the chemical's structural characteristics and established best practices for hazardous waste management, building a foundation of trust and safety for laboratory personnel.
Executive Directive: Understanding the Imperative for Proper Disposal
-
A Pyrazole Ring: A nitrogen-containing heterocyclic core common in pharmaceuticals and agrochemicals.[1][2] Such compounds can have significant biological activity and may be harmful to aquatic life if released into the environment.[3]
-
An Amine Group (-NH2): This group imparts basicity and potential corrosivity. Amines as a class can be toxic and require careful handling.
-
A Pentyl Group (-C5H11): This alkyl chain increases the organic character of the molecule, suggesting it is combustible.[4]
Given these characteristics, 5-Methyl-1-pentyl-1H-pyrazol-3-amine must be treated as hazardous chemical waste . Improper disposal, such as drain or solid waste disposal, is unacceptable and can lead to environmental contamination and potential harm to wildlife.[5] The primary and recommended method for disposal is incineration at a licensed and approved waste disposal facility .[6][7]
Hazard Profile & Pre-Disposal Safety
Before handling for disposal, it is critical to operate under the assumption that this compound shares hazards with structurally similar aminopyrazoles. These include skin and eye irritation, potential for severe eye damage, and possible respiratory irritation.[8][9] Some aminopyrazoles are classified as corrosive.[4]
Personal Protective Equipment (PPE) & Engineering Controls
A self-validating safety protocol begins with rigorous protection. The following PPE is mandatory when handling 5-Methyl-1-pentyl-1H-pyrazol-3-amine for disposal:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[6] | Protects against splashes of liquid waste and potential irritants. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). | Prevents skin contact, as related compounds can cause skin irritation or burns.[4][10] |
| Body Protection | Laboratory coat; additional chemical-resistant apron if handling larger quantities. | Protects against incidental contact and contamination of personal clothing.[10] |
| Engineering Control | All handling and preparation for disposal must occur in a well-ventilated area, preferably within a certified chemical fume hood.[6] | Minimizes the risk of inhaling potentially irritating vapors. |
Step-by-Step Disposal Protocol
This protocol ensures waste is handled safely from the point of generation to its final collection.
Step 1: Waste Segregation
Immediately segregate waste containing 5-Methyl-1-pentyl-1H-pyrazol-3-amine from all other waste streams.
-
Why? Cross-contamination can lead to dangerous reactions. Amines are incompatible with strong oxidizing agents and acids.[4][10] Mixing this waste with incompatible chemicals could generate heat, gas, or fire.
Step 2: Containerization
Select a robust, leak-proof, and chemically compatible container for the waste. High-density polyethylene (HDPE) is a suitable choice.
-
Solid Waste: Collect unused reagents, contaminated weighing boats, and grossly contaminated items in a designated solid waste container.[7]
-
Liquid Waste: Collect solutions and rinsate in a designated liquid waste container.[7]
-
Empty Containers: "Empty" containers that once held the pure compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as hazardous liquid waste.[7]
Step 3: Labeling
Proper labeling is a critical control point for safety and compliance. The waste container must be clearly and indelibly labeled.
-
Chemical Name: Write the full, unambiguous chemical name: "Waste 5-Methyl-1-pentyl-1H-pyrazol-3-amine ".[6][10]
-
Hazard Information: List any known or suspected hazards (e.g., "Irritant," "Corrosive," "Environmental Hazard").
Step 4: Storage
Store the sealed waste container in a designated hazardous waste accumulation area.
-
Why? This area must be secure, well-ventilated, and separate from general laboratory traffic to prevent accidental spills or exposure.[5] It should be away from sources of ignition and incompatible materials.[4]
Step 5: Final Disposal
Arrange for the collection of the hazardous waste container through your institution's Environmental Health & Safety (EHS) department or a licensed professional chemical waste disposal contractor.[11]
-
Trustworthiness: Never use a non-licensed service. The generator of the waste (your institution) is legally responsible for it from "cradle to grave." Professional disposal services ensure the waste is transported and destroyed in compliance with all local, regional, and national regulations.[12][13]
Emergency Procedures: Spill Management
In the event of a spill, a prepared response is your best defense.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[7]
-
Protect Yourself: Don appropriate PPE before re-entering the area.[7]
-
Contain: For liquid spills, contain the material with an inert absorbent such as vermiculite, sand, or clay.[4] Do not use combustible materials like paper towels for large spills. For solid spills, gently sweep to avoid generating dust.[11]
-
Collect: Carefully collect the absorbent material and place it into a sealable container for disposal as hazardous waste.[4]
-
Decontaminate: Clean the spill area thoroughly.
-
Prevent Entry into Waterways: Do not allow the chemical or cleanup materials to enter drains or waterways.[5]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-Methyl-1-pentyl-1H-pyrazol-3-amine.
Caption: Disposal decision workflow for 5-Methyl-1-pentyl-1H-pyrazol-3-amine.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide.
- BenchChem. (2025).
- BenchChem. (2025). Proper Disposal of 3-(1H-pyrazol-1-yl)
- Apollo Scientific. (2022). Safety Data Sheet for 5-(Aminomethyl)-1-methyl-1H-pyrazole.
- ResearchGate. (2019).
- Bentham Science. (2024).
- Fisher Scientific. SAFETY DATA SHEET for 3-Aminopyrazole-4-carboxylic acid.
- 3B Scientific Corporation. (n.d.). Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
- Bentham Science Publishers. (2024).
- Fisher Scientific.
- Bentham Science. (2024).
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 93146, 1H-Pyrazol-3-amine, 5-methyl-.
- Fisher Scientific. SAFETY DATA SHEET for 3-Amino-5-methyl-1H-pyrazole.
- EManuscript Technologies. (2020).
- CymitQuimica. (2026).
- Springer Nature. (2015).
- Fisher Scientific. SAFETY DATA SHEET for 3-Amino-1-methyl-1H-pyrazole.
- Thermo Fisher Scientific. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 5-Methyl-1-pentyl-1H-pyrazol-3-amine
[1]
Executive Hazard Analysis (Structure-Activity Relationship)
Do not treat this compound as a generic organic solid/liquid. Specific structural features of 5-Methyl-1-pentyl-1H-pyrazol-3-amine dictate its biological interaction and required safety protocols.[1] As specific toxicological data is often limited for catalog building blocks, we apply the Precautionary Principle based on its functional groups.
| Structural Feature | Hazard Implication | Operational Consequence |
| Primary Amine (-NH₂) | Basicity & Reactivity: Potential for chemical burns to mucous membranes; sensitizer.[1] Reacts exothermically with acids/oxidizers. | Respiratory/Eye: Vapors/dust are corrosive to corneal tissue. Storage: Segregate from acid chlorides and anhydrides. |
| Pentyl Chain ( | Lipophilicity: Significantly increases skin permeation compared to methyl-only analogs.[1] Acts as a carrier across the dermal barrier. | Skin: Standard latex gloves are insufficient . The compound can penetrate skin before "burn" sensation occurs. |
| Pyrazole Ring | Biological Activity: Pharmacophore often associated with kinase inhibition or CNS activity. | Systemic: Treat as a potential reproductive toxin or specific organ toxicant until proven otherwise. |
Personal Protective Equipment (PPE) Matrix
Core Directive: PPE selection is not static; it scales with the potential energy of the task (quantity
Tier 1: Analytical Scale (<100 mg, Closed Vials)
For inventory checks, NMR prep, and sealed transfers.
-
Hands: Single-layer Nitrile gloves (minimum 5 mil thickness).
-
Why: Nitrile offers excellent splash protection against aliphatic amines.
-
-
Eyes: Standard safety glasses with side shields.
-
Body: Standard laboratory coat (cotton/poly blend).
-
Respiratory: Fume hood recommended; not strictly required if vials remain closed.
Tier 2: Preparative/Synthesis Scale (>100 mg, Open Handling)
For weighing, reaction setup, and purification.
-
Hands: Double-Gloving Protocol. [1]
-
Inner: 4 mil Nitrile (Inspection layer).
-
Outer: 5-8 mil Nitrile or Neoprene (Barrier layer).
-
Rationale: Amines can degrade thin nitrile over time. The second layer provides a visual breach indicator and increased breakthrough time (>480 mins).
-
-
Eyes: Chemical Splash Goggles (Indirect Vented).
-
Critical: Safety glasses do not seal. Amine vapors or dust can bypass glasses and cause lachrymation or corneal clouding.
-
-
Respiratory: Work inside a certified chemical fume hood.
-
If hood is unavailable (Emergency only): Full-face respirator with ABEK1 (Organic Vapor/Inorganic/Acid/Ammonia) cartridges.
-
-
Body: Lab coat + Chemical-resistant apron (Tyvek or PVC) to protect the chest/lap zone during bench work.
Tier 3: Spill Cleanup & High Hazard
For spills >5 mL/g or aerosol-generating procedures.[1]
-
Hands: Laminate Film Gloves (e.g., Silver Shield/4H) worn under outer nitrile gloves.
-
Why: Laminate film provides the broadest chemical resistance to aggressive organic amines where nitrile may swell.
-
-
Eyes/Face: Full-face respirator OR Splash Goggles + Face Shield.
Operational Workflows & Logic
Protocol A: Weighing & Transfer (The "Static" Risk)
Aminopyrazoles are often hygroscopic solids or viscous oils. If solid, they generate static; if liquid, they creep.
-
Engineering Control: Use a balance enclosure or place the balance inside the fume hood.
-
Static Management: Use an ionizing bar or anti-static gun if the material is solid/fluffy.
-
Transfer: Use a disposable spatula or glass pipette. Do not use metal spatulas if the compound is potentially corrosive to metals (common with moist amines).
-
Decontamination: Immediately wipe the balance area with a paper towel dampened with 10% Ethanol , followed by water. Dispose of the towel as solid hazardous waste.
Protocol B: Spill Management Response
Immediate Action: Do not use water initially. Water spreads organic amines and creates a larger surface area for volatilization.
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE Up: Don Tier 3 PPE (Double gloves, Goggles).
-
Contain: Surround the spill with Vermiculite or Dry Sand .
-
Neutralize (Optional but Recommended):
-
If liquid: Apply a weak acid neutralizer (e.g., Citric Acid powder or commercially available "Base Neutralizer").
-
Observation: Wait for any heat generation/fizzing to cease.
-
-
Collect: Scoop material into a wide-mouth jar. Label: "Hazardous Waste - Organic Alkali (Pyrazol-amine)."[1]
Visual Decision Logic
Figure 1: PPE Selection Decision Tree
Use this logic flow to determine the required protection level before starting work.
Caption: Logic flow for selecting PPE based on physical state and quantity. Note the escalation to Tier 2 for any dust-generating solid handling.[1]
Figure 2: Emergency Spill Response Workflow
Follow this sequence strictly to minimize exposure during accidental release.
Caption: Step-by-step spill response. The critical step is avoiding water during the initial containment phase to prevent spreading the lipophilic amine.
Waste Disposal & Deactivation[4]
Classification: Hazardous Organic Waste (Basic/Alkaline).
-
Segregation:
-
Do NOT mix with acidic waste streams (Risk: Exotherm/Spatter).
-
Do NOT mix with oxidizers (Risk: Fire/Nitrogen Oxide evolution).
-
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if corrosion is suspected.
-
Labeling: Must explicitly state "Contains Aminopyrazoles - Potential Sensitizer."
References
-
PubChem. (2023). Compound Summary: 5-methyl-1H-pyrazol-3-amine (Structural Analog).[1] National Library of Medicine. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). (2023). C&L Inventory: Pyrazole Derivatives Hazard Classification. Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
